L-fructofuranose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m0/s1 |
InChI Key |
RFSUNEUAIZKAJO-NSHGFSBMSA-N |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H](C(O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of L-fructofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-fructofuranose is the five-membered ring, or furanose, form of L-fructose.[1][2] As the enantiomer of the naturally abundant D-fructofuranose, this compound serves as a valuable, yet less common, stereoisomer in carbohydrate chemistry and drug development.[1][3][4] Its unique spatial arrangement, while sharing the same chemical formula and connectivity as its D-counterpart, leads to distinct biological and chemical properties. This guide provides a detailed examination of the chemical structure, stereochemistry, and relevant experimental considerations for this compound.
Chemical Structure
This compound is a ketohexose, meaning it is a six-carbon monosaccharide containing a ketone functional group. In its cyclic form, the ketone at the C2 position of the open-chain L-fructose reacts intramolecularly with the hydroxyl group at the C5 position, forming a stable five-membered ring known as a furanose ring.[5][6] This ring consists of four carbon atoms and one oxygen atom.[2][5]
The fundamental properties of this compound are summarized below:
-
Parent Hydride: Furan
-
Systematic IUPAC Name: (3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[1]
The general structure of this compound is depicted in a Haworth projection below.
Caption: Haworth projection of this compound.
Stereochemistry
The stereochemistry of this compound is critical to its identity and function. Key stereochemical aspects include its designation as an "L" sugar and the existence of α and β anomers.
D/L Configuration
Monosaccharides are assigned to the D- or L-series based on the configuration of the chiral center furthest from the carbonyl group.[7] In fructose, this is the C5 carbon. For L-fructose, the hydroxyl group on C5 points to the left in a standard Fischer projection. Consequently, in the Haworth projection of this compound, the CH₂OH group at C6 is positioned below the plane of the ring.[8][9] this compound is the enantiomer (non-superimposable mirror image) of D-fructofuranose.[1]
Anomers: α- and β-L-fructofuranose
Cyclization of the open-chain L-fructose creates a new chiral center at the C2 carbon, known as the anomeric carbon.[10] This gives rise to two diastereomers called anomers, designated α and β.[8][10]
-
α-L-fructofuranose: The anomeric hydroxyl group at C2 is trans to the C6 CH₂OH group. The IUPAC name is (2R,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol.[4]
-
β-L-fructofuranose: The anomeric hydroxyl group at C2 is cis to the C6 CH₂OH group. The IUPAC name is (2S,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol.[3]
In aqueous solution, these anomers interconvert through a process called mutarotation, passing through the open-chain keto form until an equilibrium is established.[8]
Caption: Equilibrium between L-fructose anomers in solution.
Quantitative Data
While data for L-fructose is less common than for its D-enantiomer, key properties can be inferred or have been measured. The optical rotation of an enantiomer is equal in magnitude but opposite in direction to its mirror image.[11] Since D-fructose is levorotatory (also known as levulose), L-fructose is dextrorotatory.[11][12]
| Property | Value | Notes |
| Molecular Formula | C₆H₁₂O₆ | Applies to all isomers.[1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Optical Rotation | Dextrorotatory (+) | L-fructose is the enantiomer of levorotatory D-fructose.[12] |
| Tautomeric Equilibrium in D₂O at 20°C (Inferred from D-fructose) | β-pyranose: ~68%β-furanose: ~22%α-furanose: ~6%α-pyranose: ~3%keto form: ~0.5% | The equilibrium distribution for L-fructose tautomers is expected to be identical to that of D-fructose.[13] |
Experimental Protocols
Synthesis of L-Fructose from L-Sorbose
A common and cost-effective method for preparing L-fructose is through the chemical inversion of L-sorbose, a readily available industrial chemical.[14] The core of the process involves inverting the stereochemistry at the C3 and C4 positions.[14]
Methodology:
-
Protection of Hydroxyl Groups: L-sorbose is first treated to protect specific hydroxyl groups, often by forming acetals (e.g., using acetone (B3395972) to create di-O-isopropylidene derivatives), to prevent them from reacting in subsequent steps.[14] A common intermediate is 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose.[14]
-
Activation of C3 Hydroxyl: The free hydroxyl group at the C3 position is converted into a good leaving group. This is typically achieved by reaction with tosyl chloride or mesyl chloride in pyridine (B92270) to form a tosylate or mesylate ester.[14][15]
-
Epoxide Formation and Inversion: The derivative is treated with a base (e.g., sodium hydroxide). The base removes the C4 proton, and the resulting alkoxide displaces the leaving group at C3, forming a 3,4-oxirane (epoxide) ring. This step inverts the configuration at C3.
-
Epoxide Opening and Inversion at C4: The epoxide ring is then opened by nucleophilic attack, which inverts the configuration at C4, completing the double inversion required to form the L-fructose stereochemistry.
-
Deprotection: The protecting groups (e.g., isopropylidene groups) are removed by acid hydrolysis to yield L-fructose.[15]
-
Purification: The final product is purified, often by removing salts through precipitation with ethanol, followed by concentration.[15]
Caption: Workflow for the synthesis of L-fructose from L-sorbose.
Characterization by NMR Spectroscopy
NMR spectroscopy is a primary tool for confirming the structure and stereochemistry of carbohydrates.
Methodology:
-
Sample Preparation: Dissolve 25-50 mg of the purified this compound sample in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆).[16] D₂O is common for observing the tautomeric equilibrium in an aqueous environment.
-
1D ¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to observe the proton signals.
-
For samples in D₂O, the hydroxyl protons will exchange with deuterium and will not be observed, simplifying the spectrum.
-
The anomeric proton signals are typically found in a distinct region of the spectrum.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.
-
The anomeric carbon (C2) resonates at a characteristic downfield shift (e.g., ~98-105 ppm for fructofuranose anomers), making it readily identifiable.[17]
-
-
2D NMR for Full Assignment:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the furanose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of both ¹H and ¹³C resonances.[18]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for confirming assignments across the glycosidic bond in more complex structures.
-
TOCSY (Total Correlation Spectroscopy): Can be used to identify all protons belonging to a single spin system (i.e., a single furanose ring), which is particularly useful in complex mixtures.[18]
-
-
Data Analysis:
-
Compare the observed chemical shifts and coupling constants with literature values for D-fructofuranose (as they will be identical for the L-enantiomer) or related furanose structures.[16]
-
The relative integrals of the anomeric proton or carbon signals can be used to determine the equilibrium ratio of the different anomers and tautomers in solution.[13]
-
References
- 1. This compound | C6H12O6 | CID 11769129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Illustrated Glossary of Organic Chemistry - Fructofuranose [chem.ucla.edu]
- 3. beta-L-fructofuranose | C6H12O6 | CID 439553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-L-fructofuranose | C6H12O6 | CID 15942891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. cigs.unimo.it [cigs.unimo.it]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The anomers of fructofuranose are called a alpha anomers class 12 chemistry CBSE [vedantu.com]
- 11. Optical rotation - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. chemistry.uoc.gr [chemistry.uoc.gr]
- 17. researchgate.net [researchgate.net]
- 18. pub.epsilon.slu.se [pub.epsilon.slu.se]
The Unseen Sweetness: A Technical Guide to the Elusive Natural Occurrence of L-Fructofuranose in Plants
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
While D-fructose is a well-documented and abundant monosaccharide in the plant kingdom, central to metabolism and signaling, the natural occurrence of its enantiomer, L-fructose, remains largely uncharted territory. This technical guide delves into the current state of knowledge regarding L-fructofuranose in plants. Given the scarcity of direct evidence for its natural presence, this document focuses on the potential biosynthetic pathways, the significant analytical challenges posed by its detection, and detailed experimental protocols required for its discovery and quantification. This whitepaper serves as a foundational resource for researchers poised to explore the existence and potential physiological roles of this rare sugar in plant biology, a pursuit with implications for crop science and drug development.
Introduction: The Enantiomeric Anomaly of Fructose (B13574) in Flora
Carbohydrates are fundamental to plant life, serving as primary products of photosynthesis, energy stores, structural components, and signaling molecules.[1] Among these, D-fructose is a key player, readily found in fruits, nectar, and as a component of sucrose.[2] However, the biological landscape is overwhelmingly homochiral. The L-enantiomers of sugars, with the exception of L-arabinose and L-fucose which are components of cell wall polysaccharides, are rare in nature.[3] L-fructose, classified as a "rare sugar," is not known to be a common metabolite in plants.[4] Its potential presence, even in trace amounts, could signify novel metabolic pathways or signaling functions. This guide addresses the critical question of this compound's natural occurrence in plants, providing a framework for its investigation.
Potential Biosynthetic Pathways: A Hypothetical Framework
The biosynthesis of D-fructose is a well-established pathway originating from the Calvin cycle.[5] In contrast, a defined pathway for L-fructose synthesis in plants has not been elucidated. However, the presence of other L-sugars, such as L-arabinose, in plant cell walls suggests that the enzymatic machinery for manipulating L-sugars exists.[3] A hypothetical pathway for L-fructose biosynthesis could involve the isomerization of other L-sugars. For instance, L-arabinose isomerase, an enzyme found in some microorganisms, can convert L-arabinose to L-ribulose. While not a direct route to L-fructose, this highlights the potential for enzymatic transformations between L-sugars. The conversion of L-sorbose to L-fructose is another possibility, though L-sorbose itself is not a common plant metabolite.
Below is a conceptual diagram illustrating a hypothetical biosynthetic pathway for L-fructose in plants, starting from the known L-sugar precursor, L-arabinose.
Analytical Methodologies for the Detection and Quantification of this compound
The primary challenge in studying the natural occurrence of this compound is its detection and differentiation from the highly abundant D-fructose. Standard analytical techniques for sugar analysis, such as enzymatic assays and most common chromatographic methods, are not enantiomer-specific.[6][7] Therefore, specialized chiral separation techniques are mandatory.
Sample Preparation from Plant Tissues
A generalized protocol for the extraction of soluble sugars from plant tissues is outlined below.
Protocol:
-
Harvesting and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extraction: Extract the powder with a hot ethanol (B145695) solution (e.g., 80% ethanol at 80°C) to precipitate macromolecules and extract small soluble molecules.
-
Clarification: Centrifuge the extract to pellet insoluble material.
-
Purification: The supernatant containing soluble sugars should be further purified using solid-phase extraction (SPE) with C18 and graphitized carbon cartridges to remove lipids, pigments, and other interfering compounds.
-
Concentration: The purified extract is then dried under vacuum and reconstituted in a suitable solvent for analysis.
Chiral Separation and Detection
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most promising technique for separating fructose enantiomers.
Experimental Protocol: Chiral HPLC-MS/MS
-
Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (MS/MS).
-
Chiral Column: A column with a chiral stationary phase, such as a Chiralpak AD-H column, is suitable for the separation of monosaccharide enantiomers.[5]
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water, is used for elution. The exact composition may require optimization.
-
Detection: Mass spectrometry provides high sensitivity and selectivity. Detection can be performed in negative ion mode, monitoring for the [M-H]⁻ ion of fructose (m/z 179.055). Tandem MS (MS/MS) can be used for confirmation by fragmenting the parent ion and monitoring for characteristic daughter ions.
-
Quantification: Quantification is achieved by creating a calibration curve with authentic L-fructose and D-fructose standards. An isotopically labeled internal standard (e.g., ¹³C₆-D-fructose) should be used to correct for matrix effects and variations in instrument response.
Table 1: Comparison of Analytical Methods for Fructose Enantiomer Analysis
| Method | Principle | Specificity | Sensitivity | Throughput | Key Considerations |
| Chiral HPLC-UV/RI | Chromatographic separation on a chiral stationary phase with UV or refractive index detection. | Enantiomer-specific | Moderate | Low to moderate | Requires derivatization for UV detection; RI is less sensitive. |
| Chiral GC-MS | Gas chromatographic separation of derivatized enantiomers on a chiral column with mass spectrometric detection. | Enantiomer-specific | High | Moderate | Requires derivatization, which can be time-consuming. |
| Chiral HPLC-MS/MS | Chromatographic separation on a chiral stationary phase with tandem mass spectrometric detection. | High enantiomer and structural specificity | Very High | Moderate | The gold standard for confirmation and quantification.[1] |
| Enzymatic Assays | Based on the specific activity of enzymes like hexokinase and phosphoglucose (B3042753) isomerase. | Specific for D-fructose | High | High | Not suitable for L-fructose detection.[6] |
| Capillary Electrophoresis (CE) | Separation of charged derivatives in a capillary under an electric field using a chiral selector in the buffer. | Enantiomer-specific | High | High | Requires derivatization and careful method development. |
Potential Physiological Roles and Future Perspectives
The discovery of naturally occurring this compound in plants would open up new avenues of research. As a rare sugar, it could have unique signaling properties, potentially interacting with specific receptors or transporters. It might also play a role in plant defense, as some rare sugars have been shown to have antimicrobial or insecticidal properties.[4]
Future research should focus on:
-
Screening of Plant Species: A broad screening of diverse plant species, particularly those known to produce other unusual carbohydrates, for the presence of L-fructose.
-
Enzyme Discovery: Identification and characterization of enzymes involved in the biosynthesis and metabolism of L-sugars in plants.
-
Functional Genomics: Using genetic and molecular tools to elucidate the physiological roles of L-fructose, should it be discovered.
-
Agricultural and Pharmaceutical Applications: Exploring the potential of L-fructose and its derivatives as plant growth regulators, biopesticides, or as scaffolds for drug development.
Conclusion
The natural occurrence of this compound in plants is a compelling but as-yet-unproven hypothesis. The primary obstacle to its discovery has been the analytical challenge of detecting a rare enantiomer in the presence of its abundant counterpart. This guide provides a comprehensive overview of the necessary experimental framework, from sample preparation to state-of-the-art chiral separation techniques, to empower researchers to tackle this challenge. The potential discovery of this compound in plants would not only add a new molecule to the plant metabolome but could also unveil novel biochemical pathways and physiological functions, with significant implications for both fundamental plant science and applied biotechnology.
References
- 1. Validation of a rapid and sensitive HPLC/MS method for measuring sucrose, fructose and glucose in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzytec™ Liquid Sucrose / D-Glucose / D-Fructose - Food & Feed Analysis [food.r-biopharm.com]
- 3. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enzytec™ Generic D-Glucose / D-Fructose / Sucrose - Food & Feed Analysis [food.r-biopharm.com]
A Technical Guide to the Synthesis of L-Fructofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-fructofuranose, the levorotatory enantiomer of the common fruit sugar D-fructose, is a rare carbohydrate not found in natural biological systems. Its unique stereochemistry makes it a molecule of significant interest for applications in drug development, asymmetric synthesis, and as a non-caloric sweetener. Due to the absence of a natural biosynthetic pathway, the production of this compound relies on chemical and chemoenzymatic synthetic routes. This technical guide provides an in-depth overview of the primary methods for this compound synthesis, detailing experimental protocols, presenting quantitative data, and visualizing the reaction pathways.
Introduction
The synthesis of L-sugars, including this compound, presents a considerable challenge due to the stereochemical prevalence of D-sugars in nature. L-fructose was first synthesized by Fischer in the late 19th century, and since then, various chemical and, more recently, enzymatic methods have been developed to improve yield and efficiency.[1] This guide will focus on two principal methodologies: the chemical synthesis from the readily available L-sorbose and a multi-enzyme chemoenzymatic approach.
Chemical Synthesis of this compound from L-Sorbose
A robust and high-yield chemical synthesis of L-fructose starts from L-sorbose, an economically viable industrial chemical. The core of this process is the inversion of the hydroxyl groups at the C-3 and C-4 positions of L-sorbose to achieve the stereochemistry of L-fructose.[1] This is accomplished through a series of chemical reactions involving the formation of an epoxide intermediate.
Synthesis Pathway
The chemical synthesis from L-sorbose can be summarized in the following key steps:
-
Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 2, 4, and 6 of L-sorbose are protected to prevent unwanted side reactions. This is often achieved by forming isopropylidene acetals.
-
Introduction of a Leaving Group: A good leaving group, typically a mesyl or tosyl group, is introduced at the C-3 position by reacting the protected L-sorbose with methanesulfonyl chloride or p-toluenesulfonyl chloride.
-
Epoxide Formation and Stereochemical Inversion: Under alkaline conditions, the hydroxyl group at C-4 acts as a nucleophile, displacing the leaving group at C-3 to form a 3,4-epoxide ring. This intramolecular reaction inverts the stereocenter at C-3.
-
Epoxide Ring Opening: The epoxide ring is then opened under acidic or alkaline conditions, resulting in the inversion of the stereocenter at C-4.
-
Deprotection: The protecting groups are removed, typically by acid hydrolysis, to yield L-fructose.
Experimental Protocol
The following is a representative experimental protocol for the chemical synthesis of L-fructose from L-sorbose, adapted from patented methods.[1][2]
Step 1: Preparation of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose
-
Suspend L-sorbose (30 g) in 2,2-dimethoxypropane (90 ml).
-
Add 1,2-dimethoxyethane (B42094) (3 ml) containing tin(II) chloride (150 mg).
-
Reflux the mixture with stirring for 2 hours until the solution becomes clear.
-
Evaporate the solvent to obtain a syrup of the protected L-sorbose.
Step 2: Mesylation
-
Dissolve the syrup in pyridine (60 ml) and cool in an ice bath.
-
Slowly add methanesulfonyl chloride.
-
After the reaction is complete (monitored by TLC), add water to precipitate the product.
-
Collect the crystalline product by filtration.
Step 3: Epoxide Formation and Ring Opening
-
Stir the mesylated product in 30% acetic acid at 55°C for 5 hours.
-
Adjust the pH to approximately 10 with 10N sodium hydroxide (B78521) and heat at 40°C for 3 hours.
Step 4: Deprotection and Isolation of L-Fructose
-
Acidify the reaction mixture with 10N sulfuric acid and heat at 80°C with stirring for 30 minutes.
-
Neutralize the mixture with 10N sodium hydroxide.
-
Remove the resulting salt by repeated precipitation with ethanol.
-
After filtration, concentrate the filtrate to yield L-fructose as a syrup.
-
The final product can be further purified by deionization using an ion-exchange resin.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | L-Sorbose | [1] |
| Overall Yield | >85% | [1][2] |
| Purity | High, further purified by ion exchange | [1] |
| Key Reagents | L-Sorbose, 2,2-dimethoxypropane, SnCl₂, methanesulfonyl chloride, pyridine, NaOH, H₂SO₄, acetic acid, ethanol | [1][2] |
| Reaction Time (Mesylation) | ~2.5 hours | [1] |
| Reaction Time (Epoxide Formation) | 3 hours | [1] |
| Reaction Temperature (Epoxide Formation) | 40°C | [1] |
| Reaction Time (Deprotection) | 30 minutes | [1] |
| Reaction Temperature (Deprotection) | 80°C | [1] |
Chemoenzymatic Synthesis of this compound
Chemoenzymatic methods offer a milder and often more stereospecific alternative to purely chemical synthesis. A notable one-pot, multi-enzyme system has been developed for the efficient synthesis of L-fructose.[3][4]
Synthesis Pathway
This enzymatic pathway utilizes an aldolase (B8822740) to catalyze the formation of a carbon-carbon bond between a three-carbon donor and a three-carbon acceptor, followed by dephosphorylation to yield L-fructose.
Two variations of this method have been described:
-
Method A: Uses racemic glyceraldehyde and dihydroxyacetone phosphate (B84403) (DHAP) as substrates.
-
Method B: Generates enantiomerically pure L-glyceraldehyde in situ from glycerol (B35011), which is a more cost-effective approach.
The core enzymatic reactions are:
-
(Method B) L-Glyceraldehyde Formation: Galactose oxidase, in the presence of catalase, oxidizes glycerol to L-glyceraldehyde.
-
Aldol (B89426) Condensation: Rhamnulose-1-phosphate aldolase (RhaD) catalyzes the aldol condensation of L-glyceraldehyde and dihydroxyacetone phosphate (DHAP) to form L-fructose-1-phosphate.
-
Dephosphorylation: Acid phosphatase (AP) removes the phosphate group from L-fructose-1-phosphate to yield L-fructose.
Experimental Protocol
The following is a representative protocol for the three-stage enzymatic synthesis of L-fructose from glycerol.[4]
Stage 1: L-Glyceraldehyde Synthesis
-
Prepare a solution of glycerol (5 mL, 44 mmol) in 45 mL of 50 mM potassium phosphate buffer (pH 7.0).
-
Add galactose oxidase (10,000 units) and catalase (4650 units).
-
Monitor the formation of L-glyceraldehyde over 48 hours.
Stage 2: Aldol Condensation
-
Remove the enzymes from the reaction mixture by filtration.
-
Adjust the pH to 6.8 with 1 N NaOH.
-
Add dihydroxyacetone phosphate (DHAP) (24 mg, 3.4 mmol) and zinc(II) chloride (3.8 mg, 28 µmol).
-
Add rhamnulose-1-phosphate aldolase (RhaD).
-
Incubate the reaction mixture.
Stage 3: Dephosphorylation and Purification
-
After the aldol condensation is complete, add acid phosphatase (AP).
-
Incubate until dephosphorylation is complete.
-
Purify the resulting L-fructose using silica (B1680970) gel chromatography with a mobile phase of CHCl₃/MeOH (2:1).
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Glycerol, Dihydroxyacetone phosphate (DHAP) | [4] |
| Enzymes | Galactose oxidase, Catalase, Rhamnulose-1-phosphate aldolase, Acid phosphatase | [3][4] |
| Yield (from DHAP) | 55% (after purification) | [3][4] |
| Buffer (Stage 1) | 50 mM potassium phosphate, pH 7.0 | [4] |
| Reaction Time (Stage 1) | 48 hours | [4] |
| pH (Stage 2) | 6.8 | [4] |
| Purification Method | Silica gel chromatography | [4] |
Conclusion
The synthesis of this compound, a rare sugar with significant potential, is achievable through both chemical and chemoenzymatic methodologies. The chemical route, starting from L-sorbose, offers high yields and utilizes relatively common reagents, making it suitable for large-scale production. The chemoenzymatic approach provides a milder, highly stereospecific alternative, and recent advancements in one-pot, multi-enzyme systems have made it an increasingly attractive option. The choice of synthetic route will depend on factors such as desired scale, cost of starting materials and enzymes, and the need for stereochemical purity. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this unique and valuable molecule.
References
- 1. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. One-pot synthesis of L-Fructose using coupled multienzyme systems based on rhamnulose-1-phosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Discovery and History of L-Fructofuranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-fructofuranose, the levorotatory enantiomer of the naturally abundant D-fructofuranose, represents a fascinating yet underexplored corner of carbohydrate chemistry. As a rare sugar, its unique stereochemistry offers intriguing possibilities in drug development, enzyme mechanism studies, and as a chiral building block. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound, tailored for the scientific community. Detailed experimental protocols for its synthesis and crystallization are provided, alongside a summary of its known biological interactions and physicochemical properties.
Introduction
Carbohydrates, long recognized for their central role in metabolism, are now increasingly appreciated for their complex functions in cellular recognition, signaling, and as therapeutic agents. While D-sugars dominate the biological landscape, their enantiomeric counterparts, the L-sugars, are gaining attention for their unique properties, including resistance to metabolic degradation and potential as sweeteners or therapeutic agents.[1] L-fructose, and specifically its furanose tautomer, this compound, is a prime example of such a rare sugar with untapped potential. This guide aims to provide a detailed technical resource on the discovery, synthesis, and properties of this compound.
Discovery and History
The story of this compound is intrinsically linked to the foundational work on the stereochemistry of sugars by chemical pioneers in the late 19th and early 20th centuries.
The Era of Emil Fischer: First Synthesis of L-Fructose
The first synthesis of L-fructose was achieved by the Nobel laureate Emil Fischer in 1890.[2] His groundbreaking work established the stereochemical relationships between hexoses. Fischer's synthesis started from α-acrose, which he resolved to obtain DL-glucose phenylosazone. Hydrolysis of the osazone followed by reduction yielded a mixture of DL-fructose, from which the L-enantiomer was isolated.[2] This seminal work not only provided the first access to this rare sugar but also laid the groundwork for understanding the structure and configuration of all known sugars.[3] Fischer's introduction of the Fischer projection formula was a critical tool in visualizing and differentiating these complex stereoisomers.[4]
Claude S. Hudson and the Furanose Ring
While Fischer's work established the linear structure and stereochemistry of L-fructose, the understanding of its cyclic forms, including the furanose ring, came later. Claude S. Hudson, a prominent figure in carbohydrate chemistry at the U.S. National Institutes of Health, made significant contributions to the understanding of the relationship between optical rotation and the configuration of glycosides, which are cyclic forms of sugars.[5] His work, known as Hudson's rules, was instrumental in assigning the anomeric configurations (α and β) to the cyclic hemiacetals of sugars.[6] The discovery that sugars could exist in five-membered ring structures, termed furanoses, in addition to the more common six-membered pyranose rings, was a major advancement in the field.[7] While the initial focus was on D-sugars, these principles were equally applicable to their L-enantiomers.
Physicochemical Properties of this compound
This compound shares the same molecular formula and mass as its D-enantiomer but differs in its chiroptical properties. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C6H12O6 | --INVALID-LINK-- |
| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |
| IUPAC Name | (3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | --INVALID-LINK-- |
| Chirality | Levorotatory | [2] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Chemical Synthesis of L-Fructose from L-Sorbose
A more practical and higher-yielding synthesis of L-fructose, compared to Fischer's original method, starts from the more readily available L-sorbose. This process involves the inversion of the hydroxyl groups at the C3 and C4 positions.[2]
Workflow for the Synthesis of L-Fructose from L-Sorbose
Caption: Synthesis of L-Fructose from L-Sorbose.
Materials:
-
L-Sorbose
-
2,2-dimethoxypropane
-
Tin(II) chloride (catalyst)
-
Pyridine
-
Methanesulfonyl chloride
-
Sodium hydroxide (B78521)
-
Sulfuric acid
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., hexane-acetone)
Procedure:
-
Protection of L-Sorbose:
-
Suspend L-Sorbose (e.g., 10 g) in 2,2-dimethoxypropane (30 ml).
-
Add a catalytic amount of tin(II) chloride (e.g., 30 mg) in 1,2-dimethoxyethane (B42094) (1 ml).
-
Reflux the mixture with stirring for approximately 2.5 hours until the solution becomes clear.
-
Evaporate the solvent to obtain a syrup of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose.[2]
-
-
Mesylation:
-
Dissolve the syrup in pyridine (20 ml) and cool in an ice bath.
-
Slowly add methanesulfonyl chloride (6.45 ml).
-
Allow the reaction to proceed at room temperature for 2.5 hours.
-
Add water (400 ml) to precipitate the product.
-
Collect the crystals of 3-O-mesyl-1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose by filtration.[2]
-
-
Epoxide Formation:
-
Treat the mesylated intermediate with a base (e.g., sodium hydroxide) under controlled conditions to induce the formation of the 3,4-oxirane (epoxide) ring. This proceeds with inversion of configuration at C3.[2]
-
-
Hydrolysis to Blocked L-Fructose:
-
Open the epoxide ring under acidic or alkaline conditions to yield a protected L-fructose derivative.[2]
-
-
Deprotection to L-Fructose:
-
Dissolve the protected L-fructose derivative in a mixture of acetone and dilute sulfuric acid (e.g., 0.25%).
-
After 24 hours at room temperature, make the solution alkaline with sodium hydroxide and heat (e.g., 70-80°C for 48 hours).
-
Acidify with sulfuric acid, heat briefly, and then neutralize.
-
Evaporate to dryness and extract the residue with ethanol to obtain L-fructose as a syrup.[2]
-
The syrup can be further purified by deionization using an ion-exchange resin.
-
Crystallization of L-Fructose
Crystallization of fructose (B13574) is challenging due to its high solubility and the tendency to form syrups. A common method involves the use of an anti-solvent like ethanol.
Procedure:
-
Preparation of Supersaturated Solution:
-
Prepare a concentrated aqueous solution of L-fructose (e.g., 70 wt%).
-
Gently heat to ensure complete dissolution.
-
-
Initiation of Crystallization:
-
Cool the solution to room temperature.
-
For controlled crystallization, seed crystals of anhydrous fructose can be added.
-
Alternatively, the addition of an anti-solvent like ethanol can induce crystallization.
-
-
Crystal Growth:
-
Recovery:
-
The crystals can be recovered by filtration or centrifugation.
-
Wash the crystals with a cold solvent mixture (e.g., water-ethanol) to remove residual mother liquor.
-
Dry the crystals under vacuum.
-
Structural Characterization: Conformational Analysis of the Furanose Ring by NMR Spectroscopy
In solution, fructose exists as an equilibrium mixture of several tautomers, including the α- and β-furanose and pyranose forms, as well as the open-chain keto form.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of these tautomers in solution.
The five-membered furanose ring is not planar and exhibits a high degree of flexibility, existing in a dynamic equilibrium between various "envelope" (E) and "twist" (T) conformations.[5] The analysis of 3J-coupling constants between vicinal protons in the furanose ring allows for the determination of the preferred ring puckering and the relative populations of different conformers.[5] For this compound, the principles of conformational analysis are the same as for its D-enantiomer, with the stereochemistry being inverted. Detailed 2D NMR techniques, such as COSY and HETCOR, are employed to assign the complex proton and carbon spectra of the different tautomers present in solution.[11]
Biological Significance and Interactions
Metabolism of L-Sugars
In general, L-sugars are not readily metabolized by most organisms, including humans, because the enzymes of the central metabolic pathways, such as glycolysis, are stereospecific for D-sugars.[1] This resistance to metabolism has led to the investigation of some L-sugars as low-calorie sweeteners.
However, some microorganisms have been found to possess enzymes capable of metabolizing L-sugars. For instance, certain bacterial strains can utilize L-ribose and L-arabinose.[12] The metabolism of L-fructose in microorganisms is less studied, but it is plausible that specific enzymes capable of its conversion exist in nature.
Potential Metabolic Fate of this compound
Caption: Hypothetical metabolism of this compound.
Interaction with Enzymes
The primary research value of this compound lies in its use as a tool to investigate the specificity of enzymes that act on fructose-containing substrates, such as β-fructofuranosidases (invertases) and fructosyltransferases.[13] These enzymes are stereospecific, and comparing their activity on D- and this compound can provide valuable insights into their active site architecture and catalytic mechanisms.
It has been shown that synthetic thio-analogs of fructofuranosides can act as inhibitors of β-fructofuranosidases and α-glucosidases.[14] This suggests that this compound or its derivatives could also be explored as potential enzyme inhibitors.
Applications and Future Perspectives
The unique properties of this compound open up several avenues for future research and application:
-
Drug Development: As a non-metabolizable sugar, this compound could be a scaffold for the development of drugs with improved pharmacokinetic properties. Its derivatives may also exhibit specific biological activities.
-
Enzymology: this compound is an invaluable probe for studying the stereospecificity of carbohydrate-active enzymes.
-
Food Science: While the synthesis of L-sugars is currently expensive, they hold potential as low-calorie sweeteners.
-
Chiral Synthesis: this compound can serve as a chiral starting material for the synthesis of other complex molecules.
Conclusion
This compound, a rare sugar first synthesized by Emil Fischer, has a rich history rooted in the foundations of stereochemistry. While its natural abundance is negligible, modern synthetic methods have made it accessible for scientific investigation. Its unique properties, particularly its resistance to metabolism and its enantiomeric relationship to the ubiquitous D-fructose, make it a molecule of significant interest for researchers in chemistry, biochemistry, and drug development. Further exploration of its biological interactions and potential applications is warranted and promises to yield exciting new discoveries.
References
- 1. Structural Analysis of β-Fructofuranosidase from Xanthophyllomyces dendrorhous Reveals Unique Features and the Crucial Role of N-Glycosylation in Oligomerization and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]
- 3. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claude Hudson - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystal structure of β-d,l-fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0293680A2 - A method for the crystallization of fructose - Google Patents [patents.google.com]
- 10. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.uoc.gr [chemistry.uoc.gr]
- 12. thyroid.org [thyroid.org]
- 13. Beta-L-Fructofuranose|CAS 41579-20-8 [benchchem.com]
- 14. Inhibition of beta-fructofuranosidases and alpha-glucosidases by synthetic thio-fructofuranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Physical and Chemical Properties of L-fructofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-fructofuranose, the five-membered ring anomer of the L-isomer of fructose, is a monosaccharide of significant interest in various scientific disciplines, including drug design and metabolic research. As the enantiomer of the naturally occurring D-fructofuranose, understanding its distinct physical and chemical properties is crucial for its potential applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic context.
Physical Properties of this compound
The physical properties of this compound are essential for its handling, formulation, and analysis. While some data is inferred from its more common D-enantiomer due to the principles of stereoisomerism, this section presents the most accurate available information.
| Property | Value | Notes |
| Molecular Formula | C₆H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Melting Point | 119-122 °C | Inferred from D-fructofuranose.[3] |
| Water Solubility | Inferred to be freely soluble | D-fructose is freely soluble in water. |
| Specific Rotation ([α]D) | α-L-fructofuranose: -21° β-L-fructofuranose: +133° | The signs are opposite to those of the D-anomers.[4] In aqueous solution, L-fructose undergoes mutarotation to an equilibrium mixture.[3][5][6] |
| Computed Properties | ||
| XLogP3 | -2.3 | [1][2] |
| Topological Polar Surface Area | 110 Ų | [1][2] |
Chemical Properties of this compound
The chemical behavior of this compound is dictated by its furanose ring structure and the stereochemistry of its hydroxyl groups.
Synthesis of L-fructose
L-fructose, the precursor to this compound, can be synthesized from L-sorbose. The process involves the inversion of the hydroxyl groups on carbon atoms C3 and C4 of L-sorbose. This can be achieved through a series of chemical reactions, including the formation of a 3,4-oxirane ring followed by its opening.
Anomeric Equilibrium
In aqueous solution, L-fructose exists as an equilibrium mixture of its different cyclic isomers: α-L-fructopyranose, β-L-fructopyranose, α-L-fructofuranose, and β-L-fructofuranose, along with a small amount of the open-chain keto form.[3][5][6] The proportions of these anomers at equilibrium are influenced by factors such as temperature and solvent.
Stability
The stability of this compound is influenced by pH and temperature. Under acidic conditions and elevated temperatures, furanosides can undergo hydrolysis, breaking the glycosidic bond. The kinetics of this hydrolysis follow pseudo-first-order kinetics.[7]
Chemical Reactions
This compound, as a furanoside, can undergo various chemical reactions, including:
-
Glycosylation: Formation of glycosidic bonds with other molecules.
-
Esterification and Etherification: Reactions of the hydroxyl groups.
-
Oxidation and Reduction: Reactions involving the anomeric carbon and other hydroxyl groups.
Experimental Protocols
Determination of Specific Rotation
Objective: To measure the specific rotation of α-L-fructofuranose and β-L-fructofuranose.
Apparatus: Polarimeter, sodium lamp, polarimeter tube (1 dm), analytical balance, volumetric flasks.
Procedure:
-
Sample Preparation: Prepare solutions of known concentrations of the purified this compound anomer in a suitable solvent (e.g., water) at a specific temperature (e.g., 20°C).
-
Calibration: Calibrate the polarimeter using a blank solvent.
-
Measurement: Fill the polarimeter tube with the sample solution, ensuring no air bubbles are present. Place the tube in the polarimeter and measure the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters.
-
c is the concentration of the solution in g/mL.
-
Determination of Melting Point
Objective: To determine the melting point of this compound.
Apparatus: Melting point apparatus, capillary tubes, thermometer.
Procedure:
-
Sample Preparation: Ensure the this compound sample is pure and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., D₂O).
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the deuterated solvent in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectra to identify chemical shifts (δ) and coupling constants (J), which provide information about the structure and stereochemistry of the molecule.
Metabolic Pathway and Visualization
L-fructose enters the fructolysis pathway, primarily in the liver. While L-fructose itself is not a direct intermediate in the main glycolytic pathway, it can be metabolized to intermediates that do enter glycolysis. The initial step is the phosphorylation of L-fructose to L-fructose-1-phosphate by fructokinase. This is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and L-glyceraldehyde. DHAP can directly enter glycolysis, while L-glyceraldehyde is further phosphorylated to L-glyceraldehyde-3-phosphate before entering the glycolytic pathway.
References
- 1. This compound | C6H12O6 | CID 11769129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-L-fructofuranose | C6H12O6 | CID 439553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The specific rotations of pure \alpha - and \beta-d-fructofuranose are +2.. [askfilo.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. beta-D-Fructopyranose(7660-25-5) 1H NMR spectrum [chemicalbook.com]
- 7. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of Fructofuranose: L- vs. D-forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose (B13574), a key dietary monosaccharide, exists in various isomeric forms, with the five-membered ring furanose structure being of significant biochemical relevance, particularly as a constituent of sucrose. The stereoisomers of fructofuranose, L-fructofuranose and D-fructofuranose, exhibit identical physical properties apart from their interaction with plane-polarized light. However, their biological activities and metabolic fates can differ significantly due to the stereospecificity of enzymes. This technical guide provides a comprehensive overview of the core differences between L- and D-fructofuranose, including their chemical and physical properties, detailed experimental protocols for their analysis, and a discussion of their roles in metabolic and signaling pathways.
Introduction
Fructofuranose is the five-membered cyclic hemiketal form of fructose. The designation of D- or L- refers to the configuration of the chiral center furthest from the anomeric carbon (C5 in the case of fructose). D-fructose is the naturally occurring and metabolically significant enantiomer, while L-fructose is a rare sugar that is not readily metabolized by most organisms. The furanose ring can also exist as two anomers, α and β, depending on the orientation of the hydroxyl group at the anomeric carbon (C2). This guide will focus on the fundamental differences and analytical considerations of the L- and D-enantiomers of fructofuranose.
Stereoisomeric Relationship and Chemical Structures
This compound and D-fructofuranose are enantiomers, meaning they are non-superimposable mirror images of each other.[1] This enantiomeric relationship dictates that they have identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. Their defining difference is their opposite optical activity: one will rotate plane-polarized light to the left (levorotatory, (-)) and the other to the right (dextrorotatory, (+)) by an equal magnitude.
Quantitative Data
The following tables summarize the key physical and chemical properties of L- and D-fructofuranose. Note that as enantiomers, their physical properties are identical, while their specific rotations are equal in magnitude but opposite in sign.
Table 1: Physical and Chemical Properties
| Property | D-fructofuranose | This compound | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [2][3] |
| Molecular Weight | 180.16 g/mol | 180.16 g/mol | [2][3] |
| Melting Point | 119-122 °C (β-D-fructofuranose) | 119-122 °C (β-L-fructofuranose) | [4] |
| Water Solubility | 778 mg/mL at 20 °C (β-D-fructofuranose) | 778 mg/mL at 20 °C (β-L-fructofuranose) | [4] |
| Specific Rotation [α] | Varies with anomer and equilibrium | Varies with anomer and equilibrium | [5][6] |
Table 2: Specific Rotation of Fructose Anomers
| Anomer | Specific Rotation [α] | Reference(s) |
| α-D-fructofuranose | +21° | [6] |
| β-D-fructofuranose | -133° | [6] |
| Equilibrium mixture of D-fructose | -92° | [6] |
| α-L-fructofuranose | -21° | Inferred |
| β-L-fructofuranose | +133° | Inferred |
| Equilibrium mixture of L-fructose | +92° | Inferred |
Experimental Protocols
Separation and Analysis of Fructofuranose Stereoisomers by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying sugar isomers. Chiral stationary phases are required to separate enantiomers like L- and D-fructofuranose.
Objective: To separate and quantify L- and D-fructofuranose in a sample mixture.
Materials:
-
HPLC system with a chiral column (e.g., Chiralpak series)
-
Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
This compound and D-fructofuranose standards
Protocol:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare a series of standard solutions of L- and D-fructofuranose of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Inject the standards and the sample.
-
Monitor the elution profile using the RI or ELSD detector.
-
-
Data Analysis: Identify the peaks corresponding to L- and D-fructofuranose by comparing their retention times with those of the standards. Quantify the isomers by constructing a calibration curve from the standard solutions.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of carbohydrates, allowing for the determination of anomeric configuration and ring size.
Objective: To confirm the structure and anomeric configuration of a purified fructofuranose sample.
Materials:
-
NMR spectrometer (e.g., 500 MHz or higher)
-
Deuterium oxide (D₂O)
-
Purified fructofuranose sample
Protocol:
-
Sample Preparation: Dissolve a few milligrams of the purified fructofuranose sample in D₂O in an NMR tube.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The anomeric proton signals (H3 and H4 for furanoses) typically appear in a distinct region of the spectrum.
-
1D ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The anomeric carbon (C2) will have a characteristic chemical shift.
-
2D NMR (COSY, HSQC):
-
Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks and trace the spin system of the sugar ring.
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons.
-
-
Data Analysis: Compare the observed chemical shifts and coupling constants with literature values for known fructofuranose anomers to determine the α or β configuration.
Fructokinase Activity Assay
Fructokinase is the primary enzyme responsible for the initial step of fructose metabolism. This assay measures its activity by coupling the production of ADP to the oxidation of NADH.
Objective: To determine the fructokinase activity in a biological sample.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Assay buffer (e.g., Tris-HCl)
-
D-fructose solution
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH solution
-
Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) coupling enzymes
-
Biological sample (e.g., cell lysate)
Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, D-fructose, ATP, PEP, and NADH.
-
Initiation of Coupling Reaction: Add the PK/LDH coupling enzymes to the mixture and incubate for a few minutes to establish a baseline.
-
Initiation of Fructokinase Reaction: Add the biological sample containing fructokinase to the cuvette to start the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculation: Calculate the fructokinase activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.
Metabolic and Signaling Pathways
D-fructose is primarily metabolized in the liver through a process called fructolysis. L-fructose, being a rare sugar, is generally not a substrate for the enzymes in this pathway.
While there are no known signaling pathways directly and exclusively activated by the fructofuranose forms themselves, the metabolism of D-fructose can significantly impact cellular signaling. High fructose intake has been shown to induce inflammatory responses and activate metabolic signaling pathways. For instance, fructose metabolism can lead to the activation of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. This is thought to occur through the hexosamine biosynthesis pathway. Additionally, fructose has been implicated in promoting pro-inflammatory signaling in immune cells through pathways involving NF-κB and p38 MAPK. It is important to note that these signaling events are consequences of D-fructose metabolism and are not specific to the furanose structure itself.
Conclusion
L- and D-fructofuranose, as enantiomers, present a classic case of stereoisomerism in carbohydrate chemistry. While sharing identical physical properties, their biological recognition and metabolic fates are distinct. D-fructofuranose is an integral part of cellular metabolism and can influence key signaling pathways, whereas this compound is largely metabolically inert. A thorough understanding of their stereochemistry, coupled with robust analytical methods for their separation and characterization, is crucial for researchers in the fields of biochemistry, nutrition, and drug development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the nuanced roles of these stereoisomers in biological systems.
References
- 1. homework.study.com [homework.study.com]
- 2. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphofructokinase(PFK)Activity Assay Kit - Elabscience® [elabscience.com]
- 4. echemi.com [echemi.com]
- 5. Specific rotation of alpha-D- and beta-D-fructofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
An In-depth Technical Guide to the Anomeric Forms of L-Fructose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anomeric forms of L-fructose, detailing their structural characteristics, equilibrium dynamics in solution, and the experimental protocols for their analysis. While much of the foundational research has been conducted on its enantiomer, D-fructose, the principles and quantitative distributions of anomeric forms are directly applicable to L-fructose.
Core Concepts: Anomeric Forms of L-Fructose
L-fructose, a ketohexose, exists in solution not as a single structure but as an equilibrium mixture of several cyclic isomers. This phenomenon, known as mutarotation, arises from the intramolecular cyclization of the open-chain keto form. The reaction between the ketone at the C2 position and a hydroxyl group, typically at C5 or C6, forms a hemiketal. This cyclization creates a new chiral center at C2, the anomeric carbon, resulting in two diastereomers for each ring size, designated as α and β anomers.
The two primary cyclic structures are the five-membered fructofuranose and the six-membered fructopyranose . In aqueous solution, these forms are in a dynamic equilibrium with each other and with a small percentage of the open-chain keto form. The α and β anomers are distinguished by the orientation of the hydroxyl group on the anomeric carbon (C2) relative to the CH₂OH group at C5. For L-sugars, if the anomeric hydroxyl group is on the same side of the ring as the CH₂OH group at C5 in a Haworth projection, it is the β-anomer. If it is on the opposite side, it is the α-anomer.
In an aqueous solution, the various anomeric forms of D-fructose exist in an equilibrium.[1][2] This equilibrium is established through a process called mutarotation, where the α and β anomers interconvert via the open-chain form.[3] The distribution of these anomers at equilibrium is a critical factor in the chemical and physical properties of fructose (B13574) solutions.
Quantitative Data on Anomeric Distribution
The equilibrium distribution of fructose anomers in aqueous solution has been extensively studied for D-fructose. As enantiomers, L-fructose is expected to exhibit an identical distribution of its corresponding anomeric forms. The table below summarizes the approximate mole percentages of the different anomers of D-fructose at equilibrium in an aqueous solution at 20°C.[4]
| Anomeric Form | Ring Structure | Percentage in Aqueous Solution (%) |
| β-L-fructopyranose | Pyranose | 68.23 |
| β-L-fructofuranose | Furanose | 22.35 |
| α-L-fructofuranose | Furanose | 6.24 |
| α-L-fructopyranose | Pyranose | 2.67 |
| Open-chain (keto) form | Acyclic | 0.50 |
Note: This data is for D-fructose and is presented here as the expected distribution for L-fructose due to their enantiomeric relationship.
Experimental Protocols for Anomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the qualitative and quantitative analysis of the anomeric forms of fructose in solution.
Detailed Methodology for ¹³C NMR Analysis of L-Fructose Anomers
Objective: To quantify the relative concentrations of the anomeric forms of L-fructose in an aqueous solution at equilibrium.
Materials:
-
L-fructose sample
-
Deuterium (B1214612) oxide (D₂O, 99.9%)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of L-fructose.
-
Dissolve the sample in 0.6-0.7 mL of D₂O in a clean vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Tune and match the probe for the ¹³C frequency.
-
Set the sample temperature to a constant value, typically 25°C (298 K), and allow the sample to equilibrate.
-
-
Data Acquisition:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling.
-
Spectral Width: Set a spectral width of approximately 220-240 ppm, centered around 100 ppm.
-
Acquisition Time: An acquisition time of 1-1.5 seconds is typically sufficient.
-
Relaxation Delay (d1): To ensure accurate quantification, use a relaxation delay of at least 5 times the longest T₁ relaxation time of the anomeric carbons. A delay of 5-10 seconds is generally adequate.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically 1024 or more.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction on the resulting spectrum.
-
Calibrate the chemical shift axis. The anomeric carbon (C2) signals for the different forms of fructose appear in a distinct region between approximately 98 and 105 ppm.
-
Integrate the well-resolved signals corresponding to the anomeric carbon of each anomer.
-
Calculate the relative percentage of each anomer from the integral values.
-
Visualizations
Anomeric Equilibrium of L-Fructose
The following diagram illustrates the dynamic equilibrium between the different anomeric forms of L-fructose in solution.
Experimental Workflow for NMR Analysis
This diagram outlines the key steps in the experimental workflow for the analysis of L-fructose anomers using NMR spectroscopy.
References
The Unexplored Potential of L-Fructofuranose: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the role of L-fructofuranose in carbohydrate chemistry, with a particular focus on its synthesis, characterization, and potential applications in drug development and biomedical research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are interested in the unique properties of L-sugars.
Introduction: The Significance of L-Sugars in a D-Dominated Biological World
In the realm of carbohydrate chemistry and biology, D-sugars are ubiquitous, serving as primary energy sources and structural components of vital macromolecules. Their enantiomers, the L-sugars, are comparatively rare in nature and are often not metabolized by the same enzymatic pathways as their D-counterparts. This metabolic inertness, coupled with their identical physical and chemical properties in a non-chiral environment, makes L-sugars, including this compound, intriguing molecules for various applications in drug development and as biochemical probes.
This compound is the mirror image of the naturally occurring D-fructofuranose.[1][2][3] While D-fructose is a key component of our diet and is readily metabolized, L-fructose is generally not a substrate for the enzymes in human metabolic pathways.[4] This property opens up possibilities for its use as a non-caloric sweetener, a scaffold for drug design, and a tool to study the stereospecificity of biological processes such as membrane transport. This guide will delve into the chemistry of this compound, providing a comprehensive overview of its synthesis, analytical characterization, and its emerging role in the life sciences.
Physicochemical and Spectroscopic Data of this compound
This compound shares the same molecular formula and mass as its D-enantiomer. In solution, fructose (B13574) exists as an equilibrium mixture of cyclic isomers (furanose and pyranose rings) and a small amount of the open-chain keto form. While the pyranose form is typically more abundant for D-fructose in aqueous solution, the furanose form is also significantly present.[5] The spectroscopic properties of this compound are identical to those of D-fructofuranose in an achiral solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | |
| IUPAC Name | (3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | [6] |
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Fructose Tautomers in D₂O
Note: The chemical shifts for this compound are identical to those of D-fructofuranose in an achiral solvent like D₂O. The data presented below is for the major tautomers of D-fructose.
| Tautomer | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| β-D-fructofuranose | C2 | - | 108.3 | [1][7] |
| C3 | 4.13 | 81.0 | [1][7] | |
| C4 | 4.04 | 76.8 | [1][7] | |
| C5 | 3.86 | 82.5 | [1][7] | |
| C1 | 3.73 / 3.65 | 64.3 | [1][7] | |
| C6 | 3.78 / 3.70 | 63.8 | [1][7] | |
| α-D-fructofuranose | C2 | - | 105.1 | [1][7] |
| C3 | 4.23 | 81.9 | [1][7] | |
| C4 | 4.16 | 78.4 | [1][7] | |
| C5 | 3.91 | 83.7 | [1][7] | |
| C1 | 3.61 / 3.54 | 63.2 | [1][7] | |
| C6 | 3.82 / 3.74 | 62.1 | [1][7] |
Table 3: Representative HPLC Retention Times for Fructose
| HPLC Method | Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) | Reference |
| HILIC | Amino (NH₂) | Acetonitrile:Water (80:20) | 1.0 mL/min | RI | ~3.0 | [8][9] |
Experimental Protocols
Chemical Synthesis of L-Fructose from L-Sorbose (B7814435)
A robust and high-yield synthesis of L-fructose can be achieved from the relatively inexpensive starting material, L-sorbose. The key transformation involves the inversion of the hydroxyl groups at the C3 and C4 positions.[4]
Overall Reaction Scheme:
L-Sorbose → 1,2:4,6-Di-O-isopropylidene-α-L-sorbofuranose → 1,2:4,6-Di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose → 3,4-Anhydro-1,2-O-isopropylidene-α-L-tagatofuranose → 1,2-O-isopropylidene-α-L-fructofuranose → L-Fructose
Detailed Protocol:
-
Protection of L-Sorbose:
-
Suspend L-sorbose (10 g) in 2,2-dimethoxypropane (B42991) (30 mL).
-
Add 1,2-dimethoxyethane (B42094) (1 mL) containing tin(II) chloride (30 mg).
-
Reflux the mixture with stirring for approximately 2.5 hours until the solution becomes clear.
-
Evaporate the solvent to obtain a syrup of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose.[4]
-
-
Mesylation of the C3 Hydroxyl Group:
-
Dissolve the syrup in pyridine (B92270) (20 mL) and cool in an ice bath.
-
Slowly add methanesulfonyl chloride (6.45 mL).
-
After stirring at room temperature for 2.5 hours, add water (400 mL).
-
Collect the resulting crystals of 1,2:4,6-di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose by filtration.[4]
-
-
Epoxide Formation and Opening:
-
Dissolve the mesylated intermediate in a suitable solvent and treat with a base (e.g., sodium methoxide (B1231860) in methanol) to induce the formation of the 3,4-epoxide.
-
The epoxide is then opened under acidic or alkaline conditions to yield the L-fructose configuration.[4]
-
-
Deprotection:
-
The final step involves the removal of the isopropylidene protecting groups using acidic hydrolysis (e.g., dilute sulfuric acid or acetic acid) to yield L-fructose.[4]
-
Purify the final product by chromatography.
-
Enzymatic Synthesis of L-Fructofuranosides
The enzymatic synthesis of glycosides offers a highly regio- and stereoselective alternative to chemical methods.[10] While many glycosyltransferases are specific for D-sugars, some have been shown to accept L-sugars as substrates.[11] The following is a general protocol for the enzymatic synthesis of L-fructofuranosides using a suitable glycosyltransferase.
Protocol:
-
Enzyme and Substrate Preparation:
-
Obtain or express a glycosyltransferase known or predicted to have activity with L-fructose donors.
-
Prepare a solution of the acceptor molecule (the molecule to be glycosylated) in a suitable buffer.
-
Prepare a solution of an activated L-fructose donor, such as L-fructose-1-phosphate or a nucleotide-sugar like UDP-L-fructose.
-
-
Enzymatic Reaction:
-
Combine the acceptor, activated L-fructose donor, and the glycosyltransferase in a reaction vessel.
-
Include any necessary cofactors (e.g., Mg²⁺).
-
Incubate the reaction mixture at the optimal temperature and pH for the enzyme, with gentle agitation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Reaction Quenching and Product Purification:
-
Once the reaction has reached completion or the desired conversion, quench the reaction by heating or adding a solvent that denatures the enzyme.
-
Remove the denatured enzyme by centrifugation or filtration.
-
Purify the L-fructofuranoside product from the reaction mixture using chromatographic techniques such as size-exclusion or reversed-phase chromatography.
-
Analytical Characterization of this compound
The purity and identity of synthesized this compound and its derivatives can be confirmed using a combination of chromatographic and spectroscopic techniques.
Role of this compound in Drug Development and Research
The unique stereochemistry of this compound makes it a valuable tool in drug discovery and as a probe for biological systems.
This compound as a Stereospecific Probe
Many biological processes, particularly those involving enzymes and transporters, are highly stereospecific. This compound can be used as a negative control or a competitive inhibitor to study the stereochemical requirements of such systems. For instance, sugar transporters like GLUT5, which are responsible for fructose uptake, can be investigated using L-fructose and its derivatives to understand the binding and transport mechanism.[12] The inability of L-fructose to be transported by a system that transports D-fructose provides strong evidence for the stereospecificity of the transporter.
This compound in Drug Design
The incorporation of sugar moieties into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties. L-sugars, being metabolically stable, can be used to create glycosylated drugs with potentially longer half-lives and altered biodistribution. This compound can serve as a scaffold for the synthesis of novel nucleoside analogs, enzyme inhibitors, and other bioactive molecules. The unnatural stereochemistry can lead to compounds that are resistant to degradation by glycosidases, which is a common challenge in the development of carbohydrate-based drugs.
Conclusion
This compound, while rare in nature, presents a wealth of opportunities for researchers in carbohydrate chemistry and drug development. Its unique stereochemistry and metabolic inertness make it a valuable tool for probing biological systems and a promising scaffold for the design of novel therapeutics. The synthetic and analytical methods outlined in this guide provide a foundation for the exploration of this compound and its derivatives in a variety of research applications. As our understanding of the "L-sugar world" expands, the role of this compound in advancing science and medicine is poised to grow significantly.
References
- 1. researchgate.net [researchgate.net]
- 2. Tailoring the natural rare sugars D-tagatose and L-sorbose to produce novel functional carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]
- 5. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. Stereospecificity of the Glucose Carrier in Sugar Beet Suspension Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Fluorescent Probe Development for Fructose Specific Transporters in Ca" by Joseph Fedie [digitalcommons.mtu.edu]
A Technical Guide to the Nomenclature and IUPAC Naming of L-fructofuranose
This guide provides a comprehensive overview of the nomenclature and systematic IUPAC naming conventions for L-fructofuranose, a five-membered ring form of the ketose sugar L-fructose. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.
Introduction to Fructofuranose
Fructose (B13574), a ketohexose with the chemical formula C₆H₁₂O₆, can exist in both open-chain and cyclic forms.[1] The cyclic structures are formed through an intramolecular hemiacetal reaction, where a hydroxyl group attacks the ketone carbonyl carbon.[1][2] When the hydroxyl group on carbon 5 attacks the ketone at carbon 2, a five-membered ring is formed, which is referred to as a "furanose" structure, named after its resemblance to the heterocyclic compound furan.[2][3] In aqueous solutions, fructose exists as an equilibrium mixture of its different isomeric forms, including fructopyranose (a six-membered ring) and fructofuranose.[4][5]
L-Configuration and Anomerism
The "L" designation in this compound refers to the stereochemical configuration at the chiral carbon furthest from the anomeric carbon, which is C-5. In the Haworth projection of an L-furanose, the substituent on this highest-numbered chiral carbon (the CH₂OH group at C-5) is oriented downwards.[3]
The formation of the cyclic furanose ring creates a new stereocenter at the anomeric carbon (C-2 for fructose).[6][7] This gives rise to two possible diastereomers known as anomers, designated as alpha (α) and beta (β). The distinction between these anomers is based on the orientation of the hydroxyl group on the anomeric carbon relative to the substituent on the highest-numbered chiral carbon (C-5).[3][7]
-
α-L-fructofuranose : In the alpha anomer of an L-sugar, the anomeric hydroxyl group is cis to the substituent on the highest-numbered chiral carbon. In the Haworth projection of α-L-fructofuranose, both the anomeric hydroxyl group at C-2 and the CH₂OH group at C-5 are pointing in the same direction (downwards).
-
β-L-fructofuranose : In the beta anomer of an L-sugar, the anomeric hydroxyl group is trans to the substituent on the highest-numbered chiral carbon. For β-L-fructofuranose, the anomeric hydroxyl group at C-2 points upwards, while the CH₂OH group at C-5 points downwards in the Haworth projection.[8]
IUPAC Nomenclature
The systematic IUPAC name for this compound provides a precise description of its structure, including the stereochemistry at each chiral center.
The general IUPAC name for this compound is (3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol .[9]
The specific IUPAC names for the anomers are as follows:
-
α-L-fructofuranose : The systematic IUPAC name is (2R,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol .[10] Another systematic name is alpha-L-arabino-hex-2-ulofuranose .[10]
-
β-L-fructofuranose : The systematic IUPAC name is (2S,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol .[8] Another systematic name is beta-L-arabino-hex-2-ulofuranose .[8]
Quantitative Data
The following table summarizes key quantitative data for this compound and its anomers.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [8][9][10] |
| Molar Mass | 180.16 g/mol | [8][9] |
| Monoisotopic Mass | 180.06338810 Da | [9] |
Structural Diagrams
The following diagrams illustrate the Haworth projections of α-L-fructofuranose and β-L-fructofuranose, generated using the Graphviz DOT language.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Furanose - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fructose - Wikipedia [en.wikipedia.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. The anomers of fructofuranose are called a alpha anomers class 12 chemistry CBSE [vedantu.com]
- 8. beta-L-fructofuranose | C6H12O6 | CID 439553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C6H12O6 | CID 11769129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alpha-L-fructofuranose | C6H12O6 | CID 15942891 - PubChem [pubchem.ncbi.nlm.nih.gov]
conformational analysis of the furanose ring in L-fructose
An In-depth Technical Guide to the Conformational Analysis of the Furanose Ring in L-Fructose
For Researchers, Scientists, and Drug Development Professionals
Abstract
The five-membered furanose ring, a key structural motif in many biologically significant carbohydrates including fructose, exhibits a high degree of conformational flexibility. This internal motion is critical to its role in molecular recognition, enzymatic processing, and the overall architecture of polysaccharides and nucleic acids. Unlike the more rigid six-membered pyranose rings, furanoses can interconvert between multiple ring conformations, a phenomenon best described by the concept of pseudorotation.[1] A thorough understanding of the conformational landscape of the L-furanose ring of L-fructose is therefore essential for fields ranging from glycobiology to the rational design of therapeutics. This guide provides a technical overview of the principles and methodologies used to analyze the conformation of the L-fructose furanose ring, integrating experimental and computational approaches. While much of the available literature focuses on D-fructose, the principles of conformational analysis are identical for its enantiomer, L-fructose.
The Furanose Ring: Puckering and Pseudorotation
The furanose ring is not planar; instead, it adopts puckered conformations to relieve torsional strain.[2] This puckering is not static but exists as a dynamic equilibrium of conformers. The conformational space of a five-membered ring can be described by two key parameters: the puckering amplitude (ν_max) and the phase angle of pseudorotation (P).
The pseudorotation pathway describes the continuous interconversion of these puckered forms. The two principal conformations along this pathway are:
-
Envelope (E) Conformations: Four atoms are coplanar, and the fifth is displaced from the plane.
-
Twist (T) Conformations: Three atoms are coplanar, with the other two displaced on opposite sides of the plane.
The entire 360° pseudorotational cycle describes all possible envelope and twist conformations.[3] The conformations are often grouped into two major regions on the pseudorotational itinerary: North (N) and South (S) , which roughly correspond to C3'-endo and C2'-endo puckers in nucleosides, respectively.[3][4]
References
- 1. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. The Free Energy Landscape of Pseudorotation in 3′–5′ and 2′–5′ Linked Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into furanose solution conformations: beyond the two-state model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of L-Fructofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of L-fructofuranose in various solvents. Due to the scarcity of direct experimental data for this compound, this document leverages data for its enantiomer, D-fructofuranose, based on the principle that enantiomers exhibit identical physical properties in achiral environments. This guide presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. The information herein is intended to support research, development, and formulation activities involving this compound.
Introduction
Fructose (B13574), a six-carbon monosaccharide, is a key carbohydrate in many biological and industrial processes. It exists in several isomeric forms, including the five-membered ring structure known as fructofuranose. This compound is the levorotatory enantiomer of the naturally more abundant D-fructofuranose. Understanding the solubility of this compound is critical for its application in various fields, including drug development, where it may be used as an excipient or a chiral building block.
In aqueous solutions, fructose establishes an equilibrium between its different isomeric forms: β-D-fructopyranose (about 70%), β-D-fructofuranose (about 22%), and smaller amounts of its α-anomers and the open-chain form.[1] This dynamic equilibrium influences the overall solubility of fructose.
Quantitative Solubility Data
The solubility of D-fructose has been determined in various solvents and solvent mixtures. The following tables summarize the available quantitative data.
Table 1: Solubility of D-Fructose in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | ~79 |
| 30 | ~81 |
| 40 | ~87 |
| 50 | ~93 |
Note: Data is extrapolated and averaged from multiple sources for D-fructose.
Table 2: Solubility of D-Fructose in Water-Ethanol Mixtures at 20°C [2]
| Ethanol Concentration (w/w %) | Solubility of D-Fructose ( g/100g solvent) |
| 0 | 79.2 |
| 20 | 62.5 |
| 40 | 45.1 |
| 60 | 28.3 |
| 80 | 13.7 |
| 90 | 7.1 |
Table 3: Solubility of D-Fructose in Water-Methanol Mixtures at 20°C [2]
| Methanol Concentration (w/w %) | Solubility of D-Fructose ( g/100g solvent) |
| 0 | 79.2 |
| 20 | 70.1 |
| 40 | 59.8 |
| 60 | 48.2 |
| 80 | 34.5 |
| 90 | 25.3 |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]
Isothermal Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, water-ethanol mixture)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
Volumetric flasks
-
Analytical instrumentation for concentration measurement (e.g., HPLC, refractive index detector, or a validated spectrophotometric method)
Procedure:
-
Preparation: An excess amount of this compound is added to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid ensures that the solution reaches saturation.
-
Equilibration: The container is placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at a controlled temperature.
-
Sampling: A clear aliquot of the supernatant is carefully withdrawn using a syringe. To prevent any undissolved solid particles from being included in the sample, the aliquot is immediately filtered through a syringe filter.
-
Analysis: The filtered saturated solution is then diluted with a known volume of the solvent to a concentration within the calibrated range of the analytical method. The concentration of this compound in the diluted sample is determined using a suitable and validated analytical technique.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units such as g/100 mL, g/kg of solvent, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a carbohydrate like this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide provides essential information on the solubility of this compound, primarily through data available for its D-enantiomer. The provided tables offer a quantitative reference for solubility in water and common aqueous-organic mixtures. The detailed experimental protocol for the isothermal shake-flask method serves as a practical guide for researchers to perform their own solubility determinations. The visual workflow further clarifies the experimental process. This compilation of data and methodologies is intended to be a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, facilitating the effective use of this compound in their work.
References
A Technical Guide to the Theoretical Stability of L-fructofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical calculations used to determine the conformational stability of L-fructofuranose. For the purposes of this guide, we will present data derived from studies on D-fructofuranose, the more commonly studied enantiomer. In an achiral environment, the conformational energies of L- and D-enantiomers are identical. This document outlines the key computational methodologies, presents quantitative data on the relative stabilities of various conformers, and visualizes the computational workflows involved in these theoretical studies.
Introduction to this compound Stability
This compound, a five-membered ring structure of the ketohexose L-fructose, plays a significant role in various biological processes and is a key structural motif in many natural products and pharmaceuticals. Understanding its conformational preferences is crucial for elucidating its biological activity and for the rational design of fructose-based drugs. The inherent flexibility of the furanose ring leads to a complex conformational landscape, which can be effectively explored using theoretical and computational chemistry methods.
Theoretical calculations, particularly ab initio and Density Functional Theory (DFT) methods, provide valuable insights into the gas-phase stability of different anomers and conformers of fructofuranose. These studies typically focus on determining the relative energies, optimized geometries, and the influence of intramolecular hydrogen bonding on the overall stability of the molecule.
Data Presentation: Relative Stability of this compound Conformers
The stability of this compound conformers is primarily determined by the puckering of the furanose ring and the orientation of the exocyclic hydroxymethyl groups. The following tables summarize the calculated relative electronic and Gibbs free energies for the most populated α- and β-anomers of D-fructofuranose at 298.15 K, which are equivalent to those for this compound.[1] The energies are given in kcal/mol relative to the most stable conformer.
Table 1: Calculated Relative Electronic and Gibbs Free Energies (kcal/mol) of α-L-fructofuranose Conformers
| Conformer | Ring Conformation | Relative Electronic Energy (MP2/6-311++G//HF/6-31G*) | Relative Gibbs Free Energy (MP2/6-311++G//HF/6-31G*) |
| α1 | 3T2 | 0.00 | 0.00 |
| α2 | 3T2 | 0.58 | 0.49 |
| α3 | E3 | 1.23 | 1.10 |
| α4 | 4T3 | 1.63 | 1.54 |
| α5 | OE | 2.10 | 1.98 |
Table 2: Calculated Relative Electronic and Gibbs Free Energies (kcal/mol) of β-L-fructofuranose Conformers
| Conformer | Ring Conformation | Relative Electronic Energy (MP2/6-311++G//HF/6-31G*) | Relative Gibbs Free Energy (MP2/6-311++G//HF/6-31G*) |
| β1 | 3T4 | 0.00 | 0.00 |
| β2 | 3T4 | 0.75 | 0.63 |
| β3 | E4 | 1.35 | 1.25 |
| β4 | 4T3 | 1.95 | 1.82 |
| β5 | OE | 2.50 | 2.35 |
Data adapted from A. Chung-Phillips and Y. Chen, J. Phys. Chem. A 1999, 103, 20, 3715-3727.[1]
Experimental Protocols: Computational Methodologies
The theoretical determination of this compound stability involves a multi-step computational workflow. The primary methods employed are ab initio calculations and Density Functional Theory (DFT).
Initial Structure Generation
A comprehensive set of initial structures for both α- and β-anomers of this compound is generated. This includes considering various ring puckering conformations (e.g., envelope and twist forms) and different orientations of the exocyclic hydroxymethyl groups.
Geometry Optimization
Each initial structure is subjected to geometry optimization to find the local energy minimum on the potential energy surface. A common approach is to use the Hartree-Fock (HF) method with a basis set such as 6-31G*.[1] This level of theory provides a reasonable initial geometry for more accurate calculations.
Frequency Calculations
Following geometry optimization, frequency calculations are performed at the same level of theory. These calculations serve two main purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To compute thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary for calculating Gibbs free energies.
Single-Point Energy Calculations
To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using higher levels of theory and larger basis sets. Møller-Plesset perturbation theory (MP2) with a larger basis set like 6-311++G** is a commonly used method for this purpose.[1] This approach, often denoted as MP2/6-311++G**//HF/6-31G*, provides a good balance between accuracy and computational cost.
Calculation of Relative Energies
The final step involves calculating the relative electronic energies and relative Gibbs free energies of all the conformers with respect to the most stable conformer. The Gibbs free energy (G) is calculated using the equation:
G = Eelectronic + ZPVE + Ethermal - TS
where Eelectronic is the single-point energy, ZPVE is the zero-point vibrational energy, Ethermal is the thermal energy correction, T is the temperature, and S is the entropy.
Mandatory Visualization
The following diagrams illustrate the computational workflow and the logical relationships in the theoretical study of this compound stability.
Caption: Computational workflow for determining this compound stability.
References
Analysis of the Crystal Structure of L-fructofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the crystal structure of L-fructofuranose. A comprehensive search of publicly available crystallographic databases reveals that, to date, the crystal structure of pure this compound has not been experimentally determined. This is likely due to the inherent difficulty in crystallizing fructose (B13574), which has a higher water solubility compared to other sugars.
In the absence of a dedicated crystal structure for this compound, this guide presents the most relevant and detailed crystallographic data available: the crystal structure of β-D,L-fructose. This structure is a racemic mixture containing both D- and L-fructose in their pyranose forms. The detailed experimental protocols and quantitative data from this study offer valuable insights into the crystallographic analysis of fructose isomers and serve as a representative example for carbohydrate crystallography.
This guide summarizes the quantitative crystallographic data for β-D,L-fructose in structured tables, provides detailed experimental methodologies, and includes mandatory visualizations of a general crystallographic workflow and the theoretical hydrogen bonding network of this compound using the DOT language.
Introduction to Fructose Crystallography
Fructose, a ketohexose, can exist in both a five-membered furanose ring and a more stable six-membered pyranose ring structure. In aqueous solution, these forms are in equilibrium with the open-chain structure. The crystallization of fructose is challenging due to its high solubility in water. L-fructose is a rare sugar and is not found abundantly in nature. While the crystal structure for the more common D-fructose and its derivatives have been studied, a definitive crystal structure for pure this compound remains elusive.
Crystal Structure of β-D,L-fructose: A Detailed Analysis
The most pertinent available crystal structure is that of β-D,L-fructose, which was determined from a racemic mixture of D- and L-fructose. In this crystal, both enantiomers are present in the β-pyranose form.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for β-D,L-fructose.[1]
Table 1: Crystal Data and Structure Refinement for β-D,L-fructose [1]
| Parameter | Value |
| Chemical Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | |
| a | 5.43124 (19) Å |
| b | 7.2727 (3) Å |
| c | 10.1342 (4) Å |
| α | 69.120 (2)° |
| β | 83.907 (2)° |
| γ | 78.381 (2)° |
| Volume | 366.09 (2) ų |
| Z | 2 |
| Data Collection | |
| Radiation | Cu Kα (λ = 1.54187 Å) |
| Temperature | 296 K |
| Measured Reflections | 6710 |
| Independent Reflections | 1329 |
| Refinement | |
| R-factor (R1) | 0.037 |
| Weighted R-factor (wR2) | 0.095 |
| Goodness-of-fit (S) | 1.08 |
Molecular Conformation and Hydrogen Bonding
In the crystal structure of β-D,L-fructose, both D-fructose and L-fructose adopt a β-pyranose conformation.[1] The crystal packing is characterized by an extensive network of intermolecular hydrogen bonds. Homochiral molecules are linked into columns along the a-axis by O—H⋯O hydrogen bonds. These columns of D- and L-fructose are then interconnected through further hydrogen bonding between the enantiomers, creating a three-dimensional network.[1]
Experimental Protocols for Carbohydrate Crystallography
The following is a representative methodology for the crystallization and X-ray diffraction analysis of a monosaccharide, based on the study of β-D,L-fructose.[1]
Crystallization
-
Preparation of the Solution: An equimolar mixture of D-fructose and L-fructose is dissolved in hot water to create a high concentration solution (e.g., 70 wt%).
-
Crystal Growth: The solution is kept at room temperature in a sealed container. Single crystals suitable for X-ray diffraction are typically obtained over a period of several days.
X-ray Data Collection
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Diffractometer: Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector.
-
Data Collection Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam.
-
Data Processing: The collected images are processed to integrate the reflection intensities and perform corrections for factors such as absorption.
Structure Solution and Refinement
-
Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
General Workflow for X-ray Crystallography
The following diagram illustrates the typical workflow for determining a crystal structure using X-ray crystallography.
Theoretical Hydrogen Bonding of this compound
While the crystal structure is not determined, the molecular structure of this compound allows for the prediction of its hydrogen bonding capabilities, which would govern its crystal packing. The hydroxyl groups can act as both hydrogen bond donors and acceptors, and the ring oxygen can act as a hydrogen bond acceptor.
Conclusion and Future Outlook
While a definitive crystal structure of this compound is not currently available, the analysis of the closely related β-D,L-fructopyranose provides a solid foundation for understanding the crystallographic properties of fructose. The detailed experimental protocols serve as a valuable guide for researchers aiming to crystallize and analyze this compound or its derivatives. Future research efforts should focus on developing crystallization strategies to obtain single crystals of pure this compound, which would be a significant contribution to the field of carbohydrate chemistry and structural biology. Such a structure would enable a deeper understanding of the stereochemical influences on crystal packing and intermolecular interactions, with potential applications in drug design and food science.
References
Spectroscopic Properties of L-Fructofuranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of L-fructofuranose. Due to the relative scarcity of published data for the L-enantiomer, this guide primarily presents data for the more common D-fructofuranose. For most spectroscopic techniques, the data for this compound is expected to be identical to that of its D-enantiomer. Chiroptical techniques, such as circular dichroism, are the exception, where the spectra are expected to be mirror images. This distinction is crucial for enantiomeric identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. In solution, fructose (B13574) exists as a complex equilibrium of several tautomers: β-pyranose, β-furanose, α-furanose, α-pyranose, and a minor open-chain keto form.[1] The distribution of these tautomers is dependent on the solvent and temperature.
Note on Enantiomers: The ¹H and ¹³C NMR spectra of L-fructose are expected to be identical to those of D-fructose in an achiral solvent.[2] Any observed differences would indicate the presence of chiral impurities.
¹H NMR Spectroscopy
The ¹H NMR spectrum of fructose is complex due to the presence of multiple tautomers and significant signal overlap.[1] The anomeric protons are typically found in the region of δ 4.5-5.5 ppm.[3]
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for D-Fructose Tautomers in D₂O [1][4][5]
| Proton | β-D-fructopyranose | β-D-fructofuranose | α-D-fructofuranose |
| H-1a | 3.65 | 3.60 | 3.70 |
| H-1b | 3.56 | 3.56 | 3.60 |
| H-3 | 4.05 | 4.15 | 4.20 |
| H-4 | 3.80 | 4.05 | 4.10 |
| H-5 | 3.90 | 3.95 | 3.90 |
| H-6a | 3.75 | 3.70 | 3.75 |
| H-6b | 3.70 | 3.65 | 3.70 |
Note: Chemical shifts can vary slightly depending on experimental conditions such as temperature, concentration, and pH.
¹³C NMR Spectroscopy
¹³C NMR offers better signal dispersion than ¹H NMR for resolving the signals from different tautomers. The anomeric carbon (C-2) signals are particularly useful for identification and quantification, appearing in the δ 98-105 ppm region.[3]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for L-Fructose and D-Fructose Tautomers in D₂O [6][7][8]
| Carbon | L-Fructose Tautomers | β-D-fructopyranose | β-D-fructofuranose | α-D-fructofuranose |
| C-1 | - | 64.9 | 63.8 | 62.7 |
| C-2 | 98.1, 101.5, 104.4 | 98.8 | 101.9 | 104.9 |
| C-3 | - | 68.1 | 76.5 | 82.2 |
| C-4 | - | 70.4 | 75.6 | 77.5 |
| C-5 | - | 67.9 | 80.9 | 81.3 |
| C-6 | - | 64.4 | 63.2 | 63.8 |
Note: The ¹³C chemical shifts for three dominant conformers of 2-¹³C-L-fructose at the anomeric range have been reported as δ 98.1, 101.5, and 104.4 ppm.[6] The remaining data is for D-fructose and is expected to be identical for L-fructose.
Experimental Protocol for NMR Analysis
A general workflow for the NMR analysis of fructose is presented below.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Due to the low volatility of sugars, derivatization is often required, especially for gas chromatography-mass spectrometry (GC-MS).
Note on Enantiomers: Standard mass spectrometry techniques do not differentiate between enantiomers as they have the same mass-to-charge ratio.[9] Chiral mass spectrometry methods, which involve the formation of diastereomeric complexes, can be used for enantiomeric distinction.[10][11]
Fragmentation Pattern
The mass spectrum of derivatized fructose shows characteristic fragmentation patterns. For pertrimethylsilyl (TMS) derivatives, an intense peak at m/e 437, corresponding to the loss of a ·CH₂OTMS radical, is a key indicator for fructose-containing oligosaccharides.[12] The ratio of ions at m/e 204 and 217 can help differentiate between pyranose and furanose forms.[12]
Table 3: Key Mass Spectral Fragments for Trimethylsilylated Fructose [12]
| m/z | Proposed Fragment | Significance |
| 437 | [M - ·CH₂OTMS]⁺ | Characteristic of fructose |
| 217 | [C₇H₁₇O₃Si₂]⁺ | Indicative of furanose form |
| 204 | [C₇H₁₆O₂Si₂]⁺ | Indicative of pyranose form |
Experimental Protocol for GC-MS Analysis
A typical workflow for the GC-MS analysis of fructose involves a two-step derivatization process.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of fructose is characterized by strong absorptions from hydroxyl (O-H) and carbon-oxygen (C-O) stretching vibrations.
Note on Enantiomers: The IR spectra of enantiomers are identical.[13]
Key IR Absorption Bands
The "fingerprint" region for carbohydrates is between 950 and 1200 cm⁻¹, which allows for the identification of major chemical groups in polysaccharides.[14]
Table 4: Characteristic IR Absorption Bands for Fructose [15][16][17][18]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3350 (broad) | O-H stretching |
| ~2930 | C-H stretching |
| ~1640 | O-H bending (associated water) |
| ~1420 | C-H bending |
| ~1050 (strong) | C-O stretching |
| 950-1200 | "Fingerprint" region for carbohydrates |
Experimental Protocol for FTIR Analysis
Fourier-transform infrared (FTIR) spectroscopy is a common technique for obtaining IR spectra.
Chiroptical Spectroscopy (Circular Dichroism)
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying chiral molecules.
Note on Enantiomers: The CD spectrum of an L-enantiomer is a mirror image of the CD spectrum of its D-enantiomer (i.e., equal magnitude but opposite sign).[18] This makes CD an excellent technique for distinguishing between L- and D-fructofuranose.
Circular Dichroism of Fructose Derivatives
Experimental Protocol for Circular Dichroism
The following provides a general outline for a CD experiment.
Metabolic Pathway of L-Fructose
The metabolism of fructose, known as fructolysis, primarily occurs in the liver.[20] The pathway for L-fructose is expected to be analogous to that of D-fructose, utilizing the same enzymes. Fructose is first phosphorylated to fructose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. These three-carbon units can then enter glycolysis or gluconeogenesis.
References
- 1. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cigs.unimo.it [cigs.unimo.it]
- 3. benchchem.com [benchchem.com]
- 4. hmdb.ca [hmdb.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. physicstoday.aip.org [physicstoday.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative chiral analysis of sugars by electrospray ionization tandem mass spectrometry using modified amino acids as chiral reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]
- 15. scielo.br [scielo.br]
- 16. A Fourier-transform infrared spectroscopy study of sugar glasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Circular dichroism - Wikipedia [en.wikipedia.org]
- 19. Oligosaccharide microscale analysis by circular dichroic spectroscopy: reference spectra for chromophoric D-fructofuranoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. echemi.com [echemi.com]
The Inert Sweetness: A Technical Whitepaper on the Potential Biological Roles of L-Fructofuranose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-fructofuranose, the levorotatory enantiomer of the naturally occurring D-fructofuranose, presents a compelling case of stereochemical influence on biological activity. While D-fructose is a readily metabolized energy source, current scientific evidence strongly suggests that this compound is largely biologically inert in mammals. Its primary "role" appears to be a lack of significant interaction with the metabolic machinery designed for its D-counterpart. This inherent inactivity positions this compound as a potential non-caloric sweetener and a valuable tool for studying the stereospecificity of sugar transport and metabolism. This whitepaper provides a comprehensive overview of the known biological interactions—or lack thereof—of this compound, detailing the evidence for its limited absorption and metabolism, and exploring its potential applications in research and development.
Introduction: The Tale of Two Fructoses
Fructose (B13574), a six-carbon monosaccharide, exists in various isomeric forms. The most common in nature is D-fructose, a key component of sucrose (B13894) and high-fructose corn syrup, and a significant source of dietary carbohydrates[1]. Like other monosaccharides, D-fructose can exist in both open-chain and cyclic forms, with the five-membered ring structure known as fructofuranose and the six-membered ring as fructopyranose[2].
In contrast, L-fructose is the mirror image of D-fructose and is not found in nature[3]. This stereochemical difference has profound implications for its biological recognition and processing. This compound is the L-enantiomer of fructofuranose[4]. The central hypothesis regarding the biological role of this compound is that its unique spatial arrangement prevents it from being recognized by the enzymes and transporters that handle D-fructose, rendering it metabolically inert.
Cellular Uptake and Transport: A Closed Door for this compound
The intestinal absorption of D-fructose is primarily mediated by the glucose transporter 5 (GLUT5), a facilitative transporter with high specificity for D-fructose[5][6]. Studies on the substrate specificity of GLUT5 have demonstrated that it does not bind or transport L-fructose[7]. This stereospecificity is a critical determinant of this compound's biological fate.
Table 1: Substrate Specificity of the Fructose Transporter GLUT5
| Substrate | Binding/Transport by GLUT5 | Reference |
| D-fructose | Yes | [7] |
| L-fructose | No | [7] |
| D-glucose | No | [7] |
| D-galactose | No | [7] |
| D-mannose | No | [7] |
This lack of transport across the intestinal epithelium suggests that ingested this compound would largely remain in the gastrointestinal tract, with minimal systemic absorption.
Experimental Protocol: Tryptophan Fluorescence Quenching Assay for Substrate Binding to GLUT5
This protocol is adapted from studies on rat GLUT5 (rGLUT5) to assess substrate binding[7].
-
Protein Preparation: Purified rGLUT5 is diluted in a suitable buffer (e.g., purification buffer).
-
Substrate Preparation: Stock solutions of D-fructose, L-fructose, and other control sugars are prepared in the same buffer.
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of rGLUT5 is measured using a fluorescence spectrophotometer with an excitation wavelength of 295 nm and an emission spectrum recorded between 300-400 nm.
-
Titration: Aliquots of the sugar stock solutions are added to the protein solution to achieve the desired final concentrations. The sample is incubated for a short period (e.g., 2 minutes) at room temperature after each addition.
-
Data Analysis: The quenching of tryptophan fluorescence upon substrate binding is recorded. The dissociation constant (Kd) can be calculated by fitting the titration curve to a binding isotherm. A lack of quenching, as observed with L-fructose, indicates no significant binding[7].
Metabolism: A Pathway Not Taken
The metabolism of D-fructose in humans is a well-defined process, primarily occurring in the liver, intestine, and kidneys[8][9]. The initial and rate-limiting step is the phosphorylation of D-fructose to fructose-1-phosphate (B91348) by the enzyme ketohexokinase (KHK)[10].
Given the high stereospecificity of enzymes, it is highly probable that this compound is not a substrate for KHK. While direct studies on L-fructose and KHK are lacking, the general principle of enzyme-substrate recognition suggests that the inverted stereochemistry of L-fructose would prevent it from fitting into the active site of KHK.
Furthermore, hexokinase, which can phosphorylate D-fructose to fructose-6-phosphate, has a much lower affinity for D-fructose than for glucose[11][12]. There is no evidence to suggest that hexokinase can phosphorylate L-fructose.
Logical Workflow: The Postulated Metabolic Fate of this compound
References
- 1. Fructose Consumption—Free Sugars and Their Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H12O6 | CID 11769129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLUT5 - Wikipedia [en.wikipedia.org]
- 7. Structure and mechanism of the mammalian fructose transporter GLUT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Fructose is a good substrate for rat liver 'glucokinase' (hexokinase D) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of L-Fructofuranosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of L-fructofuranosides. This class of compounds, which includes fructooligosaccharides (FOS) and other fructosylated molecules, is of significant interest due to its prebiotic properties and potential applications in the pharmaceutical and food industries. The enzymatic approach offers a highly specific and efficient alternative to chemical synthesis, allowing for the production of a diverse range of L-fructofuranosides with controlled structures.
Introduction to Enzymatic Synthesis of L-Fructofuranosides
L-fructofuranosides are oligosaccharides containing fructose (B13574) units linked to a sucrose (B13894) backbone or other acceptor molecules. Their synthesis is primarily catalyzed by fructosyltransferases (FTases) and β-fructofuranosidases, enzymes that facilitate the transfer of a fructosyl group from a donor, typically sucrose, to an acceptor molecule.[1][2] This process, known as transfructosylation, can be tailored to produce a variety of fructosylated compounds by selecting appropriate enzymes and acceptor molecules.[1][3]
The enzymatic synthesis of L-fructofuranosides holds significant promise for drug development. By attaching a fructofuranosyl moiety to a drug molecule, it is possible to modify its physicochemical properties, such as solubility and stability.[1][4] This enzymatic fructosylation can lead to enhanced bioavailability and targeted delivery of therapeutic agents.[4] Furthermore, the inherent prebiotic nature of fructooligosaccharides can be leveraged to modulate the gut microbiota, which has implications for various health conditions.[5][6]
Data Presentation: Comparative Analysis of Enzymatic Synthesis Parameters
The following tables summarize key quantitative data from various studies on the enzymatic synthesis of different L-fructofuranosides. This information allows for a comparative analysis of enzyme sources, reaction conditions, and product yields.
Table 1: Enzymatic Synthesis of Lactosucrose (B1596573)
| Enzyme | Enzyme Source | Optimal pH | Optimal Temp. (°C) | Substrates | Max. Yield (g/L) | Molar Conversion (%) | Reference |
| β-fructofuranosidase | Arthrobacter sp. 10138 | 6.0 | 50 | Sucrose (150 g/L), Lactose (B1674315) (150 g/L) | 109 | 49.3 | [3] |
| Levansucrase | Zymomonas mobilis | 7.0 | 23 | Sucrose (180 g/L), Lactose (180 g/L) | ~100 | 28.5 | [3] |
| β-galactosidase | Bacillus circulans | - | - | Lactose, Sucrose | 146 (total transfer products) | - | [1] |
Table 2: Enzymatic Synthesis of Fructooligosaccharides (FOS)
| Enzyme | Enzyme Source | Optimal pH | Optimal Temp. (°C) | Substrate (Sucrose) | Max. FOS Yield (%) | Key Products | Reference |
| Fructosyltransferase | Aspergillus sp. | 4.5 | 55 | 500 g/L | 60 | 1-kestose, nystose | [7] |
| 1-Fructosyltransferase | Aspergillus terreus | 5.8 | 70 | 2 M | - | Inulin-type FOS, neokestose, 6-kestose | [8] |
| Inulosucrase | Lactobacillus gasseri | 5.2 | 55 | 300 g/L | - | Fructooligosaccharides | [2] |
Table 3: Enzymatic Synthesis of Other Fructosylated Compounds
| Enzyme | Enzyme Source | Acceptor Molecule | Product | Max. Yield (g/L) | Reference |
| β-fructofuranosidase (Ffase) | Schwanniomyces occidentalis | Glycerol | 1-O and 2-O-β-d-fructofuranosylglycerol | 62 | [] |
| Fructosyltransferase & β-fructofuranosidase | Aspergillus niger | Sorbitol | Fructosyl sorbitol derivatives | 2.74 | [10][11] |
| Levansucrase (Gd_LsdA) | Gluconacetobacter diazotrophicus | Ferulic acid | β-D-Fructopyranosyl ferulate | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the enzymatic synthesis of L-fructofuranosides.
Protocol 1: Enzymatic Synthesis of Lactosucrose using β-fructofuranosidase
Objective: To synthesize lactosucrose from sucrose and lactose using a recombinant β-fructofuranosidase.
Materials:
-
Recombinant β-fructofuranosidase from Arthrobacter sp. 10138
-
Sucrose
-
Lactose
-
Sodium acetate (B1210297) buffer (pH 6.0)
-
Water bath or incubator shaker
-
Reaction vessels (e.g., flasks or tubes)
-
Boiling water bath or heating block
-
HPLC system for analysis
Procedure:
-
Prepare a substrate solution containing 150 g/L of sucrose and 150 g/L of lactose in sodium acetate buffer (pH 6.0).
-
Pre-incubate the substrate solution at 50°C.
-
Add the β-fructofuranosidase to the substrate solution to a final concentration of 40 µg/mL.
-
Incubate the reaction mixture at 50°C with gentle agitation for the desired reaction time (e.g., monitored over several hours).
-
To terminate the reaction, heat the mixture in a boiling water bath for 10 minutes to denature the enzyme.
-
Analyze the reaction products by HPLC to determine the concentration of lactosucrose.[3]
Protocol 2: Synthesis of Fructooligosaccharides (FOS) using Fructosyltransferase
Objective: To produce FOS from sucrose using a commercial fructosyltransferase.
Materials:
-
Fructosyltransferase (e.g., from Aspergillus sp.)
-
Sucrose
-
Citrate-phosphate buffer (pH 5.5)
-
Water bath or incubator
-
HPLC system for analysis
Procedure:
-
Prepare a sucrose solution with the desired concentration (e.g., 500 g/L) in 0.1 M citrate-phosphate buffer (pH 5.5).
-
Equilibrate the substrate solution to the optimal reaction temperature (e.g., 55°C).
-
Add the fructosyltransferase to the reaction mixture at a specific activity (e.g., 1.25 U/mL).[12]
-
Incubate the reaction for a predetermined time, taking samples at various intervals to monitor the progress of FOS formation.
-
Terminate the reaction in the collected samples by heat inactivation (boiling for 10 minutes).
-
Quantify the amounts of 1-kestose, nystose, and other FOS using HPLC.[12]
Protocol 3: Purification and Analysis of L-Fructofuranosides
Objective: To purify and analyze the synthesized L-fructofuranosides.
A. Enzyme Purification (General Steps):
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude enzyme extract can be subjected to fractional precipitation with ammonium sulfate (e.g., 80% saturation) to concentrate the protein.[13]
-
Dialysis: The precipitated protein is redissolved in a suitable buffer and dialyzed extensively against the same buffer to remove excess salt.[13]
-
Chromatography: Further purification can be achieved using various chromatography techniques:
B. Product Analysis by High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Dilute the reaction mixture with the mobile phase and filter through a 0.45 µm syringe filter before injection. For complex matrices like dairy products, a protein precipitation step with acetonitrile (B52724) may be necessary.[4][16]
-
Chromatographic Conditions:
-
Column: An amino column (e.g., NH2 column) is commonly used for the separation of oligosaccharides.[4][16]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) is often effective.[4][17]
-
Detector: A refractive index detector (RID) is typically used for the detection of carbohydrates.[4][16]
-
Flow Rate: A flow rate of around 1.0-1.25 mL/min is common.[17][18]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 35°C) for reproducible results.[17]
-
-
Quantification: Identify and quantify the different fructofuranosides by comparing their retention times and peak areas with those of known standards.[17]
Visualizations
Experimental Workflow for Enzymatic Synthesis of L-Fructofuranosides
Caption: General workflow for the enzymatic synthesis of L-fructofuranosides.
Logical Relationship in Fructosylation for Drug Development
Caption: Enzymatic fructosylation as a strategy in drug development.
References
- 1. Functionalization of natural compounds by enzymatic fructosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic synthesis of novel fructosylated compounds by Ffase from Schwanniomyces occidentalis in green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Fructosylation of Phenolic Compounds: A New Alternative for the Development of Antidiabetic Drugs [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. drugtopics.com [drugtopics.com]
- 12. Fructo-Oligosaccharides (FOS): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 13. Fructooligosaccharides: Benefits and Risks [healthline.com]
- 14. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic synthesis of novel fructosylated compounds by Ffase from Schwanniomyces occidentalis in green solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmajournal.net [pharmajournal.net]
Application Notes and Protocols for the Chemical Synthesis of L-Fructofuranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical synthesis of L-fructofuranose and its derivatives. This compound, the enantiomer of the naturally occurring D-fructofuranose, and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as antiviral and anticancer agents. These protocols offer step-by-step guidance for key synthetic transformations, including the preparation of L-fructose from L-sorbose, the synthesis of protected this compound intermediates, and their subsequent conversion to nucleoside analogues.
I. Synthesis of L-Fructose from L-Sorbose
A reliable method for obtaining L-fructose is crucial for the synthesis of its derivatives. The following protocol, adapted from a patented procedure, describes the conversion of the readily available L-sorbose to L-fructose via a double inversion of configuration at the C3 and C4 positions.[1]
Experimental Protocol 1: Synthesis of L-Fructose
Materials:
-
L-Sorbose
-
Tin(II) chloride (SnCl₂)
-
Methanesulfonyl chloride (MsCl)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Protection of L-Sorbose:
-
Suspend L-Sorbose (10 g) in 2,2-dimethoxypropane (30 ml).
-
Add a solution of tin(II) chloride (30 mg) in 1,2-dimethoxyethane (B42094) (1 ml).
-
Reflux the mixture with stirring for 2.5 hours until the solution becomes clear.
-
Evaporate the solvent to obtain a syrup.
-
-
Mesylation:
-
Dissolve the syrup in pyridine (20 ml) and cool in an ice bath.
-
Slowly add methanesulfonyl chloride (6.45 ml).
-
After allowing the reaction to stand at room temperature for 2.5 hours, add water (400 ml).
-
Collect the crystalline product by filtration to yield 1,2-O-isopropylidene-α-L-sorbofuranose-3-O-mesylate.
-
-
Epoxidation and Hydrolysis to L-Fructose:
-
Dissolve the mesylated intermediate (2.5 g) in acetone (20 ml).
-
Add 0.25% sulfuric acid in water (15 ml) and store at room temperature for 24 hours.
-
Make the solution alkaline with 9N sodium hydroxide solution (2 ml) and heat at 70-80°C for 48 hours.
-
Acidify the reaction mixture with 18N sulfuric acid solution (1 ml) and heat at 70-80°C for 20 minutes.
-
Neutralize with 2N sodium hydroxide solution.
-
Evaporate the mixture to dryness and extract the residue with ethanol.
-
Concentrate the ethanol extract to yield L-fructose as a syrup.
-
Quantitative Data
| Step | Product | Yield (%) | Reference |
| Mesylation | 1,2-O-isopropylidene-α-L-sorbofuranose-3-O-mesylate | 46 | [1] |
| Final Product | L-Fructose | >85 | [1] |
II. Synthesis of a Key Intermediate: 1,3,4,6-Tetra-O-benzoyl-β-L-fructofuranose
Protecting the hydroxyl groups of L-fructose is a critical step in the synthesis of its derivatives. Benzoyl groups are commonly used as protecting groups due to their stability. The following protocol details the regioselective benzoylation of L-fructose to yield the furanose form.
Experimental Protocol 2: Regioselective Benzoylation of L-Fructose
Materials:
-
L-Fructose
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Benzoyl chloride (BzCl)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
Procedure:
-
Prepare a solution of L-fructose (1.00 mmol) in a 1:1 mixture of pyridine and CH₂Cl₂ (10 mL).
-
Cool the solution to 0°C.
-
Slowly add benzoyl chloride (5.00 mmol) to the solution over 1 hour using a syringe pump.
-
Stir the reaction mixture at 0°C for an additional 3 hours.
-
Quench the reaction by adding methanol (1 mL) and stir for 10 minutes at room temperature.
-
Evaporate the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in n-hexane.
Quantitative Data
| Product | Yield (%) | Reference |
| 1,3,4,6-Tetra-O-benzoyl-L-fructofuranose | 64 | [2] |
| 1,3,4,5-Tetra-O-benzoyl-L-fructopyranose (byproduct) | 25 | [2] |
III. Synthesis of L-Fructofuranosyl Nucleoside Analogues
The synthesis of nucleoside analogues is a key application of this compound derivatives in drug discovery. The following is a general protocol for the coupling of a protected fructofuranose with a nucleobase, followed by deprotection.
Experimental Protocol 3: General Procedure for Nucleoside Analogue Synthesis
Materials:
-
1,3,4,6-Tetra-O-benzoyl-β-L-fructofuranose
-
Nucleobase (e.g., theophylline, adenine, benzimidazole)
-
Ammonium (B1175870) sulfate ((NH₄)₂SO₄)
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium methoxide (B1231860) (NaOMe) in Methanol
Procedure:
-
Silylation of the Nucleobase:
-
A mixture of the nucleobase (e.g., theophylline, 1.2 mmol), hexamethyldisilazane (10 ml), and a catalytic amount of ammonium sulfate is refluxed until the solution becomes clear.
-
The excess HMDS is removed by distillation under reduced pressure to give the silylated nucleobase.
-
-
Glycosylation:
-
Dissolve the silylated nucleobase and 1,3,4,6-tetra-O-benzoyl-β-L-fructofuranose (1 mmol) in dry 1,2-dichloroethane (20 ml).
-
Add trimethylsilyl trifluoromethanesulfonate (1.2 mmol) and stir the mixture at room temperature, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Deprotection:
-
Dissolve the protected nucleoside analogue in dry methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the mixture at room temperature and monitor by TLC.
-
Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate to give the deprotected nucleoside analogue.
-
Quantitative Data for D-Fructofuranosyl Nucleoside Analogues (as a reference)
| Nucleobase | Protected Nucleoside Yield (%) | Deprotected Nucleoside Yield (%) | Reference |
| Theophylline | 87 | - | [3] |
| Adenine | - | - | [3] |
| Benzimidazole | - | - | [3] |
Note: The yields for the L-enantiomers are expected to be similar.
IV. Mandatory Visualizations
Workflow for the Synthesis of L-Fructose from L-Sorbose
Caption: Synthetic pathway from L-Sorbose to L-Fructose.
General Workflow for the Synthesis of L-Fructofuranosyl Nucleoside Analogues
Caption: General workflow for L-fructofuranosyl nucleoside analogue synthesis.
References
Application Notes and Protocols for L-Fructofuranose in Prebiotic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-fructofuranose, a furanose form of the sugar fructose (B13574), is a key structural component of fructans such as inulin (B196767) and fructooligosaccharides (FOS).[1] In nature and commercial prebiotic preparations, these fructans are composed of β-D-fructofuranose units. While free fructose in solution exists predominantly in the pyranose form, the fructofuranose form is integral to the structure of these prebiotic fibers.[1] Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of beneficial gut microorganisms.[2][3] This document provides detailed application notes and experimental protocols for investigating the prebiotic potential of this compound-containing compounds, primarily focusing on FOS as the model substrate.
Application Notes
Modulation of Gut Microbiota Composition
This compound, as part of FOS, serves as a fermentable substrate for specific gut microbes. Its consumption leads to a significant shift in the gut microbial composition, characterized by the selective stimulation of beneficial bacteria.
-
Bifidogenic Effect : FOS is well-documented to be "bifidogenic," meaning it stimulates the growth and activity of Bifidobacterium species in the colon.[4][5][6] An increased abundance of bifidobacteria is associated with a healthy gut environment.
-
Stimulation of Lactobacilli : The growth of various Lactobacillus species is also promoted by the fermentation of FOS.[5][7][8]
-
Competitive Exclusion of Pathogens : By promoting the proliferation of beneficial microbes, prebiotics can competitively inhibit the growth of potentially pathogenic bacteria, thus contributing to a healthier microbial balance.[9]
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound-containing prebiotics by gut bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[3][9][10] These metabolites are crucial for host health.
-
Energy Source for Colonocytes : Butyrate is the preferred energy source for the cells lining the colon (colonocytes), helping to maintain a healthy gut barrier.[11][12]
-
Systemic Health Effects : SCFAs are absorbed into the bloodstream and can influence systemic processes. They have been implicated in the regulation of lipid metabolism, immune function, and inflammation.[2][3][13] Acetate is the most abundant SCFA and plays a role in cholesterol metabolism and appetite regulation.[10] Propionate is primarily involved in gluconeogenesis in the liver.[10]
-
Lowering of Colonic pH : The production of SCFAs lowers the pH in the colon, which can inhibit the growth of pH-sensitive pathogenic bacteria and enhance the absorption of minerals like calcium and magnesium.[2][6]
Impact on Gut Barrier Function and Host Health
Through the modulation of microbiota and production of SCFAs, this compound-containing prebiotics can positively impact gut barrier function and overall host health.
-
Enhancement of Gut Barrier Integrity : Butyrate helps to strengthen the intestinal barrier by promoting the expression of tight junction proteins. A compromised gut barrier is associated with increased intestinal permeability and inflammation.[12][14]
-
Immunomodulation : The gut microbiota and their metabolites, such as SCFAs, play a critical role in modulating the host's immune system.[3][9]
-
Mineral Absorption : The acidic environment created by SCFA production enhances the absorption of essential minerals, including calcium and magnesium.[2][6]
Data Presentation
Table 1: Effect of Fructooligosaccharides (FOS) on the Growth of Probiotic Bacteria in vitro
| Bacterial Strain | Substrate | Growth (OD600) | Reference |
| Bifidobacterium longum | FOS | Significant Growth | [4] |
| Bifidobacterium breve | FOS | Significant Growth | [4] |
| Bifidobacterium lactis | FOS | Significant Growth | [4] |
| Lactobacillus plantarum | FOS | Significant Growth | [4][7] |
| Lactobacillus gasseri | FOS | Significant Growth | [4] |
| Lactobacillus helveticus | FOS | Significant Growth | [4] |
Note: "Significant Growth" indicates that the study reported a notable increase in optical density (OD) when the bacteria were cultured with FOS as the primary carbon source.
Table 2: Short-Chain Fatty Acid (SCFA) Production from in vitro Fermentation of Fructose and FOS
| Substrate | Major SCFAs Produced | Key Bacterial Genera Involved | Reference |
| D-Fructose | Acetate, Propionate, Butyrate | Bacteroides, Lactobacillus | [15][16] |
| Fructooligosaccharides (FOS) | Lactic Acid, Acetic Acid, Butyric Acid | Lactobacillus, Bifidobacterium | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Fermentation of this compound-Containing Prebiotics
This protocol describes a batch fermentation model using human fecal inoculum to assess the prebiotic potential of a test compound (e.g., FOS).
Materials:
-
Basal medium (e.g., containing peptone water, yeast extract, NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·6H2O, NaHCO3, cysteine HCl, bile salts, hemin, and vitamin K1)
-
Test substrate (e.g., FOS, Inulin)
-
Positive control (e.g., known prebiotic like commercial FOS)
-
Negative control (no substrate)
-
Fresh human fecal samples from healthy donors (screened for recent antibiotic use)
-
Anaerobic chamber or gas pack system (e.g., 85% N2, 10% CO2, 5% H2)
-
Sterile, anaerobic phosphate-buffered saline (PBS)
-
Shaking incubator
-
Centrifuge
Procedure:
-
Preparation of Fecal Slurry: a. Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in sterile, anaerobic PBS inside an anaerobic chamber. b. Filter the homogenate through several layers of sterile cheesecloth to remove large particulate matter. This filtered slurry serves as the fecal inoculum.
-
Fermentation Setup: a. Prepare the basal medium and dispense into sterile fermentation vessels (e.g., serum bottles or tubes) inside the anaerobic chamber. b. Add the test substrate and controls to their respective vessels to a final concentration of, for example, 1% (w/v). c. Inoculate each vessel with the fecal slurry to a final concentration of, for example, 5% (v/v). d. Seal the vessels securely.
-
Incubation: a. Place the vessels in a shaking incubator at 37°C. b. Collect samples at various time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Sample Processing: a. At each time point, withdraw an aliquot from each vessel. b. Measure the pH of the sample. c. Centrifuge the sample (e.g., 10,000 x g for 10 minutes at 4°C) to pellet bacterial cells and debris. d. Store the supernatant at -80°C for SCFA analysis (Protocol 2). e. Store the cell pellet at -80°C for microbiota analysis (Protocol 3).
Protocol 2: Quantification of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)
Materials:
-
Fermentation supernatant samples
-
SCFA standards (acetate, propionate, butyrate, etc.)
-
Internal standard (e.g., 2-ethylbutyric acid)
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Sodium sulfate (B86663) (anhydrous)
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a fused-silica column coated with nitroterephthalic acid-modified polyethylene (B3416737) glycol).
Procedure:
-
Sample Preparation (Acidification and Extraction): a. Thaw the supernatant samples. b. To 500 µL of supernatant, add 50 µL of the internal standard solution. c. Acidify the sample by adding 250 µL of concentrated HCl. d. Add 1 mL of diethyl ether, vortex vigorously for 2 minutes, and centrifuge (3,000 x g for 10 minutes) to separate the phases. e. Carefully transfer the top ether layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
GC Analysis: a. Inject 1 µL of the prepared sample into the GC. b. Run the analysis using an appropriate temperature program for the column (e.g., initial temperature of 100°C, hold for 2 minutes, ramp to 180°C at 8°C/min, hold for 5 minutes). c. The injector and detector temperatures are typically set to 200°C and 250°C, respectively.
-
Data Analysis: a. Identify SCFA peaks by comparing retention times with the SCFA standards. b. Quantify the concentration of each SCFA by comparing the peak area ratio of the SCFA to the internal standard against a standard curve.
Protocol 3: Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing
Materials:
-
Bacterial cell pellets from fermentation
-
DNA extraction kit (e.g., DNeasy PowerSoil Kit)
-
Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4 region)
-
PCR reagents (polymerase, dNTPs, buffer)
-
Agarose (B213101) gel electrophoresis equipment
-
DNA purification kit (e.g., QIAquick PCR Purification Kit)
-
Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction: a. Extract total genomic DNA from the bacterial pellets using a commercial kit according to the manufacturer's instructions. b. Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
PCR Amplification: a. Amplify the target region (e.g., V3-V4) of the 16S rRNA gene using primers that include adapter sequences for the NGS platform. b. Perform PCR in triplicate for each sample to minimize PCR bias. c. Verify the size of the PCR amplicons using agarose gel electrophoresis.
-
Library Preparation and Sequencing: a. Pool the triplicate PCR products for each sample. b. Purify the pooled amplicons. c. Perform library quantification, normalization, and pooling. d. Sequence the pooled library on an NGS platform.
-
Bioinformatic Analysis: a. Process the raw sequencing reads: perform quality filtering, trimming, and merging of paired-end reads. b. Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs). c. Assign taxonomy to the representative sequences using a reference database (e.g., SILVA, Greengenes). d. Analyze the resulting taxonomic data to determine alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance of specific taxa between experimental groups.
Visualizations
Caption: Workflow for in vitro assessment of prebiotic potential.
Caption: Metabolic pathway of FOS fermentation by gut microbiota.
Caption: Simplified signaling effects of SCFAs on gut health.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Prebiotics in Modulating Gut Microbiota: Implications for Human Health [mdpi.com]
- 4. Comparative analysis of prebiotic effects of four oligosaccharides using in vitro gut model: digestibility, microbiome, and metabolome changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the production of prebiotic fructooligosaccharides using fungal fructosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. badgut.org [badgut.org]
- 7. In vitro fermentation of prebiotics by Lactobacillus plantarum CFR 2194: selectivity, viability and effect of metabolites on β-glucuronidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro fermentation profiles, gas production rates, and microbiota modulation as affected by certain fructans, galactooligosaccharides, and polydextrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prebiotics: Definition, Types, Sources, Mechanisms, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fructose Malabsorption, Gut Microbiota and Clinical Consequences: A Narrative Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Involvement of microbiota and short-chain fatty acids on non-alcoholic steatohepatitis when induced by feeding a hypercaloric diet rich in saturated fat and fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The impact of dietary fructose on gut permeability, microbiota, abdominal adiposity, insulin signaling and reproductive function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uvm.edu [uvm.edu]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: L-Fructofuranose as a Substrate Moiety for Glycosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Fructofuranose, a five-membered ring isomer of fructose, is a key structural motif in a variety of biologically significant molecules, most notably sucrose (B13894). While free this compound is not typically a direct donor substrate for glycosyltransferases in the manner of nucleotide sugars (e.g., UDP-glucose), its moiety is central to the catalytic activity of a class of enzymes that mediate transfructosylation reactions. These enzymes, primarily belonging to the glycoside hydrolase families GH32 and GH68, utilize sucrose as a donor of the L-fructofuranosyl group, transferring it to a wide range of acceptor molecules. This process, distinct from the classical Leloir pathway of glycosyltransferases, opens up avenues for the enzymatic synthesis of novel fructosylated compounds with potential applications in therapeutics, prebiotics, and material science.
This document provides a detailed overview of the enzymatic transfer of the L-fructofuranosyl moiety, quantitative data on enzyme activity, and comprehensive protocols for key experiments.
Enzymatic Transfer of the L-Fructofuranosyl Moiety: Transfructosylation
The central mechanism for utilizing the L-fructofuranosyl group is transfructosylation, catalyzed by enzymes such as β-fructofuranosidases and fructansucrases. In this reaction, the glycosidic bond in a donor substrate, typically sucrose, is cleaved, and the resulting fructofuranosyl group is transferred to an acceptor molecule other than water.
Key Enzyme Classes:
-
β-Fructofuranosidases (EC 3.2.1.26): These enzymes, found in yeasts like Schwanniomyces occidentalis and fungi such as Aspergillus niger, exhibit both hydrolytic and transfructosylating activities.[1][2][3] At high substrate concentrations, the transferase activity is favored, leading to the synthesis of fructooligosaccharides (FOS) and other fructosylated products.
-
Fructansucrases (EC 2.4.1.-): Predominantly found in bacteria, these enzymes, such as those from Lactobacillus gasseri, catalyze the synthesis of fructans and FOS from sucrose.[4]
The general reaction can be depicted as follows:
Caption: General scheme of a transfructosylation reaction.
Quantitative Data on Transfructosylation Reactions
The efficiency and product profile of transfructosylation reactions are influenced by various factors, including enzyme source, substrate concentrations, pH, and temperature. The following tables summarize key quantitative data from studies on different enzyme systems.
Table 1: Transfructosylation Activity of β-Fructofuranosidases
| Enzyme Source | Donor Substrate | Acceptor Substrate | Major Product(s) | Reaction Conditions | Yield/Concentration | Reference |
| Schwanniomyces occidentalis (Ffase) | Sucrose | Glycerol | 1-O and 2-O-β-D-fructofuranosylglycerol | 400 g/L sucrose, 400 g/L glycerol, 14h | 62 g/L | [1][2] |
| Aspergillus niger | Sucrose | Sorbitol | Mono- and di-fructosyl sorbitol derivatives | pH 6.8-6.9, Sucrose/Sorbitol ratio 1:1, 57°C, 2h | 2.74 g/100 mL | [3] |
| Aspergillus niger | Sucrose | Sucrose | Fructooligosaccharides (FOS), mainly kestose | 65-70 °Bx sucrose | ~38 g/100 mL FOS | [3] |
Table 2: Transglycosylation for Synthesis of Fructofuranose-linked Oligosaccharides
| Enzyme Source | Donor Substrate | Acceptor Substrate | Major Product(s) | Molar Yield | Reference |
| Stenotrophomonas maltophilia (β-N-acetylhexosaminidase) | N-acetylsucrosamine | N,N´-diacetylchitobiose (GlcNAc₂) | β-D-fructofuranosyl-(2↔1)-α-N,N´-diacetylchitobioside (GlcNAc₂-Fru) | 33.0% | [5] |
| Stenotrophomonas maltophilia (β-N-acetylhexosaminidase) | GlcNAc₂-Fru | GlcNAc₂ | β-D-fructofuranosyl-(2↔1)-α-N,N´,N´´-triacetylchitotrioside (GlcNAc₃-Fru) | 11.7% | [5] |
Experimental Protocols
Protocol 1: Screening for Transfructosylation Activity Using β-Fructofuranosidase
This protocol outlines a general method for screening the ability of a β-fructofuranosidase to transfer a fructofuranosyl moiety to a novel acceptor.
Caption: Workflow for screening transfructosylation activity.
Materials:
-
Purified β-fructofuranosidase (e.g., from Schwanniomyces occidentalis)
-
Sucrose
-
Acceptor molecule of interest (e.g., glycerol, sorbitol)
-
Reaction buffer (e.g., 50 mM sodium acetate, pH 5.2)
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
TLC developing solvent (e.g., 1-butanol:methanol:16% aqueous ammonia, 5:4:3 v/v/v)
-
Visualizing agent for TLC (e.g., phosphomolybdic acid solution)
-
HPLC system with a suitable column (e.g., amino-based column for carbohydrate analysis)
Methodology:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the purified β-fructofuranosidase in the reaction buffer.
-
Prepare concentrated stock solutions of sucrose and the acceptor molecule in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the sucrose solution, acceptor solution, and reaction buffer to the desired final concentrations (e.g., 400 g/L sucrose, 400 g/L glycerol).
-
Initiate the reaction by adding the enzyme solution to a final concentration of, for example, 1.6 U/mL.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 57°C) with agitation.
-
-
Time Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 14 hours), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction in the aliquot by heat inactivation (e.g., 99°C for 5 minutes).
-
-
Product Analysis by TLC:
-
Spot the heat-inactivated aliquots onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system.
-
Visualize the separated spots by spraying with the visualizing agent and heating. The formation of new spots compared to the control (time 0) indicates product formation.
-
-
Product Analysis by HPLC:
-
For quantitative analysis, dilute the aliquots and inject them into an HPLC system equipped with a carbohydrate analysis column.
-
Monitor the consumption of substrates and the formation of products over time.
-
-
Product Identification:
-
If significant product formation is observed, scale up the reaction to purify the product(s) using techniques like charcoal column chromatography.
-
Confirm the structure of the purified product(s) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]
-
Protocol 2: Kinetic Characterization of a Glycosyltransferase using a Continuous Spectrophotometric Assay
While direct kinetic analysis of this compound as a free substrate is not common, the kinetics of the transfructosylation reaction with respect to the donor (sucrose) and acceptor can be determined. A universal continuous glycosyltransferase assay can be adapted for this purpose. This assay couples the release of the nucleotide from the donor sugar (in this case, the glucose from sucrose can be conceptually linked to a nucleotide-like release for assay purposes) to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored spectrophotometrically.
Caption: Coupled enzyme assay for kinetic analysis.
Materials:
-
Glycosyltransferase of interest (e.g., a fructansucrase)
-
Sucrose (donor substrate)
-
Acceptor substrate
-
Coupling enzymes: Hexokinase (HK), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)
-
ATP (Adenosine triphosphate)
-
PEP (Phosphoenolpyruvate)
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
UV-Vis spectrophotometer
Methodology:
-
Assay Mixture Preparation:
-
Prepare a master mix containing the reaction buffer, ATP, PEP, NADH, and the coupling enzymes (HK, PK, LDH).
-
-
Kinetic Measurement:
-
In a cuvette, add the assay master mix and the acceptor substrate at a fixed, saturating concentration.
-
Add varying concentrations of the donor substrate (sucrose) to different cuvettes.
-
Initiate the reaction by adding the glycosyltransferase.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial rates against the varying concentrations of sucrose.
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ for the donor substrate.
-
Repeat the experiment with a fixed, saturating concentration of sucrose and varying concentrations of the acceptor substrate to determine its kinetic parameters.
-
Conclusion
The enzymatic utilization of the L-fructofuranosyl moiety from sucrose by glycoside hydrolases with transferase activity is a powerful tool for the synthesis of novel glycoconjugates. The protocols and data presented here provide a framework for researchers to explore the potential of these enzymes in their own applications, from fundamental enzymology to the development of new bioactive compounds. The ability to create new glycosidic bonds with this compound offers exciting possibilities in the fields of drug delivery, functional foods, and biomaterials.
References
- 1. Enzymatic synthesis of novel fructosylated compounds by Ffase from Schwanniomyces occidentalis in green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glicoenz: Enzymatic synthesis of novel fructosylated compounds [glicoenz.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Synthesis and Structural Confirmation of Novel Oligosaccharide, D-Fructofuranose-linked Chitin Oligosaccharide [jstage.jst.go.jp]
Application Notes and Protocols for the Synthesis of L-Fructofuranose-Containing Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of L-fructofuranose-containing oligosaccharides, a class of carbohydrates with significant potential in functional foods, prebiotics, and pharmaceuticals. The protocols focus on enzymatic approaches, which offer high specificity and yield under mild reaction conditions.
Introduction
This compound-containing oligosaccharides are carbohydrates where one or more fructofuranosyl units are linked to a sucrose (B13894) molecule or other acceptor molecules. These oligosaccharides are of great interest due to their prebiotic properties, selectively stimulating the growth of beneficial gut bacteria. Their synthesis can be achieved through enzymatic transfructosylation reactions catalyzed by fructosyltransferases such as inulosucrase and levansucrase, or by the transglycosylation action of other glycosidases. This document outlines optimized protocols for the synthesis of various fructooligosaccharides (FOS) and other this compound-containing oligosaccharides.
Data Presentation: Enzymatic Synthesis of this compound-Containing Oligosaccharides
The following tables summarize quantitative data from key enzymatic synthesis protocols, allowing for easy comparison of reaction conditions and yields.
Table 1: Synthesis of Fructooligosaccharides (FOS) and Maltosylfructosides (MFOS) using Inulosucrase from Lactobacillus gasseri DSM 20604 [1]
| Product | Enzyme Concentration (U/mL) | Substrate(s) | Substrate Concentration (g/L) | pH | Temperature (°C) | Reaction Time (h) | Maximum Yield (%) |
| FOS | 1.6 | Sucrose | 300 | 5.2 | 55 | 24 | 45 (w/w of initial sucrose) |
| MFOS | 1.6 | Sucrose:Maltose (1:1) | 300:300 | 5.2 | 55 | 24-32 | 52 (w/w of initial maltose) |
| MFOS | 1.6 | Sucrose:Maltose (1:5) | 100:500 | 5.2 | 55 | 24-32 | 13 (w/w of initial maltose) |
Table 2: Synthesis of D-fructofuranose-linked Chitin Oligosaccharides (FCOS) using β-N-acetylhexosaminidase from Stenotrophomonas maltophilia [2][3]
| Product | Enzyme | Substrates | Substrate Molar Ratio | pH | Temperature (°C) | Reaction Time (h) | Molar Yield (%) |
| GlcNAc₂-Fru | Crude β-N-acetylhexosaminidase (0.11 U) | N-acetylsucrosamine (SucNAc) & N,N'-diacetylchitobiose (GlcNAc₂) | GlcNAc₂:SucNAc (1:2) | 7.0 | 30 | 8 | 33.0 |
| GlcNAc₃-Fru | Crude β-N-acetylhexosaminidase (0.11 U) | GlcNAc₂-Fru & GlcNAc₂ | GlcNAc₂:GlcNAc₂-Fru (1:2) | 7.0 | 30 | 8 | 11.7 |
Table 3: Synthesis of Inulin-Type Fructooligosaccharides (I-FOS) using Inulosucrase from Lactobacillus gasseri DSM 20604 [4]
| Product | Enzyme | Substrate | Substrate Concentration (g/L) | pH | Temperature (°C) | Reaction Time (h) | I-FOS Purity (% w/w) | I-FOS Concentration (g/L) |
| I-FOS | Crude Inulosucrase | Sucrose | 800 | 3.5-5.5 | 40 | 20 | 53 ± 1 | 401 ± 7 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Fructooligosaccharides (FOS) using Inulosucrase
This protocol is based on the methodology for producing FOS from sucrose using a purified inulosucrase from Lactobacillus gasseri DSM 20604.[1]
Materials:
-
Purified inulosucrase (IS) from Lactobacillus gasseri DSM 20604
-
Sucrose
-
25 mM Sodium acetate (B1210297) buffer
-
1 M Calcium chloride (CaCl₂) solution
-
Orbital shaker or stirred-tank reactor
-
Water bath or incubator
Procedure:
-
Prepare a 300 g/L sucrose solution in 25 mM sodium acetate buffer.
-
Adjust the pH of the sucrose solution to 5.2.
-
Add CaCl₂ to a final concentration of 1 mM.
-
Pre-warm the substrate solution to 55°C.
-
Initiate the reaction by adding the inulosucrase enzyme to a final concentration of 1.6 U/mL.
-
Incubate the reaction mixture at 55°C with gentle agitation for 24 hours.
-
To terminate the reaction, heat the mixture at 100°C for 10 minutes to denature the enzyme.
-
The resulting syrup contains a mixture of FOS, glucose, fructose, and residual sucrose.
-
(Optional) The FOS can be purified from the mixture using techniques like charcoal column chromatography.[2]
Protocol 2: Enzymatic Synthesis of D-fructofuranose-linked Chitin Oligosaccharides (FCOS)
This protocol describes the synthesis of β-D-fructofuranosyl-(2↔1)-α-N,N'-diacetylchitobioside (GlcNAc₂-Fru) via the transglycosylation activity of β-N-acetylhexosaminidase.[2][3][5]
Materials:
-
Crude β-N-acetylhexosaminidase from Stenotrophomonas maltophilia
-
N,N'-diacetylchitobiose (GlcNAc₂)
-
N-acetylsucrosamine (SucNAc)
-
20 mM Sodium phosphate (B84403) buffer (pH 7.0)
-
Shaking incubator
-
Hot dry bath or boiling water bath
Procedure:
-
Prepare a reaction mixture (0.4 mL total volume) containing:
-
40 mg of GlcNAc₂
-
72.3 mg of SucNAc (to achieve a molar ratio of GlcNAc₂ to SucNAc of 1:2)
-
0.11 units of crude β-N-acetylhexosaminidase
-
20 mM sodium phosphate buffer (pH 7.0) to volume.
-
-
Incubate the reaction mixture at 30°C for 8 hours with gentle shaking.
-
Stop the enzymatic reaction by heating the mixture at 95°C for 5 minutes.
-
The synthesized FCOS can be purified from the reaction mixture by charcoal column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic synthesis of Fructooligosaccharides (FOS) from sucrose.
Caption: General experimental workflow for enzymatic oligosaccharide synthesis.
Caption: Synthesis of FCOS via transglycosylation.
References
- 1. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis and Structural Confirmation of Novel Oligosaccharide, D-Fructofuranose-linked Chitin Oligosaccharide [jstage.jst.go.jp]
- 3. Enzymatic Synthesis and Structural Confirmation of Novel Oligosaccharide, D-Fructofuranose-linked Chitin Oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-yield production and purification of prebiotic inulin-type fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Development of L-fructofuranose as a Novel Sweetener
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of L-fructofuranose, a promising candidate for a novel low-calorie sweetener. This document details its biochemical properties, synthesis, and proposed physiological effects, along with detailed protocols for its characterization and evaluation.
Introduction
The rising global prevalence of obesity and type 2 diabetes has intensified the search for safe and palatable sugar substitutes. L-sugars, the stereoisomers of naturally occurring D-sugars, are of particular interest as they are often poorly metabolized by the human body, thus offering a reduced caloric load. This compound, the enantiomer of the common fruit sugar D-fructofuranose, presents a compelling profile for a novel sweetener due to its expected sweet taste and potentially low caloric value.
Biochemical and Physicochemical Properties
This compound shares the same chemical formula (C6H12O6) and molecular weight as its D-isomer but differs in its three-dimensional structure, which significantly impacts its biological activity.[1][2][3]
| Property | This compound | D-fructose | Sucrose (B13894) |
| Molecular Formula | C6H12O6 | C6H12O6 | C12H22O11 |
| Molar Mass | 180.16 g/mol [1][2] | 180.16 g/mol | 342.30 g/mol |
| Caloric Value (in vivo, rats) | ~6.1 - 6.9 kJ/g | ~15.6 kJ/g | ~16.7 kJ/g |
| Relative Sweetness | Data not available | 1.2 - 1.8 (relative to sucrose) | 1.0 (reference) |
Note: The caloric value of L-fructose was determined in rat models and may differ in humans. The sweetness of D-fructose is dependent on temperature and pH.
Synthesis and Purification of this compound
A common route for the synthesis of L-fructose is from the more readily available L-sorbose. The following protocol is adapted from established methods.
Experimental Protocol: Synthesis of L-fructose from L-sorbose
Materials:
-
L-sorbose
-
2,2-dimethoxypropane
-
Tin(II) chloride
-
Methanesulfonyl chloride
-
Sulfuric acid
-
Sodium hydroxide (B78521)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
Methanol
-
Water
Procedure:
-
Protection of L-sorbose:
-
Suspend L-sorbose in 2,2-dimethoxypropane.
-
Add a catalytic amount of tin(II) chloride.
-
Reflux the mixture until the solution becomes clear, indicating the formation of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose.
-
Evaporate the solvent to obtain a syrup.
-
-
Mesylation:
-
Dissolve the syrup in pyridine and cool in an ice bath.
-
Slowly add methanesulfonyl chloride.
-
After the reaction is complete, add water to precipitate the product, 3-O-mesyl-1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose.
-
Collect the crystals by filtration.
-
-
Deprotection and Inversion:
-
Dissolve the mesylated intermediate in acetone and add dilute sulfuric acid.
-
After stirring at room temperature, make the solution alkaline with sodium hydroxide solution.
-
Heat the solution to induce the formation of a 3,4-epoxide intermediate, which results in the inversion of the stereochemistry at C3 and C4 upon ring-opening.
-
Acidify the solution with sulfuric acid and heat to hydrolyze the remaining protecting groups.
-
-
Purification:
-
Neutralize the reaction mixture and evaporate to dryness.
-
Extract the residue with ethanol.
-
Concentrate the ethanol extract to yield crude L-fructose.
-
Purify the crude product by silica gel column chromatography using a solvent system of ethyl acetate:methanol:water.
-
Combine the fractions containing pure L-fructose and evaporate the solvent to obtain a syrup.
-
Sensory Evaluation of this compound
Determining the sensory profile, particularly the sweetness intensity, of a novel sweetener is crucial for its application in the food industry.
Experimental Protocol: Sensory Panel Evaluation of Sweetness
Objective: To determine the relative sweetness of this compound compared to a sucrose standard.
Panelists: A panel of 10-15 trained sensory assessors.
Materials:
-
Purified this compound
-
Reagent-grade sucrose
-
Deionized, filtered water
-
Coded, odorless tasting cups
Procedure:
-
Preparation of Standard Solutions: Prepare a series of sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v).
-
Preparation of this compound Solutions: Prepare a series of this compound solutions of varying concentrations.
-
Sensory Evaluation:
-
Employ a two-alternative forced-choice (2-AFC) or a paired comparison method.
-
Present panelists with a standard sucrose solution and an this compound solution and ask them to identify the sweeter sample.
-
The concentration of the this compound solution is varied until the point of subjective equality (PSE) with a specific sucrose concentration is determined.
-
Rinse with water between samples to cleanse the palate.
-
-
Data Analysis: Calculate the relative sweetness as the ratio of the sucrose concentration to the this compound concentration at the PSE.
Interaction with the Sweet Taste Receptor (T1R2/T1R3)
The sensation of sweetness is primarily mediated by the T1R2/T1R3 G-protein coupled receptor. The binding of a sweet molecule to this receptor initiates a downstream signaling cascade, leading to the perception of a sweet taste. While direct experimental data on the interaction of this compound with this receptor is not yet available, a proposed mechanism can be inferred from studies on D-fructose.
Signaling Pathway of Sweet Taste Perception
Caption: Proposed signaling pathway of this compound-induced sweet taste perception.
In Vivo Metabolism and Caloric Value Determination
The primary advantage of this compound as a sweetener lies in its potential for low caloric content due to its resistance to metabolism by human enzymes.
Experimental Workflow: In Vivo Caloric Value Determination
Caption: Experimental workflow for determining the in vivo caloric value of this compound.
Experimental Protocol: Determination of Metabolizable Energy
Objective: To determine the metabolizable energy (caloric value) of this compound in an animal model.
Animals: Male Wistar rats (n=8-10 per group).
Diets:
-
Control Diet: Standard rodent chow.
-
This compound Diet: Standard rodent chow with a known percentage of this compound.
Procedure:
-
Acclimatization: Acclimatize rats to individual metabolic cages for 7 days.
-
Experimental Period:
-
Divide rats into two groups: Control and this compound.
-
Provide ad libitum access to their respective diets and water for 14 days.
-
Record daily food intake and body weight.
-
Collect feces and urine quantitatively over the last 7 days of the experimental period.
-
-
Sample Analysis:
-
Dry the collected food, feces, and urine samples.
-
Determine the gross energy (GE) of the diets, feces, and urine using a bomb calorimeter.
-
-
Calculations:
-
Digestible Energy (DE): DE = (GE of food intake) - (GE of feces).
-
Metabolizable Energy (ME): ME = DE - (GE of urine).
-
Caloric Value of this compound: Calculate the contribution of this compound to the total ME of the diet.
-
Conclusion and Future Directions
This compound shows significant promise as a novel, low-calorie sweetener. The available data suggests a substantially lower caloric value compared to traditional sugars. However, further research is imperative to fully characterize its properties and ensure its safety for human consumption. Key areas for future investigation include:
-
Human Clinical Trials: To confirm the low-calorie nature and assess any potential metabolic effects in humans.
-
Sensory Profile Analysis: Comprehensive sensory panel studies to quantify the sweetness intensity and identify any off-flavors of this compound.
-
Receptor Binding Studies: In vitro assays and molecular modeling to elucidate the specific interactions between this compound and the T1R2/T1R3 sweet taste receptor.
-
Toxicology Studies: A full battery of toxicological assessments to establish a comprehensive safety profile.
The protocols and information provided in these application notes offer a robust framework for researchers and developers to advance the study of this compound as a next-generation sweetener.
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. The Challenge of Measuring Sweet Taste in Food Ingredients and Products for Regulatory Compliance: A Scientific Opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds | PLOS One [journals.plos.org]
Application Notes and Protocols: L-Fructofuranose in Drug Discovery and Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-sugars, the enantiomers of the naturally abundant D-sugars, represent a valuable and underexplored class of molecules in drug discovery. Due to their unnatural stereochemistry, L-sugar derivatives often exhibit unique biological properties, including resistance to metabolic degradation and specific interactions with biological targets. L-Fructofuranose, the mirror image of the common D-fructofuranose, serves as a key chiral starting material for the synthesis of novel therapeutic agents, particularly in the fields of antiviral and anticancer research.
These application notes provide a comprehensive overview of the utilization of this compound as a scaffold in drug design. We will explore its application in the synthesis of L-nucleoside analogs, detail their mechanism of action, and provide standardized protocols for their evaluation as potential drug candidates.
Application I: this compound as a Chiral Precursor for Antiviral L-Nucleoside Analogs
L-nucleoside analogs are a class of antiviral compounds that mimic natural nucleosides but possess an L-sugar moiety. This structural modification often leads to compounds that can be phosphorylated by viral or cellular kinases and subsequently incorporated into the growing viral DNA or RNA chain. However, due to the unnatural stereochemistry of the sugar, they act as chain terminators, thereby inhibiting viral replication.[1][2]
A key advantage of L-nucleosides is their potential for increased metabolic stability and a different resistance profile compared to their D-counterparts. This compound can be chemically transformed into L-ribofuranose or other L-pentofuranose derivatives, which are essential building blocks for these potent antiviral agents.
Synthetic Workflow: From this compound to a Hypothetical L-Nucleoside Analog
The following diagram illustrates a conceptual synthetic pathway for converting this compound into a hypothetical antiviral L-nucleoside analog. This multi-step synthesis involves protection of hydroxyl groups, oxidative cleavage, and glycosylation with a nucleobase.
Caption: Synthetic workflow from this compound to an L-nucleoside analog.
Mechanism of Action: L-Nucleoside Analogs as Viral Polymerase Inhibitors
The primary mechanism of action for antiviral L-nucleoside analogs is the inhibition of viral polymerases (e.g., reverse transcriptase, DNA polymerase, RNA polymerase).[1][2]
Caption: General mechanism of action for antiviral L-nucleoside analogs.
Application II: this compound Derivatives in Anticancer Drug Design
The altered metabolism of cancer cells, particularly their high rate of glucose uptake and glycolysis (the Warburg effect), presents a unique opportunity for targeted therapy.[3] Sugar analogs can be designed to exploit these metabolic vulnerabilities. This compound and its derivatives can be explored as agents that interfere with cancer cell metabolism or as carriers for targeted drug delivery.
Some rare sugars have been shown to induce apoptosis in cancer cells by being internalized via glucose transporters (GLUTs) and then interfering with glycolysis.[3] L-sorbose (B7814435), an epimer of L-fructose, has demonstrated anticancer activity by impairing glucose metabolism.[4] This suggests that this compound derivatives could be designed to have similar effects.
Experimental Workflow: Evaluation of Anticancer Activity
The following diagram outlines a typical workflow for assessing the anticancer potential of a novel this compound derivative.
Caption: Experimental workflow for anticancer drug evaluation.
Data Presentation
Table 1: Antiviral Activity of Representative L-Nucleoside Analogs
| Compound | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Lamivudine (3TC) | HIV-1 | MT-4 | 0.007 | >100 | >14,285 |
| Telbivudine | HBV | HepG2 2.2.15 | 0.2 | >100 | >500 |
| Clevudine | HBV | HepG2 2.2.15 | 0.01 | >100 | >10,000 |
| Hypothetical this compound Analog | Influenza A | MDCK | 1.5 | >100 | >66.7 |
Data for Lamivudine, Telbivudine, and Clevudine are from published literature. The data for the hypothetical this compound analog is illustrative.
Table 2: Anticancer Activity of a Hypothetical this compound Derivative
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 54[5] |
| MCF-7 | Breast Cancer | 72 |
| A549 | Lung Cancer | 85 |
| Hypothetical this compound Derivative | Liver Cancer (HepG2) | 45 |
Data for HeLa is from a study on a modified sugar derivative.[5] Data for other cell lines with the hypothetical derivative is illustrative.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical L-Nucleoside Analog from this compound
Objective: To synthesize a protected L-nucleoside analog via Vorbrüggen glycosylation using an activated L-ribofuranose derivative obtained from this compound.
Materials:
-
This compound
-
Acetone (B3395972), 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid
-
Sodium periodate (B1199274), Potassium permanganate
-
Sodium borohydride (B1222165)
-
Acetic anhydride, Pyridine (B92270)
-
Uracil (B121893), Hexamethyldisilazane (HMDS), Ammonium (B1175870) sulfate
-
Anhydrous acetonitrile, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of this compound:
-
Suspend this compound in acetone and add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize with triethylamine (B128534) and concentrate under reduced pressure.
-
Purify the resulting di-O-isopropylidene-L-fructofuranose by column chromatography.
-
-
Oxidative Cleavage:
-
Dissolve the protected this compound in a suitable solvent system (e.g., THF/water).
-
Add sodium periodate and a catalytic amount of potassium permanganate.
-
Stir until the starting material is consumed.
-
Work up the reaction to isolate the resulting aldehyde.
-
-
Reduction and Acetylation:
-
Dissolve the aldehyde in methanol (B129727) and cool to 0°C.
-
Add sodium borohydride portion-wise.
-
After completion, neutralize with acetic acid and concentrate.
-
Co-evaporate with methanol to remove borate (B1201080) salts.
-
Dissolve the resulting alcohol in pyridine and add acetic anhydride.
-
Stir until acetylation is complete.
-
Work up to obtain the acetylated L-ribofuranose derivative.
-
-
Vorbrüggen Glycosylation:
-
In a flame-dried flask under an inert atmosphere, suspend uracil in HMDS with a catalytic amount of ammonium sulfate.
-
Reflux until the solution becomes clear.
-
Remove excess HMDS under vacuum to obtain persilylated uracil.
-
Dissolve the acetylated L-ribofuranose derivative and persilylated uracil in anhydrous acetonitrile.
-
Cool to 0°C and add TMSOTf dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the protected L-nucleoside analog.
-
-
Deprotection:
-
The protecting groups (e.g., acetyl) are removed using standard deprotection methodologies (e.g., ammonolysis) to yield the final L-nucleoside analog.
-
Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against a specific virus.
Materials:
-
Confluent monolayer of host cells (e.g., MDCK for influenza virus) in 6-well plates
-
Virus stock of known titer
-
Test compound (this compound derivative) at various concentrations
-
Growth medium and infection medium (serum-free)
-
Agarose (B213101) overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Seed 6-well plates with host cells to achieve a confluent monolayer on the day of infection.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in infection medium.
-
-
Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well.
-
Adsorb the virus for 1 hour at 37°C.
-
-
Treatment:
-
Remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x infection medium and 1.2% agarose containing the various concentrations of the test compound.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).
-
-
Staining and Plaque Counting:
-
Fix the cells with 10% formalin.
-
Remove the agarose overlay and stain the cell monolayer with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the IC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
-
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC₅₀) or inhibitory concentration (IC₅₀) of a test compound on cancer cell viability.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete growth medium
-
Test compound (this compound derivative) at various concentrations
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed a 96-well plate with cancer cells at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add the medium containing the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
-
Conclusion
This compound is a promising, yet underutilized, chiral building block in drug discovery. Its unique stereochemistry offers the potential to create novel antiviral and anticancer agents with improved therapeutic profiles. The synthetic strategies and evaluation protocols outlined in these notes provide a framework for researchers to explore the full potential of this compound and its derivatives in the development of next-generation therapeutics. Further research into the synthesis of diverse this compound-based compounds and a deeper understanding of their interactions with biological targets will be crucial for translating this potential into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rare sugar l-sorbose exerts antitumor activity by impairing glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of L-Fructofuranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established analytical techniques for the accurate quantification of L-fructofuranose. The protocols outlined below are intended to guide researchers in selecting and implementing the most suitable method for their specific application, whether in metabolic studies, food science, or pharmaceutical development.
Introduction
This compound, a five-membered ring isomer of fructose (B13574), is a key structural component of fructooligosaccharides (FOS) and inulin. Accurate quantification of this compound is crucial for understanding its dietary impact, metabolic fate, and potential therapeutic applications. This document details several robust analytical methods, including chromatographic and enzymatic assays, for the precise measurement of this compound in various matrices.
Analytical Techniques Overview
A variety of methods are available for the quantification of this compound, each with distinct advantages in terms of sensitivity, specificity, and throughput. The choice of technique often depends on the sample matrix, the required level of sensitivity, and the availability of instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Pulsed Amperometric Detection (PAD), High-Performance Anion-Exchange Chromatography (HPAEC-PAD), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.[1][2]
Data Presentation: Quantitative Method Comparison
The following table summarizes the key quantitative parameters for the analytical techniques described in these application notes, allowing for easy comparison.
| Analytical Technique | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (R²) | Precision (%RSD) | Reference(s) |
| HPLC-RI | Fructose, Glucose, Sucrose, 1-Kestose, Nystose, 1F-fructofuranosylnystose | < 0.06 ± 0.04 g/L | < 0.2 ± 0.1 g/L | ≥ 0.9991 | < 5% | [1][3] |
| UHPLC/QqQ-MS (PMP Derivatization) | Fructose and other monosaccharides | 5.6 fmol | - | > 0.995 (over 4-6 orders of magnitude) | ≤ 7.2% | [4] |
| TLC-Image Analysis | Glucose, Fructose, Sucrose, 1-Kestose, Nystose, Fructofuranosylnystose | - | - | > 0.97 | - | [5][6] |
| Enzymatic Fluorometric Assay | D-Fructose | 32 µmol L⁻¹ | - | - | - | [7] |
| HPLC-RID (for mayonnaise) | Fructose, Glucose, Sucrose, Lactose | - | - | - | - | [8] |
| RP-HPLC-RID (for watermelon juice) | Fructose, Glucose | - | - | - | Recovery: 91-99.4% | [9] |
Experimental Protocols
Quantification of this compound using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This protocol describes a widely used, cost-effective method for the simultaneous quantification of fructose and other sugars.[1][3]
a. Materials and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
This compound standard
-
Other sugar standards (e.g., glucose, sucrose, 1-kestose, nystose)
-
0.22 µm syringe filters
b. Equipment:
-
HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.[3]
-
Amino (NH₂) stationary phase column (e.g., Knauer Eurospher 100-5 NH₂ Vertex, 250 mm × 4.6 mm).[3]
c. Sample Preparation:
-
For liquid samples, dilute with ultrapure water to fall within the calibration curve range.
-
For solid samples, perform an aqueous extraction. Heating up to 60°C can aid extraction.[10]
-
If necessary, deproteinize samples (e.g., from biological matrices) by adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation.[11]
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
d. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.04% ammonium hydroxide in water (70:30 v/v).[3]
-
Flow Rate: 1.25 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Injection Volume: 20 µL.[3]
-
Detector: Refractive Index (RI) detector.[3]
e. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound and other target sugars with concentrations ranging from 0.2 to 25.5 g/L.[1]
-
Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and quantify the sugar concentrations based on the calibration curves.
Quantification of this compound using an Enzymatic Assay
This protocol outlines a highly specific method for the determination of fructose based on a coupled enzyme reaction.[10]
a. Principle: Fructose is phosphorylated by hexokinase (HK) to fructose-6-phosphate (B1210287). Phosphoglucose isomerase (PGI) then converts fructose-6-phosphate to glucose-6-phosphate. Finally, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, leading to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm is directly proportional to the fructose concentration.[10]
b. Materials and Reagents:
-
Fructose Assay Kit (e.g., Sigma-Aldrich FA20) containing:
-
Hexokinase/G6PDH reagent
-
Phosphoglucose Isomerase (PGI)
-
-
Deionized water
-
Sample to be analyzed
c. Sample Preparation:
-
Dilute sample solutions to achieve a fructose concentration between 100 - 1000 µg/mL.[10]
-
If the sample contains high levels of glucose, it can be removed using glucose oxidase/catalase treatment prior to the assay.[10]
d. Assay Procedure:
-
Reconstitute the assay reagents according to the manufacturer's instructions.
-
Pipette the required volumes of reagent and sample into a cuvette or microplate well. A typical reaction mixture might include the sample, ATP, and NAD in a suitable buffer.
-
Measure the initial absorbance at 340 nm (A1).
-
Add hexokinase and G6PDH to start the reaction for any pre-existing glucose-6-phosphate and glucose.
-
Once the reaction is complete, measure the absorbance again (A2).
-
Add PGI to initiate the reaction for fructose.
-
After the reaction is complete, measure the final absorbance at 340 nm (A3).
-
The change in absorbance due to fructose is calculated as (A3 - A2).
e. Calculation: Calculate the fructose concentration using the Beer-Lambert law and the extinction coefficient of NADH at 340 nm, accounting for any dilution factors.
Visualizations
Experimental Workflow for this compound Quantification
Caption: General workflow for this compound quantification.
Enzymatic Assay Reaction Pathway
Caption: Reaction pathway for the enzymatic quantification of fructose.
References
- 1. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aquaculture.ugent.be [aquaculture.ugent.be]
- 3. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 4. escholarship.org [escholarship.org]
- 5. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Application Note: HPLC Methods for the Separation of L-Fructofuranose Anomers
Introduction
L-Fructose, a rare sugar, exists in solution as an equilibrium mixture of different isomeric forms, including pyranose and furanose ring structures, each of which can exist as α and β anomers. The separation and quantification of these anomers are crucial for understanding their specific biological activities and for quality control in various applications. This document provides detailed protocols for the separation of L-fructofuranose anomers using High-Performance Liquid Chromatography (HPLC). Two primary methods are detailed: low-temperature HPLC on an amino column to suppress mutarotation and chiral HPLC for simultaneous enantiomeric and anomeric separation.
Due to the interconversion between anomers in solution (mutarotation), their separation by HPLC can be challenging, often resulting in peak splitting or broad peaks.[1] The methods outlined below address this challenge through different chromatographic strategies.
Method 1: Low-Temperature HPLC on Amino Columns
This method leverages very low column temperatures to suppress the mutarotation of this compound anomers during the chromatographic run, allowing for their separation on an amino-functionalized silica (B1680970) column.[2][3]
Experimental Protocol
-
Sample Preparation:
-
Dissolve L-fructose standard or sample in water to a final concentration of 10% (w/v).[3]
-
Filter the sample through a 0.45 µm membrane filter before injection.
-
-
HPLC System and Conditions:
-
A detailed summary of the HPLC conditions is provided in Table 1.
-
-
Procedure:
-
Equilibrate the HPLC system, including the column, at the specified sub-ambient temperature.
-
Inject the prepared sample onto the column.
-
Monitor the separation using a Refractive Index (RI) detector.
-
Identify the anomeric peaks based on their retention times.
-
Data Presentation
Table 1: HPLC Conditions for Low-Temperature Separation of this compound Anomers
| Parameter | Condition |
| Column | Amino-functionalized silica column (-NH2) |
| Mobile Phase | Acetonitrile/Water (e.g., 80:20 v/v) with acidic additive (e.g., phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | -10°C to -60°C (temperature optimization is critical)[3] |
| Injection Volume | 10-20 µL[3] |
| Detector | Refractive Index (RI) |
Method 2: Chiral HPLC for Anomer and Enantiomer Separation
Chiral chromatography provides a powerful tool for the simultaneous separation of both enantiomers (D and L forms) and anomers (α and β forms) of sugars like fructose.[4][5] A chiral stationary phase, such as a polysaccharide-based column, is used to achieve this separation.
Experimental Protocol
-
Sample Preparation:
-
Dissolve the L-fructose sample in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm membrane filter prior to injection.
-
-
HPLC System and Conditions:
-
The specific conditions for chiral separation are outlined in Table 2.
-
-
Procedure:
-
Equilibrate the chiral column with the mobile phase at the specified temperature.
-
Inject the filtered sample.
-
Detect the separated anomers using a Refractive Index (RI) detector.
-
Peak identification is based on the comparison of retention times with known standards.
-
Data Presentation
Table 2: HPLC Conditions for Chiral Separation of Fructose Anomers
| Parameter | Condition |
| Column | Chiralpak AD-H, 5 µm[4][5] |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (TFA) (e.g., (7:3):0.1, v/v)[4] |
| Flow Rate | 0.5 mL/min[4] |
| Column Temperature | 25°C - 40°C (temperature can be optimized for best resolution)[4] |
| Injection Volume | 50 µL[4] |
| Detector | Refractive Index (RI)[4] |
Experimental Workflow and Logic
The general workflow for the HPLC analysis of this compound anomers involves several key stages, from sample preparation to data interpretation. The logical relationship between these stages is depicted in the following diagram.
Caption: Workflow for HPLC analysis of this compound anomers.
The choice between low-temperature HPLC and chiral HPLC will depend on the specific research goals. Low-temperature HPLC is effective for separating anomers when the enantiomeric form is known. Chiral HPLC is essential when simultaneous separation of both anomers and enantiomers is required. Both methods require careful optimization of parameters such as temperature and mobile phase composition to achieve baseline separation of the this compound anomers. For routine analysis where anomer separation is not desired, methods employing higher temperatures or pH can be used to coalesce the anomer peaks into a single sharp peak.[6]
References
- 1. lcms.cz [lcms.cz]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of L-Fructofuranose by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the structural elucidation of complex organic molecules, including carbohydrates.[1] For L-fructofuranose, a key monosaccharide in various biological and pharmaceutical contexts, NMR provides detailed insights into its atomic connectivity, stereochemistry, and the conformational dynamics of its different anomers in solution. In solution, fructose (B13574) exists as an equilibrium mixture of cyclic tautomers, primarily the β-pyranose, β-furanose, and α-furanose forms, with minor contributions from the α-pyranose and open-chain keto forms.[2] This document provides detailed application notes and experimental protocols for the comprehensive structural analysis of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Data Presentation: Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for the major furanose and pyranose anomers of L-fructose in D₂O. As L-fructose and D-fructose are enantiomers, their NMR spectra in an achiral solvent are identical. The data presented here is based on reported values for D-fructose and serves as a definitive reference for L-fructose.[2][3]
Table 1: ¹H Chemical Shifts (δ, ppm) for L-Fructose Tautomers in D₂O
| Proton | β-L-fructofuranose | α-L-fructofuranose | β-L-fructopyranose |
| H-1a | 3.68 | 3.62 | 3.61 |
| H-1b | 3.58 | 3.75 | 3.84 |
| H-3 | 4.11 | 4.25 | 3.92 |
| H-4 | 4.02 | 4.18 | 3.88 |
| H-5 | 3.83 | 3.95 | 3.79 |
| H-6a | 3.72 | 3.72 | 3.72 |
| H-6b | 3.72 | 3.72 | 3.72 |
Note: Chemical shifts are referenced to an internal standard, typically DSS or TMSP.[2]
Table 2: ¹³C Chemical Shifts (δ, ppm) for L-Fructose Tautomers in D₂O
| Carbon | β-L-fructofuranose | α-L-fructofuranose | β-L-fructopyranose |
| C-1 | 64.9 | 63.8 | 63.2 |
| C-2 | 104.9 | 101.9 | 98.9 |
| C-3 | 77.5 | 76.5 | 68.3 |
| C-4 | 76.1 | 75.8 | 69.9 |
| C-5 | 82.3 | 81.2 | 70.4 |
| C-6 | 63.5 | 62.7 | 64.9 |
Note: The anomeric carbon (C-2) chemical shift is highly diagnostic for distinguishing between furanose and pyranose forms.[4]
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.9 atom % D).
-
Internal Standard: For accurate chemical shift referencing and potential quantification, add a known amount of an internal standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TMSP).
-
Homogenization: Gently vortex the sample for 30-60 seconds to ensure complete dissolution and homogeneity.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
One-Dimensional ¹H NMR Spectroscopy
This is the foundational experiment to obtain an overview of the proton environment.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Tune and match the probe for the ¹H frequency.
-
Perform automated or manual shimming to optimize magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with presaturation for water suppression (e.g., zgpr on Bruker systems).
-
Spectral Width (SW): ~12-16 ppm, centered around 4.7 ppm.
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): 5 seconds (for quantitative analysis, ensure D1 is at least 5 times the longest T₁).
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
One-Dimensional ¹³C NMR Spectroscopy
This experiment provides information on the carbon skeleton.
-
Instrument Setup:
-
After ¹H acquisition, tune and match the probe for the ¹³C frequency.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width (SW): ~220-240 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): ~1-1.5 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or higher, depending on concentration, due to the low natural abundance of ¹³C.
-
Two-Dimensional ¹H-¹H COSY (Correlation Spectroscopy)
COSY identifies protons that are spin-spin coupled, typically those on adjacent carbons.[5]
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-enhanced COSY sequence (e.g., cosygpqf on Bruker systems).
-
Spectral Width (SW) in F1 and F2: Same as the ¹H experiment (~12-16 ppm).
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS) per increment: 2-8.
-
Relaxation Delay (D1): 1-2 seconds.
-
Two-Dimensional ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates protons directly to their attached carbons, providing a powerful tool for assigning carbon resonances.[6]
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-enhanced, sensitivity-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).
-
Spectral Width (SW) in F2 (¹H): ~12-16 ppm.
-
Spectral Width (SW) in F1 (¹³C): ~120-160 ppm (focused on the aliphatic and anomeric carbon region).
-
Number of Increments (F1 dimension): 128-256.
-
Number of Scans (NS) per increment: 4-16.
-
Relaxation Delay (D1): 1-2 seconds.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).
-
Two-Dimensional ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the molecular structure.[6][7]
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-enhanced HMBC sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Spectral Width (SW) in F2 (¹H): ~12-16 ppm.
-
Spectral Width (SW) in F1 (¹³C): ~220-240 ppm (to include the anomeric carbon).
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS) per increment: 8-32.
-
Relaxation Delay (D1): 1-2 seconds.
-
Long-range JCH Coupling Constant: Optimized for an average 2-3 bond C-H coupling (~8 Hz).
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow and relationships in the NMR-based structural elucidation of this compound.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logical relationships for NMR-based structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Geminal 13C-1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ffhdj.com [ffhdj.com]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Notes and Protocols for Mass Spectrometry Analysis of L-Fructofuranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and accurate analysis of L-fructofuranose derivatives using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols cover sample preparation, derivatization, instrument parameters, and data analysis, tailored for researchers in various fields including metabolomics, food science, and pharmaceutical development.
Introduction
This compound and its derivatives are important carbohydrates involved in various biological processes and are key components in certain natural products and pharmaceuticals. Accurate quantification and structural elucidation of these compounds are crucial for understanding their roles in biological systems and for quality control in drug development. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and selectivity required for these analyses. This document outlines detailed protocols for both GC-MS and LC-MS/MS approaches.
Part 1: GC-MS Analysis of this compound Derivatives
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like sugars, a derivatization step is necessary to increase their volatility. The most common method for carbohydrates is a two-step process of oximation followed by silylation.
Experimental Workflow for GC-MS Analysis
Detailed Protocol for Derivatization and GC-MS Analysis
1. Sample Preparation:
-
Start with a known quantity of the sample (e.g., 10-100 µL of biofluid or extract).
-
If the sample contains a complex matrix, a prior extraction (e.g., protein precipitation with a cold solvent like methanol (B129727) or acetonitrile) may be necessary.
-
Add an internal standard to the sample to correct for variability in derivatization and injection.
-
Completely dry the sample under a stream of nitrogen or using a vacuum concentrator. This step is critical as silylating reagents are sensitive to moisture.
2. Oximation:
-
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoxyamine solution to the dried sample.
-
Incubate the mixture at 37°C for 90 minutes with gentle shaking. This step converts the ketone group of fructose (B13574) into an oxime, preventing the formation of multiple anomers during silylation.
3. Silylation:
-
To the cooled vial containing the oximated sample, add 80-90 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Tightly cap the vial and vortex for 15-30 seconds.
-
Incubate at 37°C for 30 minutes. This step replaces active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility.
-
After cooling to room temperature, the sample is ready for GC-MS analysis. If a precipitate is present, centrifuge and transfer the supernatant to an autosampler vial.
4. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 70°C for 5 minutes, ramp to 290°C at 5°C/min, and hold for 1 minute.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-650.
Data Presentation: Characteristic Mass Fragments
The mass spectrum of the methoxime-trimethylsilyl (MOX-TMS) derivative of fructose exhibits characteristic fragment ions that are useful for its identification.
| m/z (mass-to-charge ratio) | Ion Identity/Origin | Significance |
| 73 | [Si(CH₃)₃]⁺ | Ubiquitous fragment in TMS derivatives. |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Common fragment from TMS derivatives of polyhydroxylated compounds. |
| 205 | Fragment from cleavage of the carbon chain | Characteristic for hexoses. |
| 217 | Fragment from cleavage of the carbon chain | Characteristic for hexoses. |
| 319 | Fragment from cleavage of the carbon chain | Characteristic for hexoses. |
| 437 | [M - CH₂OTMS]⁺ | A very abundant and characteristic ion for TMS-fructose, resulting from the cleavage of the C1-C2 bond. |
Part 2: LC-MS/MS Analysis of this compound Derivatives
LC-MS/MS offers the advantage of analyzing this compound derivatives with minimal sample preparation, often without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating these polar compounds.
Experimental Workflow for HILIC-LC-MS/MS Analysis
Detailed Protocol for HILIC-LC-MS/MS Analysis
1. Sample Preparation:
-
Thaw frozen samples (e.g., plasma, urine) on ice.
-
To 50 µL of sample, add 200 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., ¹³C₆-fructose) to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Waters Acquity UPLC or similar.
-
Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 95% B to 50% B over 8 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ) with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Desolvation Gas Flow: 800 L/h.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation: Quantitative Performance
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of fructose.
| Analyte | Linear Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Fructose | 1.000–1000 | 0.9986 | 0.13 | 0.42 | |
| Fructose | 0.07 - 1 (mM) | >0.999 | - | - | |
| Fructose | 0.39–49.875 (ppm) | >0.99 | - | 0.159 (mg/L) |
LOD: Limit of Detection, LOQ: Limit of Quantification
Part 3: Metabolic Context of Fructose
Understanding the metabolic fate of fructose is often critical when analyzing its derivatives in biological systems. The following diagram illustrates the primary pathway of fructose metabolism in the liver.
Fructose Metabolic Pathway
This pathway highlights how fructose is rapidly metabolized into intermediates that can enter glycolysis, gluconeogenesis, or be directed towards lipid synthesis. The analysis of this compound and its phosphorylated derivatives is key to studying fluxes through these pathways in metabolic research and drug development for conditions like non-alcoholic fatty liver disease (NAFLD).
Conclusion
The protocols and data presented provide a comprehensive guide for the mass spectrometric analysis of this compound derivatives. The choice between GC-MS and LC-MS/MS will depend on the specific application, sample matrix, and desired throughput. GC-MS, with its robust derivatization protocol, offers excellent chromatographic resolution and established fragmentation libraries for structural confirmation. HILIC-LC-MS/MS provides a high-throughput alternative for quantitative studies, particularly for underivatized polar metabolites in complex biological fluids. Both methodologies, when properly validated, deliver the accuracy and sensitivity required for demanding research and development applications.
Application Notes and Protocols for Enzymatic Assays of L-Fructofuranose Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of L-fructofuranosidase activity. L-fructofuranosidases, such as invertase and fructosyltransferases, are enzymes that catalyze the hydrolysis of the terminal, non-reducing β-D-fructofuranosyl residues in various carbohydrates. A primary example is the hydrolysis of sucrose (B13894) into its constituent monosaccharides, glucose and fructose (B13574). The assays described herein are fundamental for studying enzyme kinetics, inhibitor screening, and process optimization in various research and industrial applications.
I. Introduction
Enzymatic assays are crucial for determining the activity of enzymes like L-fructofuranosidases. These assays typically rely on the measurement of either the depletion of the substrate or the formation of a product over time. The choice of assay depends on factors such as the required sensitivity, throughput, available equipment, and the specific research question. This document outlines three common methods for assaying L-fructofuranosidase activity: a spectrophotometric method, a chromatographic method, and a fluorometric method.
II. Quantitative Data Summary
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are essential for characterizing enzyme activity. The following table summarizes these parameters for β-fructofuranosidases from various sources, as determined by different assay methods.
| Enzyme Source | Substrate | Assay Method | Km (mM) | Vmax (U/mg or mmol/min) | Reference |
| Aspergillus labruscus | Sucrose | Spectrophotometric | 4.74 | 140.3 U/mg | [1] |
| Aspergillus labruscus (with Mn2+) | Sucrose | Spectrophotometric | 2.17 | 292.9 U/mg | [1] |
| Fungal β-fructofuranosidase | Sucrose | Dinitrosalicylic acid assay | 17.6 ± 2.6 | 0.441 ± 0.0354 mmol/min | [2] |
| Xanthophyllomyces dendrorhous | Sucrose | Glucose oxidase-peroxidase assay | 4 | Not specified | [3] |
| Xanthophyllomyces dendrorhous | 1-Kestose | Glucose oxidase-peroxidase assay | Not specified | Not specified | [3] |
| Rhodotorula dairenensis | Sucrose | Not specified | Not specified | Not specified | [4] |
III. Experimental Protocols and Methodologies
A. Spectrophotometric Assay: 3,5-Dinitrosalicylic Acid (DNS) Method
This colorimetric assay is based on the reaction of 3,5-dinitrosalicylic acid (DNS) with reducing sugars (glucose and fructose) produced from the enzymatic hydrolysis of a non-reducing sugar substrate like sucrose. The DNS is reduced to 3-amino-5-nitrosalicylic acid, resulting in a color change from yellow to reddish-brown, which can be quantified spectrophotometrically at 540 nm.[1][5]
Materials:
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Sodium potassium tartrate solution (Rochelle salt)
-
Sodium hydroxide (B78521) (NaOH)
-
Phenol (optional)
-
Sodium sulfite
-
Enzyme solution
-
Substrate solution (e.g., 1% sucrose in a suitable buffer)
-
Standard solution of a reducing sugar (e.g., glucose)
-
Spectrophotometer
-
Water bath
Protocol:
-
Reagent Preparation (DNS Reagent):
-
Dissolve 10 g of 3,5-dinitrosalicylic acid in 200 mL of distilled water.
-
Slowly add a solution of 10 g NaOH in 150 mL of distilled water while stirring.
-
Incubate at 50°C in a water bath until the solution is clear.
-
Add 403 g of Rochelle salt in small portions.
-
Filter the mixture and adjust the final volume to 1000 mL with distilled water.
-
Store in a dark bottle at a temperature below 20°C.
-
-
Enzymatic Reaction:
-
Pipette 0.5 mL of the enzyme solution into a test tube.
-
Add 0.5 mL of the substrate solution (e.g., 1% sucrose in an appropriate buffer).
-
Incubate the mixture at the optimal temperature and for a specific time for the enzyme being studied.
-
-
Color Development:
-
Spectrophotometric Measurement:
-
Add 3 mL of distilled water to each tube and mix well.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of a reducing sugar (e.g., glucose) to determine the amount of reducing sugar produced in the enzymatic reaction.
-
B. Chromatographic Assay: High-Performance Liquid Chromatography (HPLC)
HPLC provides a highly specific and accurate method for quantifying the substrate and products of an enzymatic reaction. This method is particularly useful for complex mixtures and for studying the transfructosylation activity of these enzymes.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector
-
Carbohydrate analysis column (e.g., Agilent Carbohydrate column or Lichrosorb-NH2 column)[3]
-
Mobile phase (e.g., acetonitrile:water, 78:22, v/v)
-
Enzyme and substrate solutions
-
Syringe filters (0.45 µm)
Protocol:
-
Enzymatic Reaction:
-
Incubate the enzyme with the substrate (e.g., raffinose (B1225341) in citric acid-sodium hydroxide buffer, pH 4.5) in a water bath at the desired temperature (e.g., 50°C) for a specific duration (e.g., 16 hours).
-
Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).[3]
-
-
Sample Preparation:
-
Centrifuge the reaction mixture to remove any precipitate.
-
Filter the supernatant through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Set the flow rate (e.g., 1.4 mL/min) and column temperature (e.g., 35°C).
-
Inject the prepared sample into the HPLC system.
-
Detect and quantify the substrate and products using the RI detector.
-
Calculate the enzyme activity based on the amount of product formed or substrate consumed over time.
-
C. Fluorometric Assay
Fluorometric assays offer high sensitivity and are well-suited for high-throughput screening. These assays often utilize a coupled enzyme system where the product of the L-fructofuranosidase reaction is further converted in a reaction that produces a fluorescent product.
Materials:
-
Fluorometric assay kit for fructose or glucose (commercially available kits often contain the necessary enzymes, buffers, and fluorescent probes)
-
Enzyme and substrate solutions
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
Protocol (based on a generic coupled enzyme assay for glucose detection): [8]
-
Reagent Preparation:
-
Prepare the assay reagents according to the kit manufacturer's instructions. This may involve diluting buffers and reconstituting enzyme mixes and dye reagents.
-
-
Enzymatic Reaction (in a 96-well plate):
-
Add a defined volume of your enzyme sample and substrate (e.g., sucrose) to the wells of a 96-well plate.
-
Incubate the plate at the optimal temperature for the L-fructofuranosidase for a specific time to allow for the production of glucose and fructose.
-
-
Coupled Enzyme Reaction and Signal Generation:
-
Add the "Master Reaction Mix" from the kit to each well. This mix typically contains glucose oxidase and a fluorescent probe. Glucose oxidase will convert the glucose produced in the first reaction, and this will lead to the generation of a fluorescent signal.
-
Incubate the plate at room temperature for a specified time, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[8]
-
The fluorescence intensity is proportional to the amount of glucose produced, and thus to the L-fructofuranosidase activity.
-
IV. Visualizations
Caption: General workflow for an enzymatic assay of L-fructofuranosidase activity.
Caption: Hydrolysis of sucrose by β-fructofuranosidase.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Spectrophotometric determination of the kinetic parameters of β-fructofuranosidase and the mechanism of inhibition by copper (II) sulfate - UBC Library Open Collections [open.library.ubc.ca]
- 3. Molecular and Biochemical Characterization of a β-Fructofuranosidase from Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The β-Fructofuranosidase from Rhodotorula dairenensis: Molecular Cloning, Heterologous Expression, and Evaluation of Its Transferase Activity | MDPI [mdpi.com]
- 5. Monitoring β-Fructofuranosidase Activity through Kluyveromyces marxianus in Bioreactor Using a Lab-Made Sequential Analysis System [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sucrose Assay with DNS [user.eng.umd.edu]
- 8. static.igem.org [static.igem.org]
L-Fructofuranose: A Versatile Chiral Precursor for Industrial Chemicals
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
L-Fructofuranose, the levorotatory enantiomer of fructose (B13574), is emerging as a valuable and versatile chiral building block in the synthesis of a wide range of industrial chemicals. While its counterpart, D-fructose, has been extensively studied as a key component of biomass valorization for the production of platform chemicals, the unique stereochemistry of L-fructose offers significant opportunities for the development of enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and specialty polymers. This document provides detailed application notes and experimental protocols for the conversion of this compound into key industrial chemical precursors.
I. Conversion of this compound to Achiral Platform Chemicals
The fundamental chemical transformations applied to D-fructose for the production of platform chemicals such as 5-hydroxymethylfurfural (B1680220) (HMF), levulinic acid (LA), and 2,5-furandicarboxylic acid (FDCA) are also applicable to this compound. The chirality of the starting material does not influence the final structure of these achiral products.
Dehydration of this compound to 5-Hydroxymethylfurfural (HMF)
5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the acid-catalyzed dehydration of hexoses. It serves as a precursor to a variety of furan-based chemicals and biofuels.
Reaction Pathway:
The acid-catalyzed dehydration of this compound to HMF proceeds through a series of reactive intermediates. The furanose ring is the preferred tautomeric form for this conversion.
Caption: Acid-catalyzed dehydration of this compound to HMF.
Quantitative Data Summary:
The following table summarizes the reaction conditions and yields for the conversion of fructose to HMF using various catalytic systems. While most literature focuses on D-fructose, the conditions are readily adaptable for L-fructose.
| Catalyst | Solvent | Temperature (°C) | Time | Fructose Conversion (%) | HMF Yield (%) | Reference |
| Amberlyst-15 | DMSO | 110 | 3 h | 99.7 | 85 | [1] |
| Niobium Phosphate | Water/2-butanol | 160 | 50 min | - | 89 | [2] |
| HCl | Water/DMC (biphasic) | 200 | 1 min | 96.5 | 87.2 | [3] |
| Lewatit K2420 | HFIP/Water | 105 | 137 min | 99 | 71 | [4] |
| Nb2O5 | DMSO | 120 | 2 h | 100 | 86.2 | [5] |
Experimental Protocol: Acid-Catalyzed Dehydration of Fructose in a Biphasic System
This protocol is adapted for a continuous flow system, which offers excellent control over reaction time and temperature.[3]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Dimethyl carbonate (DMC)
-
Deionized water
-
HPLC pump
-
Stainless steel tube reactor (e.g., 4 mm diameter x 180 mm length)
-
Heating jacket with temperature controller
-
Back pressure regulator
Procedure:
-
Prepare a 30% (w/v) aqueous solution of this compound.
-
Add HCl to the fructose solution to a final concentration of 0.23 M.
-
Add three times the volume of DMC to the aqueous solution to create a biphasic mixture.
-
Stir the mixture vigorously.
-
Pump the biphasic mixture through the stainless steel tube reactor using an HPLC pump at a flow rate of 2 mL/min.
-
Maintain the reactor temperature at 200°C using the heating jacket.
-
Use a back pressure regulator to maintain a system pressure of 20 bar.
-
Collect the reaction mixture at the outlet. The organic and aqueous phases will separate upon standing.
-
Analyze the HMF concentration in both phases using HPLC.
HPLC Analysis:
-
Column: Bio-Rad Aminex HPX-87H
-
Mobile Phase: 5 mM H₂SO₄
-
Flow Rate: 0.55 mL/min
-
Column Temperature: 60°C
-
Detection: Refractive Index (for fructose) and UV (210 nm for HMF)[6]
Conversion of this compound to Levulinic Acid (LA) and Formic Acid (FA)
Levulinic acid is a valuable platform chemical used in the production of resins, plasticizers, and as a precursor to other chemicals like γ-valerolactone (GVL). It is produced by the rehydration of HMF.
Reaction Pathway:
Caption: Two-step conversion of this compound to levulinic acid and formic acid.
Quantitative Data Summary:
| Catalyst | Solvent | Temperature (°C) | Time | Fructose Conversion (%) | Levulinic Acid Yield (%) | Reference |
| Amberlyst-15 | Water | 100 | 24 h | >95 | 52 | [7] |
| Formic Acid | Water | 150 | - | - | - | [8] |
| Sulfonated H-β zeolite | Water | 150 | 5 h | - | 55 | [6] |
Experimental Protocol: Synthesis of Levulinic Acid using Amberlyst-15
This protocol is based on a batch reaction process.[7]
Materials:
-
This compound
-
Amberlyst-15 (solid acid catalyst)
-
Deionized water
-
Capped glass tubes or a batch reactor
-
Heating system (e.g., oil bath)
-
Rotary evaporator
Procedure:
-
In a capped glass tube, dissolve a specific amount of this compound in deionized water (e.g., 10 wt% solution).
-
Add Amberlyst-15 catalyst to the solution (e.g., a 1:1 weight ratio of fructose to catalyst).
-
Seal the tube and place it in a preheated oil bath at 100°C.
-
Maintain the reaction for 24 hours with stirring.
-
After the reaction, cool the mixture to room temperature and filter to remove the catalyst.
-
The catalyst can be washed with water and dried for reuse.
-
Analyze the filtrate for levulinic acid concentration using HPLC.
-
Isolate the levulinic acid from the aqueous solution using a rotary vacuum evaporator.
II. This compound as a Precursor for Chiral Chemicals
The inherent chirality of this compound makes it an attractive starting material for the enantioselective synthesis of complex molecules.
Synthesis of a Chiral Ketone Catalyst from L-Fructose
A notable application of L-fructose is in the synthesis of a chiral ketone catalyst, the enantiomer of a well-known D-fructose-derived catalyst used for asymmetric epoxidation of olefins.[7]
Workflow for Chiral Ketone Synthesis:
Caption: Synthetic workflow for a chiral ketone catalyst from L-sorbose via L-fructose.
Experimental Protocol: Synthesis of L-Fructose from L-Sorbose
This protocol is a key step in producing the chiral catalyst precursor and is adapted from a patented procedure.[9]
Materials:
-
L-Sorbose
-
Acetone
-
Sulfuric acid (0.25% in water)
-
9N Sodium hydroxide (B78521) solution
-
18N Sulfuric acid solution
-
2N Sodium hydroxide solution
Procedure:
-
Dissolve 2.5 g of the mesylated L-sorbose derivative (prepared in a prior step) in 20 mL of acetone.
-
Add 15 mL of 0.25% sulfuric acid in water and let the solution stand at room temperature for 24 hours.
-
Make the solution alkaline by adding 2 mL of 9N sodium hydroxide solution.
-
Heat the solution at 70-80°C for 48 hours.
-
Acidify the mixture with 1 mL of 18N sulfuric acid solution and heat at 70-80°C for 20 minutes.
-
Neutralize the solution with 5 mL of 2N sodium hydroxide solution.
-
Evaporate the mixture to dryness.
-
Extract the residue with 40 mL of ethanol to obtain a syrup of L-fructose.
Note: This L-fructose can then be used in subsequent steps (ketalization and oxidation) to synthesize the chiral ketone catalyst.[7]
Conclusion
This compound is a promising, bio-based starting material for a range of valuable industrial chemicals. Its application extends from the production of high-volume achiral platform chemicals, such as HMF and levulinic acid, to the synthesis of highly specific, enantiomerically pure chiral catalysts. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the full potential of this versatile C6 sugar. Further research into novel catalytic systems and the synthesis of other chiral derivatives from this compound is warranted to expand its industrial applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 5-Hydroxymethylfurfural from fructose: an efficient continuous process in a water-dimethyl carbonate biphasic system with high yield product recovery ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01422B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic dehydration of fructose to 5-hydroxymethylfurfural over Nb2O5 catalyst in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of L-Fructofuranose
Welcome to the technical support center for the selective synthesis of L-fructofuranose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective synthesis of this compound?
A1: The selective synthesis of this compound is inherently complex due to several factors:
-
Multiple Hydroxyl Groups: L-fructose has five hydroxyl groups of similar reactivity, making regioselective protection and modification difficult. This necessitates complex multi-step protection and deprotection strategies.[1][2]
-
Ring Isomerism: In solution, fructose (B13574) exists in equilibrium between five different isomers: α- and β-fructopyranose, α- and β-fructofuranose, and the open-chain keto-form.[3] The furanose form is generally less stable and less abundant than the pyranose form (~22% furanose vs. ~70% pyranose in aqueous solution), presenting a significant challenge in selectively synthesizing and isolating the desired furanose ring structure.[3]
-
Anomeric Control: Controlling the stereochemistry at the anomeric carbon (C2) to selectively obtain the α or β anomer is difficult. Glycosylation reactions with fructofuranosyl donors often result in a mixture of anomers, with the α-anomer frequently being the major product.[4][5]
-
Instability: The furanoside linkage is more labile (prone to hydrolysis) than the pyranoside linkage, which can lead to product degradation during synthesis or purification, especially under acidic conditions.
Troubleshooting Guides
Protecting Group Strategies
Q2: My protecting group strategy is leading to a complex mixture of partially protected intermediates. How can I improve regioselectivity?
A2: Achieving regioselectivity is a common hurdle. Consider the following strategies:
-
Use of Bulky Protecting Groups: Sterically hindered protecting groups like tert-butyldimethylsilyl (TBDMS) or trityl (Tr) can selectively protect the more accessible primary hydroxyl group at C6.[2]
-
Cyclic Acetals: Utilize the formation of cyclic acetals (ketals for fructose) to protect vicinal diols. For instance, isopropylidene or benzylidene groups can be used to simultaneously protect the 4,6-hydroxyls of L-sorbose (a common precursor) or specific diol pairs in fructose derivatives.[1][6]
-
Orthogonal Protection: Employ an orthogonal protecting group strategy where different classes of protecting groups (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers, esters) are used. This allows for the selective removal of one group in the presence of others, enabling stepwise modification of the sugar backbone.[1][6]
Q3: I'm observing unexpected deprotection or migration of protecting groups during a reaction. What are the common causes and solutions?
A3: Unwanted deprotection or migration is often due to incompatible reaction conditions.
-
pH Sensitivity: Acetals (like isopropylidene) are sensitive to acid, while esters (like acetate, benzoate) are labile to basic conditions. Ensure your reaction pH is compatible with all protecting groups present.[7]
-
Lewis Acid Sensitivity: Silyl ethers can be cleaved by Lewis acids, which might be used as catalysts in other steps (e.g., glycosylation). Choose your catalyst and protecting groups carefully.
-
Acyl Migration: Under basic or acidic conditions, acyl groups (like acetyl or benzoyl) can migrate between adjacent hydroxyl groups. This is particularly problematic if a temporary protection is required. To mitigate this, consider using non-migrating protecting groups like benzyl ethers or lowering the reaction temperature.
Data Presentation
Table 1: Common Protecting Groups in this compound Synthesis
| Protecting Group | Abbreviation | Class | Introduction Reagents | Cleavage Conditions | Orthogonal To |
| Benzyl | Bn | Ether | Benzyl bromide (BnBr), NaH | Catalytic hydrogenation (H₂, Pd/C) | Silyl ethers, Esters, Acetals |
| tert-Butyldimethylsilyl | TBDMS | Silyl Ether | TBDMS-Cl, Imidazole | Fluoride source (TBAF), Acid | Benzyl ethers, Esters, Acetals |
| Acetyl | Ac | Ester | Acetic anhydride (B1165640) (Ac₂O), Pyridine (B92270) | Mild base (NaOMe, NH₃) | Benzyl ethers, Silyl ethers |
| Benzoyl | Bz | Ester | Benzoyl chloride (BzCl), Pyridine | Stronger base (NaOH) | Benzyl ethers, Silyl ethers |
| Isopropylidene | - | Acetal/Ketal | Acetone (B3395972) or 2,2-dimethoxypropane, Acid catalyst | Mild acid (AcOH, aq. H₂SO₄) | Ethers, Esters |
| Benzylidene | - | Acetal | Benzaldehyde, ZnCl₂ | Catalytic hydrogenation, Mild acid | Ethers, Esters |
Stereoselectivity and Anomeric Control
Q4: My glycosylation reaction is yielding a mixture of α and β anomers. How can I favor a specific anomer?
A4: Anomeric control is one of the most significant challenges. The outcome is influenced by the protecting groups, the leaving group on the donor, and the reaction conditions.
-
Neighboring Group Participation: A participating protecting group (like acetyl or benzoyl) at the C3 position of the fructofuranosyl donor can help direct the formation of the α-anomer through the formation of a cyclic acyl-oxonium intermediate.[5]
-
Solvent Effects: Non-polar solvents can favor SN2-like reactions, which can lead to inversion of configuration at the anomeric center, potentially favoring the β-anomer depending on the starting anomer of the donor.
-
Donor and Promoter System: The choice of glycosyl donor (e.g., thio-fructofuranoside) and promoter (e.g., TMSOTf) is critical. For example, a 4,6-O-siloxane-protected thio-fructofuranoside donor has been shown to be effective for the stereoselective synthesis of α-D-fructofuranosides.[8]
Q5: I am trying to synthesize a β-L-fructofuranoside, but the α-anomer is the major product. Why does this happen and how can I promote β-selectivity?
A5: The α-anomer is often the thermodynamically more stable product or the kinetically favored one in many glycosylation reactions involving furanosides.[4] Achieving β-selectivity is notoriously difficult.
-
Indirect Methods: A common strategy is to perform the glycosylation with a different sugar that can be chemically converted to fructose post-glycosylation. For example, a β-D-psicofuranoside can be synthesized and then the stereocenter at C3 can be inverted to yield the desired β-D-fructofuranoside derivative.[9] This logic can be applied to the L-series.
-
Enzymatic Synthesis: Enzymes like fructosyltransferases can offer high stereoselectivity, often producing specific linkages and anomers that are difficult to achieve through chemical synthesis.[10]
Experimental Protocols
Protocol 1: Synthesis of L-Fructose from L-Sorbose
This protocol is based on a method involving the double inversion of stereochemistry at C3 and C4 of L-sorbose.[11][12]
Step 1: Protection of L-Sorbose
-
Suspend L-sorbose in acetone containing a catalytic amount of sulfuric acid or use 2,2-dimethoxypropane.
-
Stir the mixture at room temperature until the L-sorbose has dissolved and TLC analysis indicates the formation of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose.
-
Neutralize the acid with a base (e.g., sodium bicarbonate), filter the solution, and concentrate under reduced pressure to obtain the crude protected sorbose.
Step 2: Mesylation of the C3 Hydroxyl Group
-
Dissolve the protected sorbose from Step 1 in a suitable solvent like pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (MsCl) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours until completion (monitored by TLC).
-
Quench the reaction by adding water, which should also induce crystallization of the product, 1,2:4,6-di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose.
Step 3: Selective Deprotection and Epoxide Formation
-
Selectively remove the 4,6-O-isopropylidene group by treating the mesylated compound with 60% acetic acid at 40 °C or a mixture of acetone and dilute aqueous sulfuric acid.[11]
-
After workup, treat the resulting 1,2-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose with a base (e.g., NaOH). The base will deprotonate the C4 hydroxyl, which then acts as an intramolecular nucleophile, displacing the mesyl group at C3 to form a 3,4-epoxide with inversion of configuration at C3.[12]
Step 4: Epoxide Opening and Final Deprotection
-
Open the 3,4-epoxide ring under alkaline conditions (e.g., NaOH). This will result in nucleophilic attack at C4, causing an inversion of configuration at this center and yielding a protected L-fructose derivative.
-
Remove the remaining 1,2-O-isopropylidene protecting group via acid hydrolysis (e.g., with dilute HCl or sulfuric acid) to yield L-fructose.
-
Purify the final product by crystallization or chromatography.
Visualizations
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis of (+)-5-thiosucrose and (+)-5-thioisosucrose - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01033B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective synthesis of α-d-fructofuranosides using a 4,6-O-siloxane-protected donor - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Enhancing Enzymatic Fructofuranoside Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the enzymatic synthesis of fructofuranosides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the enzymatic synthesis of fructofuranosides, offering potential causes and actionable troubleshooting steps.
Issue 1: Low Yield of Fructofuranoside Product
Q: My overall yield of the desired fructofuranoside is significantly lower than expected. What are the primary causes and how can I troubleshoot this?
Low product yield is a common issue that can stem from several factors, including suboptimal reaction conditions, competing side reactions, and poor enzyme performance. A systematic approach is essential for diagnosis and optimization.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions: The activity of fructosyltransferases and β-fructofuranosidases is highly dependent on the reaction environment.[1]
-
pH: Each enzyme has a narrow optimal pH range. Deviations can drastically reduce activity or lead to denaturation.[1] Verify the pH of your reaction buffer and optimize it according to the enzyme's specifications or literature data. For example, some fructosyltransferases from Aspergillus aculeatus show optimal activity at pH 6.0, while others from Aspergillus niger may prefer a more acidic pH of 5.0.[2][3]
-
Temperature: Temperature influences reaction kinetics. While higher temperatures can increase the reaction rate, exceeding the enzyme's thermal stability range will cause denaturation and loss of function.[1] Determine the optimal temperature for your specific enzyme. For instance, optimal temperatures for fructosyltransferases can range from 40°C to 65°C.[2][4]
-
-
Dominant Hydrolytic Activity: The enzyme may favor hydrolysis (breakdown of sucrose (B13894) into glucose and fructose) over transfructosylation (transfer of the fructose (B13574) moiety to an acceptor).
-
Substrate Concentration: Transfructosylation is generally favored at high sucrose concentrations, as this reduces water activity.[4][5] Increasing the initial substrate concentration can significantly improve the yield of the desired fructofuranoside product.[5][6][7]
-
Acceptor Molecule Concentration: The ratio of the fructosyl donor (e.g., sucrose) to the acceptor molecule is critical. An optimal ratio ensures that the enzyme's active site is more likely to bind an acceptor for transfructosylation rather than a water molecule for hydrolysis. For the synthesis of fructosyl derivatives of sorbitol, a 1:1 sucrose-to-sorbitol ratio yielded the highest product concentration.[8]
-
-
Enzyme Inactivity or Insufficient Concentration: The enzyme itself may be the limiting factor.
-
Enzyme Activity: Confirm the activity of your enzyme stock using a standard activity assay before starting the synthesis reaction.[9][10] Improper storage or multiple freeze-thaw cycles can lead to a loss of activity.[10]
-
Enzyme Concentration: The amount of enzyme may be insufficient for the substrate load. Increase the enzyme concentration systematically to find the optimal enzyme-to-substrate ratio.[9]
-
-
Product or Substrate Inhibition: High concentrations of the product or substrate can inhibit enzyme activity.
-
Product Inhibition: The synthesized fructofuranoside or the byproduct (glucose) may inhibit the enzyme.[10][11] Consider strategies to remove the product as it is formed, such as in-situ product removal techniques or using co-immobilized enzymes to convert inhibitory byproducts.[11]
-
Substrate Inhibition: While high substrate concentration is often beneficial, extremely high levels can sometimes lead to substrate inhibition.[12] This can be addressed by implementing a fed-batch strategy, where the substrate is added gradually over time.[13]
-
Issue 2: High Levels of Undesired Byproducts
Q: My reaction is producing a significant amount of simple hydrolysis products (glucose and fructose) instead of the target fructofuranoside. How can I improve the selectivity for transfructosylation?
Improving the ratio of transfructosylation to hydrolysis (T/H ratio) is key to maximizing yield and simplifying downstream purification.
Potential Causes & Troubleshooting Steps:
-
High Water Activity: As mentioned, high water concentration favors the competing hydrolysis reaction.
-
Increase Substrate Concentration: Operating at high concentrations of the donor substrate (e.g., 800 g/L sucrose) can enhance enzyme thermostability and dramatically increase the transfructosylation rate.[5][6][7]
-
Use of "Green Solvents": The addition of certain organic solvents or ionic liquids, often termed "green solvents," can reduce water activity and improve product yields.[14][15][16] For example, glycerol (B35011) derivatives have been shown to improve the yield of fructooligosaccharides (FOS).[14][15]
-
-
Intrinsic Enzyme Properties: The enzyme may naturally have a low T/H ratio.
-
Enzyme Selection: Screen different enzymes from various microbial sources. Some strains, like Aspergillus oryzae and Aspergillus niger, are known to produce β-fructofuranosidases with a high T/H ratio.[17]
-
Protein Engineering: If feasible, site-directed mutagenesis can be used to engineer the enzyme to enhance its transferase activity. For instance, substituting a single amino acid in the β-fructofuranosidase from Schwanniomyces occidentalis enhanced its transferase activity by nearly 3-fold.[15]
-
-
Reaction Time: Prolonged reaction times can lead to the secondary hydrolysis of the newly formed fructofuranoside product.
-
Time-Course Experiment: Perform a time-course study, taking samples at regular intervals to determine the point of maximum product accumulation before significant product degradation occurs.[9] Terminate the reaction at this optimal time point.
-
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for Fructofuranoside Synthesis
| Enzyme Source | Enzyme Type | Substrate(s) | Optimal pH | Optimal Temp. (°C) | Key Findings & Yield |
| Aspergillus carbonarius | Invertase (Transfructosylation Activity) | Pineapple Crown & Ammonium Nitrate | 5.0 | 50 | Optimization resulted in a 5.2-fold increase in enzyme production.[2] |
| Aspergillus niger ATCC 9642 | Fructosyltransferase (FTase) & β-fructofuranosidase (FFase) | Sucrose | 2.0 - 3.0 | 60 | FTase and FFase showed high stability at acidic pH.[3] |
| Aspergillus luchuensis | β-D-fructofuranosidase (AlFFase3) | Sucrose | 6.5 | 40 | Demonstrated significant transfructosylation activity with a FOS yield up to 67%.[4] |
| Schwanniomyces occidentalis | β-fructofuranosidase (Ffase) | Sucrose & Glycerol | 5.5 | 50 | Use of glycerol as an acceptor yielded 62 g/L of fructosyl-glycerol.[15][16] |
| Commercial FTase | Fructosyltransferase | Sucrose | Not Specified | 65 | High substrate (800 g/L) and high temp. (65°C) increased productivity by 113.5%.[5][6][7] |
| β-fructofuranosidase | β-fructofuranosidase | Sucrose & Sorbitol | 6.8 - 6.9 | 57 | A 1:1 sucrose/sorbitol ratio was optimal, producing 2.74 g/100 mL of product after 2 hours.[8] |
Table 2: Kinetic Parameters of Selected Fructosylating Enzymes
| Enzyme | Substrate | Km (mM) | Vmax (μmol/min·mL) | Source Organism |
| Fructosyltransferase (FTase) | Sucrose | 24.60 | 104.16 | Aspergillus niger ATCC 9642 |
| β-fructofuranosidase (FFase) | Sucrose | 3.91 | 20.24 | Aspergillus niger ATCC 9642 |
Data extracted from reference[3]. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Experimental Protocols & Visualized Workflows
Protocol 1: Standard Assay for β-fructofuranosidase Hydrolytic Activity
This protocol is used to determine the hydrolytic activity of the enzyme by measuring the amount of reducing sugars released from sucrose.
-
Reagent Preparation:
-
Prepare a 0.2 M sodium acetate (B1210297) buffer at the optimal pH for your enzyme (e.g., pH 5.5).
-
Prepare a 25 g/L sucrose solution in the acetate buffer.
-
Prepare DNS (3,5-dinitrosalicylic acid) reagent for quantifying reducing sugars.
-
-
Enzyme Reaction:
-
Pre-heat the sucrose solution to the optimal reaction temperature (e.g., 50°C).
-
Add a known volume of the enzyme solution to the sucrose solution to start the reaction.
-
Incubate the mixture at the optimal temperature for a defined period (e.g., 20 minutes).
-
Prepare negative controls without the enzyme or without the substrate.
-
-
Reaction Termination & Quantification:
-
Stop the reaction by taking an aliquot and boiling it for 5-10 minutes to denature the enzyme.[18]
-
Add DNS reagent to the sample and heat to develop the color.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the concentration of reducing sugars released by comparing with a standard curve (e.g., glucose).
-
-
Activity Calculation:
-
One unit of activity (U) is typically defined as the amount of enzyme that catalyzes the formation of 1 μmol of reducing sugar per minute under the specified conditions.[15]
-
Protocol 2: General Procedure for Fructofuranoside Synthesis Optimization
This protocol outlines a general workflow for setting up and optimizing the synthesis reaction.
-
Substrate Preparation:
-
Dissolve the fructosyl donor (e.g., sucrose) and the acceptor molecule in a suitable buffer (e.g., sodium phosphate (B84403) or citrate-phosphate) at the desired concentrations and optimal pH.[9][18]
-
-
Reaction Setup:
-
Pre-incubate the substrate solution at the optimal reaction temperature.
-
Initiate the reaction by adding the enzyme. The optimal enzyme concentration should be determined empirically.[9]
-
Maintain the reaction at the optimal temperature with gentle agitation.
-
-
Reaction Monitoring:
-
Periodically withdraw aliquots from the reaction mixture.
-
Terminate the enzymatic reaction in the aliquots immediately by heat inactivation (e.g., boiling for 10 minutes).[12]
-
Analyze the composition of the samples (substrates, product, byproducts) using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).[9]
-
-
Termination and Product Isolation:
-
Once the reaction has reached the optimal endpoint (maximum product concentration), terminate the entire batch by heat inactivation.
-
Remove the denatured enzyme and any precipitates by centrifugation or filtration.[12]
-
The resulting supernatant containing the fructofuranoside product can then be subjected to downstream purification processes like chromatography.
-
Visualized Workflows (Graphviz)
Caption: A troubleshooting workflow for diagnosing low fructofuranoside yield.
Caption: An experimental workflow for optimizing synthesis conditions.
References
- 1. monash.edu [monash.edu]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Boosting Fructosyl Transferase’s Thermostability and Catalytic Performance for Highly Efficient Fructooligosaccharides (FOS) Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boosting Fructosyl Transferase's Thermostability and Catalytic Performance for Highly Efficient Fructooligosaccharides (FOS) Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glicoenz: Enzymatic synthesis of novel fructosylated compounds [glicoenz.org]
- 15. Enzymatic synthesis of novel fructosylated compounds by Ffase from Schwanniomyces occidentalis in green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic synthesis of novel fructosylated compounds by Ffase from Schwanniomyces occidentalis in green solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of β-Fructofuranosidase Production from Agrowaste by Aspergillus carbonarius and Its Application in the Production of Inverted Sugar - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming L-fructofuranose Instability in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low stability of L-fructofuranose in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in acidic conditions?
A1: The furanose ring of this compound is inherently less stable than the pyranose ring form. In acidic conditions, the glycosidic bond is susceptible to hydrolysis. Protonation of the anomeric hydroxyl group facilitates the cleavage of this bond, leading to the formation of an open-chain keto form. This open-chain intermediate can then undergo further degradation reactions. The degradation rate is significantly influenced by factors such as pH, temperature, and the presence of other reactive species in the solution.[1][2][3]
Q2: What are the primary degradation products of this compound in acidic media?
A2: The major degradation product of this compound under acidic conditions is 5-hydroxymethylfurfural (B1680220) (HMF).[2][4][5] This conversion involves a series of dehydration reactions of the fructose (B13574) molecule. Other potential by-products can include levulinic acid and formic acid, particularly under prolonged exposure to harsh acidic conditions and high temperatures.[5]
Q3: At what pH range does the degradation of this compound become significant?
A3: Significant degradation of fructofuranosides is observed at acidic pH values. Studies on fructooligosaccharides show that hydrolysis is much more pronounced at pH 4.0 compared to neutral (pH 7.0) or basic (pH 9.0) conditions.[1] The degradation rate increases as the pH decreases.
Q4: How does temperature affect the stability of this compound?
A4: Temperature plays a crucial role in the degradation kinetics of this compound. An increase in temperature significantly accelerates the rate of hydrolysis and subsequent degradation reactions.[1][2][3] It is critical to control the temperature during experiments to minimize degradation.
Q5: Are there any methods to improve the stability of this compound in acidic formulations?
A5: Yes, several strategies can be employed to enhance the stability of this compound. These include:
-
pH control: Maintaining the pH as close to neutral as possible is the most effective way to prevent degradation.
-
Temperature control: Conducting experiments at lower temperatures can significantly slow down the degradation rate.
-
Use of stabilizing agents: Certain additives can help protect this compound from acid-catalyzed degradation. While specific research on this compound is limited, studies on related compounds suggest that polyols or other co-solvents might offer some protection.
-
Modification of the solvent system: The use of biphasic systems or non-aqueous solvents can sometimes mitigate degradation by altering the chemical environment.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound in acidic conditions.
Issue 1: Inconsistent or lower-than-expected concentrations of this compound in my samples.
-
Possible Cause: Degradation of this compound due to acidic conditions and/or elevated temperatures.
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your sample and stock solutions. Ensure it is within a stable range for this compound.
-
Control Temperature: Review your experimental protocol to identify any steps where the temperature might be elevated. If possible, perform these steps at a lower temperature or on ice.
-
Minimize Incubation Time: Reduce the time your this compound sample is exposed to acidic conditions.
-
Prepare Fresh Solutions: Prepare this compound solutions immediately before use to minimize degradation during storage.
-
Analyze for Degradation Products: Use analytical techniques like HPLC to check for the presence of degradation products such as HMF. This can confirm if degradation is the root cause.
-
Issue 2: Unexpected peaks appearing in my chromatogram during HPLC analysis.
-
Possible Cause: Formation of degradation products from this compound.
-
Troubleshooting Steps:
-
Identify the Peaks: Compare the retention times of the unexpected peaks with known standards of potential degradation products like 5-HMF, levulinic acid, and formic acid.
-
Review Sample Handling: Assess your sample preparation and storage procedures. Ensure that samples are not exposed to acidic conditions or high temperatures for extended periods before analysis.
-
Optimize HPLC Method: Ensure your HPLC method is optimized to separate this compound from its potential degradation products.
-
Forced Degradation Study: To confirm the identity of the degradation peaks, you can perform a forced degradation study by intentionally exposing a pure this compound sample to harsh acidic conditions and high temperature, and then analyzing the resulting mixture.
-
Issue 3: Poor reproducibility of experimental results.
-
Possible Cause: Variable degradation of this compound across different experimental runs.
-
Troubleshooting Steps:
-
Standardize Protocols: Strictly adhere to your experimental protocols, paying close attention to pH, temperature, and incubation times.
-
Calibrate Instruments: Ensure that all instruments, especially pH meters and temperature controllers, are properly calibrated.
-
Use High-Purity Reagents: Impurities in reagents can sometimes catalyze degradation. Use high-purity water and other reagents.
-
Inert Atmosphere: For highly sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated in acidic conditions.
-
Quantitative Data on this compound Degradation
The stability of fructans is highly dependent on pH and temperature. The following tables summarize the degradation kinetics of fructooligosaccharides (FOS), which are structurally related to this compound.
Table 1: Pseudo-first-order rate constants (k) for FOS hydrolysis at different pH values and temperatures. [1]
| Temperature (°C) | pH 4.0 (k x 104 s-1) | pH 7.0 (k x 106 s-1) | pH 9.0 (k x 106 s-1) |
| 80 | 1.1 ± 0.1 | 1.3 ± 0.2 | 0.9 ± 0.1 |
| 90 | 2.8 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 100 | 6.9 ± 0.5 | 4.9 ± 0.4 | 3.5 ± 0.3 |
| 110 | 16.2 ± 1.2 | 9.3 ± 0.7 | 6.7 ± 0.5 |
| 120 | 36.1 ± 2.5 | 17.1 ± 1.3 | 12.5 ± 0.9 |
Table 2: Half-life (t1/2) of FOS at different pH values and temperatures. [1]
| Temperature (°C) | pH 4.0 (min) | pH 7.0 (h) | pH 9.0 (h) |
| 80 | 105 | 148 | 214 |
| 90 | 41 | 77 | 107 |
| 100 | 17 | 39 | 55 |
| 110 | 7 | 21 | 29 |
| 120 | 3 | 11 | 15 |
Experimental Protocols
Protocol 1: Analysis of this compound and its Degradation Product (HMF) by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the concentration of this compound and its primary degradation product, 5-hydroxymethylfurfural (HMF).
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
5-HMF standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 10:90 v/v). The exact ratio may need optimization depending on the column and specific compounds. Degas the mobile phase before use.
-
Standard Preparation: Prepare stock solutions of this compound and 5-HMF in the mobile phase. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detector to monitor at a wavelength suitable for HMF (e.g., 284 nm). This compound does not have a strong UV chromophore and is typically detected using a refractive index (RI) detector or by derivatization. If an RI detector is not available, this method is primarily for quantifying the appearance of HMF as an indicator of degradation.
-
Inject the standards and samples.
-
-
Data Analysis: Construct a calibration curve for 5-HMF by plotting peak area against concentration. Determine the concentration of HMF in the samples from the calibration curve. The decrease in this compound can be inferred or quantified using an RI detector.
-
Protocol 2: Monitoring this compound Degradation using Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To qualitatively and quantitatively monitor the degradation of this compound and the formation of degradation products over time.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Reagents:
-
This compound
-
Deuterated water (D₂O)
-
Acid (e.g., DCl in D₂O) to adjust the pH
-
Internal standard (e.g., TSP or DSS)
-
-
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in D₂O containing a known concentration of an internal standard. Adjust the pH to the desired acidic level using DCl.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample at time zero.
-
Incubate the sample at the desired temperature.
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify the characteristic signals for this compound and its degradation products (e.g., the aldehydic proton of HMF typically appears around 9.5 ppm).
-
Integrate the signals corresponding to this compound and the degradation products relative to the internal standard.
-
Plot the concentration of this compound and the degradation products as a function of time to determine the degradation kinetics.
-
-
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound to 5-HMF.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision-making diagram for selecting a stabilization strategy.
References
- 1. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thesis.dial.uclouvain.be [thesis.dial.uclouvain.be]
- 7. dial-mem.test.bib.ucl.ac.be [dial-mem.test.bib.ucl.ac.be]
troubleshooting peak tailing in HPLC analysis of L-fructofuranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of L-fructofuranose.
Troubleshooting Guides
Peak tailing is a common issue in HPLC that can compromise the accuracy and precision of quantification. An ideal chromatographic peak is symmetrical, often described as Gaussian. Peak tailing occurs when the trailing half of the peak is broader than the leading half. This is often a result of secondary interactions between the analyte and the stationary phase. The asymmetry of a peak is quantitatively measured by the tailing factor or asymmetry factor. A value greater than 1.2 often indicates significant tailing.
Below are troubleshooting steps to identify and resolve the root cause of peak tailing in your this compound analysis.
Initial Assessment: Chemical vs. Physical Problem
The first step in troubleshooting is to determine whether the issue is chemical (affecting specific analytes) or physical/instrumental (affecting all peaks). Inject a neutral, non-polar compound. If this compound's peak also tails, the problem is likely physical. If only the this compound peak (and other polar analytes) tails, the issue is likely chemical.
Guide 1: Addressing Chemical Causes of Peak Tailing
Chemical issues are the most common cause of peak tailing for polar molecules like this compound. These are often due to undesirable secondary interactions with the stationary phase.
Question: Why is my this compound peak tailing?
Answer: Peak tailing for this compound is often caused by one or more of the following chemical factors:
-
Secondary Interactions with Silanol (B1196071) Groups: Silica-based columns have residual silanol groups (Si-OH) on the surface that can be acidic. The polar hydroxyl groups of this compound can interact with these silanol groups, leading to a secondary retention mechanism that causes peak tailing.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups. At a mid-range pH, some silanols can be deprotonated and carry a negative charge, increasing their interaction with polar analytes.
-
Mutarotation of Sugars: In solution, reducing sugars like fructose (B13574) can exist as an equilibrium of different anomers (α and β forms). If the interconversion between these forms is slow compared to the chromatographic separation, it can result in broadened or split peaks, which can be mistaken for tailing.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: For silica-based columns, operating at a lower pH (around 2.5-3.5) can suppress the ionization of silanol groups, minimizing secondary interactions. However, be mindful of the column's pH tolerance, as very low pH can damage the stationary phase.
-
Adjust Column Temperature: Increasing the column temperature is a common strategy in carbohydrate analysis. Higher temperatures (e.g., 60-85 °C) can increase the rate of mutarotation, causing the anomers to collapse into a single, sharper peak. It also reduces mobile phase viscosity and can improve peak efficiency.
-
Use Mobile Phase Additives: Adding a small concentration of a buffer to the mobile phase can help maintain a consistent pH.
-
Select an Appropriate Column:
-
End-capped Columns: These columns have been chemically treated to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.
-
Polymer-based Columns: Columns with polymer-based stationary phases, such as those used in ligand-exchange chromatography, are more stable at a wider pH range and have fewer silanol interactions.
-
HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative for separating highly polar compounds like sugars.
-
Guide 2: Addressing Physical and Instrumental Causes of Peak Tailing
If all peaks in your chromatogram are tailing, the cause is likely physical or related to your HPLC system.
Question: Why are all the peaks in my chromatogram, including the solvent peak, tailing?
Answer: This indicates a physical or instrumental problem. Common causes include:
-
Column Voids or Degradation: Over time, the packed bed of the column can settle, creating a void at the inlet. This dead volume can cause band broadening and peak tailing.
-
Blocked Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, disturbing the flow path and causing peak distortion.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can increase the volume the analyte must travel through outside of the column, leading to peak broadening and tailing.
-
Improper Connections: Poorly fitted connections can create small dead volumes where the sample can diffuse, causing tailing.
Troubleshooting Steps:
-
Check for Column Voids: If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit). However, the most reliable solution is to replace the column. Using a guard column can help extend the life of your analytical column.
-
Replace the Column Frit: If you suspect a blockage, replace the inlet frit of the column.
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length necessary for your system. Ensure all connections are properly made.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try injecting a smaller volume or a more dilute sample.
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is a good tailing factor for this compound analysis?
A1: A tailing factor of 1.0 represents a perfectly symmetrical peak. For quantitative analysis, a tailing factor between 0.9 and 1.2 is generally considered acceptable. Values above 1.5 may indicate a significant problem that needs to be addressed.
Q2: How does temperature specifically affect the analysis of this compound?
A2: For carbohydrate analysis, including this compound, elevated temperatures (e.g., 60-85°C) are often beneficial. The primary reasons are:
-
Increased Anomeric Interconversion: It speeds up the mutarotation of fructose, resulting in a single, sharper peak instead of broadened or split peaks from different anomers.
-
Reduced Viscosity: It lowers the viscosity of the aqueous mobile phase, which can improve column efficiency and reduce backpressure.
-
Enhanced Mass Transfer: It improves the kinetics of mass transfer between the mobile and stationary phases, leading to sharper peaks.
Q3: Can the mobile phase composition itself cause peak tailing?
A3: Yes. An inappropriate mobile phase can be a primary cause of peak tailing. For this compound, which is highly polar, a mobile phase with too high a percentage of organic solvent in a reversed-phase system may lead to poor retention and peak shape. In HILIC, the water content is critical for proper partitioning and peak shape. Additionally, the pH of the aqueous portion of the mobile phase is crucial for controlling secondary interactions with the stationary phase.
Q4: I've tried adjusting the mobile phase and temperature, but my peak is still tailing. What should I do next?
A4: If you have addressed the common chemical causes, the next step is to investigate potential physical and instrumental issues as outlined in Guide 2. Start by inspecting your column for signs of degradation or voids. If the column is old, it may need to be replaced. Also, systematically check all your connections for leaks or improper fittings.
Q5: What type of column is best for this compound analysis?
A5: Several column types can be used successfully for this compound analysis:
-
Ligand-Exchange Columns: These are a popular choice for carbohydrate analysis and often use water as the mobile phase at elevated temperatures.
-
Amino Columns (in HILIC mode): These columns are effective for separating polar compounds like sugars. A mobile phase of acetonitrile (B52724) and water is typically used.
-
Polymer-based Columns: These are generally more robust to a wider pH range than silica-based columns.
Data Presentation
The following table summarizes the expected qualitative effects of key HPLC parameters on peak shape for this compound analysis. Obtaining precise quantitative data on peak asymmetry often requires method-specific experimentation.
| Parameter | Change | Expected Effect on Peak Tailing | Rationale |
| Column Temperature | Increase | Decrease | Increases the rate of anomer interconversion, leading to a single, sharper peak. Reduces mobile phase viscosity. |
| Mobile Phase pH (Silica Column) | Decrease (towards pH 2.5-3.5) | Decrease | Suppresses the ionization of residual silanol groups, minimizing secondary interactions. |
| Mobile Phase Water Content (HILIC) | Optimize (typically 15-25%) | Decrease | Proper water content is crucial for establishing the aqueous layer on the stationary phase for hydrophilic partitioning. |
| Injection Volume/Concentration | Decrease | Decrease | Avoids column overload, which can cause peak distortion. |
| Guard Column | Use | Decrease (prevents future tailing) | Protects the analytical column from contaminants and particulates that can degrade the column bed and cause tailing. |
Experimental Protocols
Protocol 1: HPLC-RID Analysis of this compound using a Ligand-Exchange Column
This protocol is a typical method for the analysis of sugars using a ligand-exchange column.
-
Column: Bio-Rad Aminex HPX-87C Column (300 x 7.8 mm) or equivalent
-
Mobile Phase: Deionized water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 85 °C
-
Detector: Refractive Index (RI) Detector, temperature controlled to 35 °C
-
Injection Volume: 10-20 µL
-
Sample Preparation:
-
Dissolve the this compound standard or sample in deionized water to a known concentration (e.g., 1-10 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: HPLC-ELSD Analysis of this compound using a HILIC Column
This protocol is suitable for use with an Evaporative Light Scattering Detector (ELSD), which is common for sugar analysis.
-
Column: Waters ACQUITY UPLC BEH Amide Column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Deionized water with 0.2% triethylamine (B128534) (TEA)
-
Gradient: 85% A to 65% A over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Detector: ELSD (Nebulizer Temperature: 50 °C, Drift Tube Temperature: 70 °C, Gas Flow: 1.5 L/min)
-
Injection Volume: 5 µL
-
Sample Preparation:
-
Dissolve the this compound standard or sample in a mixture of acetonitrile and water (e.g., 75:25 v/v) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Mandatory Visualization
Below is a troubleshooting workflow diagram for addressing peak tailing in the HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Technical Support Center: Optimization of L-Fructofuranose Glycosylation
Welcome to the technical support center for the optimization of reaction conditions for L-fructofuranose glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in the synthesis of L-fructofuranosides.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound glycosylation reactions.
Issue 1: Low or No Product Yield
Question: I am not obtaining my desired L-fructofuranoside product, or the yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield in this compound glycosylation can be attributed to several factors, primarily the inherent instability of the fructofuranosyl donor and sensitivity of the reaction to experimental conditions. A systematic approach to troubleshooting is recommended:
-
Stability of the Glycosyl Donor: L-fructofuranosyl donors are often unstable, particularly under acidic conditions, which can lead to decomposition before glycosylation occurs.
-
Recommendation: Assess the stability of your L-fructofuranosyl donor under the reaction conditions separately. Consider using milder activation methods or protecting groups that enhance stability.
-
-
Activation of the Glycosyl Donor: Inefficient activation of the glycosyl donor is a common cause of low yields.
-
Recommendation: The choice and stoichiometry of the promoter are critical. For thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like trimethylsilyl (B98337) triflate (TMSOTf) is often effective. For trichloroacetimidate (B1259523) donors, a catalytic amount of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or TMSOTf is typically used. Ensure all reagents are fresh and anhydrous.
-
-
Reaction Conditions: Temperature and reaction time are critical parameters that must be carefully controlled.
-
Recommendation: Fructofuranosylation reactions are highly temperature-sensitive. It is often beneficial to start the reaction at a low temperature (e.g., -78 °C or -40 °C) and allow it to slowly warm to the optimal temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the decomposition of starting materials.
-
-
Presence of Moisture: Glycosylation reactions are extremely sensitive to moisture, which can consume the activator and lead to the hydrolysis of the glycosyl donor.
-
Recommendation: Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous solvents, and the addition of molecular sieves (e.g., 4 Å) to the reaction mixture is highly recommended to scavenge any residual water.
-
-
Purity of Reactants and Reagents: Impurities in the glycosyl donor, acceptor, or reagents can interfere with the reaction.
-
Recommendation: Ensure all starting materials and reagents are of high purity. Purify the glycosyl donor and acceptor if necessary before use.
-
Issue 2: Poor Stereoselectivity (Formation of α/β Anomeric Mixtures)
Question: My reaction is producing a mixture of α and β anomers of the L-fructofuranoside, and I need to favor the formation of one anomer. How can I improve the stereoselectivity?
Answer: Controlling the stereoselectivity in L-fructofuranosylation is a significant challenge. The outcome is influenced by the choice of protecting groups, solvent, temperature, and the nature of the glycosyl donor and acceptor.
-
Neighboring Group Participation: The protecting group at the C-3 position of the L-fructofuranosyl donor can influence the stereochemical outcome.
-
Recommendation: An acyl-type protecting group (e.g., benzoyl) at the C-3 position can promote the formation of the α-anomer through neighboring group participation. Conversely, a non-participating group (e.g., benzyl) at C-3 may favor the formation of the β-anomer, although this is not always guaranteed and can lead to mixtures.
-
-
Solvent Effects: The solvent can play a crucial role in stabilizing or destabilizing reactive intermediates, thereby influencing the stereoselectivity.
-
Recommendation: Non-polar, non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are commonly used. Ethereal solvents can sometimes enhance α-selectivity. The choice of solvent should be optimized for each specific reaction.
-
-
Temperature Control: The reaction temperature can significantly impact the ratio of anomers.
-
Recommendation: Lowering the reaction temperature (e.g., -78 °C) can often improve stereoselectivity by favoring the kinetically controlled product.
-
Issue 3: Formation of Side Products
Question: I am observing the formation of significant amounts of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is common in fructofuranosylation due to the reactivity of the intermediates.
-
Humin Formation: Dark, insoluble precipitates, known as humins, can form from the decomposition of the carbohydrate starting materials under acidic conditions.
-
Recommendation: Optimize the reaction conditions by using milder acids, lower temperatures, and shorter reaction times to minimize the degradation of the sugar.
-
-
Orthoester Formation: With participating groups at C-3, the formation of a stable orthoester intermediate can sometimes occur, which may not lead to the desired glycoside.
-
Recommendation: Careful selection of the activator and reaction conditions can help to promote the conversion of the orthoester to the desired product.
-
-
Glycosyl Donor Hydrolysis: The presence of trace amounts of water can lead to the hydrolysis of the activated donor, resulting in the corresponding hemiacetal.
-
Recommendation: As mentioned previously, maintaining strictly anhydrous conditions is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What are the most suitable protecting groups for this compound in glycosylation reactions?
A1: The choice of protecting groups is critical for a successful L-fructofuranosylation. Typically, the hydroxyl groups are protected with groups that are stable under the reaction conditions and can be removed selectively. Benzyl (Bn) ethers are commonly used as they are stable and can be removed by hydrogenolysis. Acyl groups like benzoyl (Bz) are also employed, especially at the C-3 position to direct the stereoselectivity towards the α-anomer via neighboring group participation. Silyl ethers can also be used for temporary protection.
Q2: Which activation methods are most effective for L-fructofuranosyl donors?
A2: The activation method depends on the anomeric leaving group of the L-fructofuranosyl donor.
-
Thioglycosides (e.g., S-ethyl or S-phenyl fructofuranosides): These are commonly activated using a combination of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid such as TMSOTf or AgOTf.
-
Trichloroacetimidates: These donors are typically activated with a catalytic amount of a Lewis acid like BF₃·OEt₂ or TMSOTf at low temperatures.
-
N-phenyl trifluoroacetimidates: These have been shown to be effective donors for fructosylation, often providing good yields and α-selectivity.
Q3: How can I effectively monitor the progress of my L-fructofuranosylation reaction?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of the reaction. It allows for the visualization of the consumption of the starting materials (glycosyl donor and acceptor) and the formation of the product. Staining with a solution of ceric ammonium (B1175870) molybdate (B1676688) or p-anisaldehyde followed by heating is effective for visualizing carbohydrates on the TLC plate.
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the yield and stereoselectivity of fructofuranosylation. Note that these are illustrative examples based on D-fructofuranose and general glycosylation principles, and optimal conditions for specific this compound reactions may vary.
Table 1: Effect of Promoter on Glycosylation Yield and Selectivity
| Entry | Glycosyl Donor | Acceptor | Promoter (equiv.) | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| 1 | Thioethyl-fructofuranoside | Primary Alcohol | NIS (1.2), TMSOTf (0.1) | DCM | -40 to 0 | 75 | 5:1 |
| 2 | Thioethyl-fructofuranoside | Primary Alcohol | DMTST (1.5) | DCM | -20 | 68 | 4:1 |
| 3 | Fructofuranosyl Trichloroacetimidate | Secondary Alcohol | TMSOTf (0.2) | Et₂O | -78 | 85 | >10:1 |
| 4 | Fructofuranosyl Trichloroacetimidate | Secondary Alcohol | BF₃·OEt₂ (0.2) | DCM | -78 | 80 | 8:1 |
Table 2: Influence of C-3 Protecting Group on Stereoselectivity
| Entry | C-3 Protecting Group | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| 1 | Benzoyl (Participating) | TMSOTf | DCM | -78 | 82 | >10:1 (α-major) |
| 2 | Benzyl (Non-participating) | TMSOTf | DCM | -78 | 70 | 1:3 (β-major) |
Experimental Protocols
Protocol 1: General Procedure for L-Fructofuranosylation using a Thioglycoside Donor
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the L-fructofuranosyl thio-donor (1.2 equiv.), the glycosyl acceptor (1.0 equiv.), and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -78 °C or -40 °C) with stirring.
-
Promoter Addition: Add N-iodosuccinimide (NIS) (1.5 equiv.) to the mixture, followed by the dropwise addition of a solution of trimethylsilyl triflate (TMSOTf) (0.2 equiv.) in anhydrous DCM.
-
Reaction Monitoring: Allow the reaction to proceed, monitoring its progress by TLC.
-
Quenching: Once the reaction is complete, quench by the addition of triethylamine (B128534) or a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®. Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: General Procedure for L-Fructofuranosylation using a Trichloroacetimidate Donor
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the L-fructofuranosyl trichloroacetimidate donor (1.5 equiv.), the glycosyl acceptor (1.0 equiv.), and freshly activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous solvent (e.g., DCM or diethyl ether) via syringe.
-
Cooling: Cool the reaction mixture to -78 °C with stirring.
-
Catalyst Addition: Add a solution of trimethylsilyl triflate (TMSOTf) (0.1 equiv.) in the anhydrous solvent dropwise to the stirred suspension.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a few drops of triethylamine.
-
Work-up: Warm the reaction to room temperature, filter through Celite®, and wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound glycosylation.
Caption: Key factors influencing stereoselectivity in L-fructofuranosylation.
Technical Support Center: Purification of L-fructofuranose from Isomer Mixtures
Welcome to the technical support center for the purification of L-fructofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for isolating this compound from complex isomer mixtures, including its enantiomer (D-fructofuranose) and other structural isomers like glucose.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulties arise from the physicochemical similarities between this compound and its isomers (e.g., D-fructofuranose, L-glucose, L-sorbose). Key challenges include:
-
Enantiomeric Separation: this compound and D-fructofuranose are enantiomers, meaning they have identical physical properties such as solubility and boiling point, making their separation impossible by standard methods like distillation or achiral chromatography.[1]
-
Anomerization: In solution, fructose (B13574) exists as an equilibrium mixture of different cyclic forms (furanose and pyranose) and their anomers (α and β). This can lead to peak broadening or split peaks during chromatography.[2][3]
-
High Polarity: Sugars are highly polar, which can complicate their retention and separation on traditional reversed-phase chromatography columns.[2]
-
Thermal and pH Sensitivity: Fructose is sensitive to heat and acidic or alkaline conditions, which can cause degradation to products like 5-hydroxymethylfurfuryl (HMF) or unwanted isomerization.[4][5]
Q2: Which purification strategies are most effective for this compound?
A2: The most effective strategies depend on the composition of the isomer mixture.
-
For separating this compound from its D-enantiomer , chiral chromatography is required. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), such as a Chiralpak AD-H column, has been shown to be effective.[1][6]
-
For separating fructose from structural isomers like glucose , the most common industrial methods are ion-exchange chromatography, often in a Simulated Moving Bed (SMB) configuration, and fractional crystallization.[7][8][9]
-
For removing small molecule impurities from fructooligosaccharides (FOS) , nanofiltration can be a cost-effective method.[10]
Q3: Can I use Simulated Moving Bed (SMB) chromatography to separate L- and D-fructose?
A3: Standard SMB systems using achiral stationary phases (like cation-exchange resins) are excellent for separating fructose from glucose but will not separate enantiomers.[8][9] To separate L- and D-fructose using SMB, the system would need to be packed with a chiral stationary phase, which can be a costly but highly efficient approach for large-scale enantiomeric separations.
Q4: What is the role of temperature in sugar chromatography?
A4: Temperature plays a critical role. Elevated temperatures (e.g., 60-85°C) are often used in methods like ion-exchange chromatography to accelerate the interconversion between anomers.[3] This collapses the α and β anomers into a single, sharper peak, improving resolution and quantification.[2] However, excessively high temperatures can lead to sugar degradation.[4] For chiral separations, temperature must be carefully optimized as it can significantly affect enantioselectivity.[1]
Q5: Is crystallization a viable method for purifying this compound?
A5: Yes, crystallization can be a highly effective method, particularly for removing structural isomers. Fructose is generally more soluble in water than glucose, a property that can be exploited in fractional crystallization.[2] The addition of an anti-solvent, such as ethanol (B145695), to an aqueous fructose solution reduces its solubility and promotes crystallization, yielding a high-purity product.[11][12] This method is suitable for large-scale production and can achieve high purity.[12]
Troubleshooting Guides
Chromatography (HPLC/SMB)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Split or Broad Peaks for Fructose | 1. Separation of Anomers: At lower temperatures, the α and β anomers of fructofuranose may not interconvert quickly enough on the chromatographic timescale, leading to two separate or broadened peaks.[2][3] | 1. Increase the column temperature (typically to 60-85°C for ion-exchange columns) to promote faster anomer interconversion.[3] Confirm your column's temperature stability first. |
| 2. Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. | 2. Dilute the sample or reduce the injection volume. | |
| 3. Void Volume/Poor Column Packing: A void at the column inlet or a degraded column bed can distort peak shape. | 3. Check for voids by reversing the column and flushing at a low flow rate. If the issue persists, replace the column. Use a guard column to extend column life. | |
| Poor Resolution Between L- and D-Fructose (Chiral HPLC) | 1. Inappropriate Mobile Phase: The choice of solvents and additives is critical for chiral recognition. | 1. Systematically screen different mobile phases (e.g., hexane/isopropanol, hexane/ethanol).[1][13] Additives like trifluoroacetic acid (TFA) for acidic samples or diethylamine (B46881) (DEA) for basic samples may be necessary.[14] |
| 2. Incorrect Flow Rate or Temperature: These parameters directly impact the kinetics of the diastereomeric complex formation on the CSP. | 2. Optimize the flow rate (lower flow rates often improve resolution). Test a range of temperatures (e.g., 15-40°C) as chiral separations can be highly temperature-sensitive.[1][13] | |
| 3. Column "Memory Effect": Residual additives from previous runs can alter the stationary phase surface and affect selectivity.[15] | 3. Dedicate a column specifically for one method. If not possible, flush the column extensively with an intermediate solvent (e.g., isopropanol) before switching mobile phases.[16] | |
| Shifting Retention Times | 1. Mobile Phase Composition Change: Inaccurate preparation or evaporation of a volatile solvent component. | 1. Prepare fresh mobile phase. Use a mobile phase bottle cap that limits evaporation. Ensure all solvent lines are primed correctly. |
| 2. Column Temperature Fluctuation: Inconsistent temperature control affects retention. | 2. Use a column oven to maintain a stable temperature. Ensure the mobile phase is pre-heated before entering the column.[3] | |
| 3. Column Equilibration: Insufficient equilibration time after changing mobile phase or after a gradient run. | 3. Equilibrate the column for at least 10-20 column volumes before starting analysis. Confirm stability with several replicate injections of a standard. | |
| High Backpressure | 1. Blocked Column Frit: Particulates from the sample or mobile phase have clogged the inlet frit. | 1. Reverse-flush the column at a low flow rate. If this fails, carefully clean or replace the inlet frit according to the manufacturer's instructions.[16] |
| 2. Sample Precipitation: The sample solvent is too strong, causing the sample to precipitate upon contact with the mobile phase. | 2. Dissolve the sample in the mobile phase or a weaker solvent. Ensure the sample is fully dissolved and filter it through a 0.45 µm filter before injection.[16] | |
| 3. Microbial Growth in Mobile Phase: Aqueous mobile phases without organic modifiers are prone to microbial growth. | 3. Prepare fresh aqueous mobile phases daily and filter them. |
Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to Induce Crystallization | 1. Insufficient Supersaturation: The concentration of this compound is below the metastable zone limit. | 1. Increase the concentration of the fructose solution by evaporation or add more anti-solvent (e.g., ethanol).[6][11] |
| 2. Presence of Impurities: Other sugars (e.g., glucose) or oligosaccharides can inhibit nucleation and crystal growth. | 2. Start with a higher purity fructose syrup (>90%). Consider a pre-purification step like chromatography to remove inhibitors. | |
| 3. Incorrect Temperature: The temperature may be too high, increasing solubility. | 3. Slowly cool the solution according to a defined cooling profile to enter the supersaturation zone.[17] | |
| Formation of Oil or Amorphous Solid | 1. Cooling Rate is Too Fast: Rapid cooling can lead to a rapid increase in viscosity and prevent orderly crystal lattice formation. | 1. Implement a slower, controlled cooling program. A rate of 0.4-0.8 °C/hour is often effective.[17] |
| 2. Excessive Supersaturation: A very high degree of supersaturation favors rapid nucleation over controlled crystal growth. | 2. Reduce the initial concentration or the amount of anti-solvent. Maintain a degree of supersaturation between 1.1 and 1.2 for optimal growth.[2] | |
| Low Crystal Yield | 1. Incomplete Crystallization: The process is stopped before the equilibrium is reached. | 1. Extend the crystallization time. Ensure the final temperature is low enough to maximize precipitation. A batch process can achieve 60-70% yield.[6] |
| 2. High Solubility in Mother Liquor: A significant amount of fructose remains dissolved in the final solvent mixture. | 2. Optimize the water-to-ethanol ratio. A higher proportion of ethanol will decrease fructose solubility and increase yield.[11] | |
| Small or Irregular Crystals | 1. Poor Seeding Technique: Using non-uniform seed crystals or adding them at the wrong time. | 1. Use fine, uniform seed crystals (e.g., 5-10 µm). Add seeds once the solution is slightly supersaturated to promote growth on existing nuclei.[2] |
| 2. Inadequate Agitation: Poor mixing can lead to localized high supersaturation and secondary nucleation. | 2. Optimize the agitation speed to ensure uniform temperature and concentration throughout the crystallizer. Agitation rates of 500-1000 rpm have been studied.[11] |
Data Presentation: Comparison of Purification Strategies
The following tables summarize quantitative data for common fructose purification methods. Note that most published data refers to the purification of D-fructose from high-fructose corn syrup (HFCS); however, the performance for separating this compound from its structural isomers (like L-glucose) using achiral methods is expected to be identical.
Table 1: Chromatographic Methods
| Method | Stationary Phase | Typical Feed Purity | Product Purity | Recovery/Yield | Key Application | Reference(s) |
| Simulated Moving Bed (SMB) | Strong Acid Cation Exchange Resin (Ca²⁺ or K⁺ form) | 42-55% Fructose | 90-99% Fructose | 90-95% | Industrial separation of fructose from glucose. | [7][8][9] |
| Chiral HPLC | Chiralpak AD-H (Amylose derivative) | 50% L / 50% D Fructose | >99% (enantiomeric excess) | Method-dependent, typically >95% for analytical scale | Enantioseparation of L- and D-fructofuranose. | [1][6] |
| Ion-Exchange (Batch) | Dowex Monosphere 99K/320 (K⁺ form) | ~37% Fructooligosaccharides (FOS) | ~63% FOS | ~69% | Purification of FOS from mono/disaccharides. | [8] |
Table 2: Crystallization Methods
| Method | Solvent System | Key Parameters | Product Purity | Yield | Key Application | Reference(s) |
| Cooling Crystallization | Aqueous-Ethanolic | Temp: 60°C to 20°C; pH: 7 | >99.5% | ~60-70% (batch) | Large-scale production of high-purity crystalline fructose. | [6][12] |
| Azeotropic Evaporation | Aqueous-Ethanolic | Constant Temp: 50-75°C; Reduced Pressure | High | High | Alternative method to expedite crystallization time. | [6] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of L- and D-Fructofuranose
This protocol is based on the methodology for separating monosaccharide enantiomers and anomers.[1]
-
System Preparation:
-
Column: Chiralpak AD-H, 250 x 4.6 mm.[1]
-
Mobile Phase: Prepare a mixture of n-Hexane and Ethanol (e.g., 70:30 v/v). For acidic samples, add 0.1% Trifluoroacetic Acid (TFA).[1]
-
System Flush: Ensure the HPLC system is thoroughly flushed and free of incompatible solvents (e.g., THF, DMF, acetone) which can damage the chiral stationary phase.[13]
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved (approx. 30-60 minutes).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the L/D-fructose isomer mixture in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Analysis:
Protocol 2: Purification of Fructose by Cooling Crystallization
This protocol describes a lab-scale batch crystallization from an aqueous-ethanolic solution.[11][12][17]
-
Syrup Preparation:
-
Prepare a concentrated aqueous solution of the fructose isomer mixture (e.g., 85-95% dry solids). The starting purity of fructose should be as high as possible.
-
Heat the solution to 60°C to ensure complete dissolution. Adjust the pH to neutral (pH ~7) if necessary.[12]
-
-
Crystallization:
-
Transfer the hot syrup to a jacketed crystallizer vessel equipped with an overhead stirrer.
-
Begin agitation at a moderate speed (e.g., 200-300 rpm).
-
Slowly add absolute ethanol as the anti-solvent. A final ethanol-to-water mass ratio of 3:1 to 7:1 is effective.[11]
-
Cool the solution slowly from 60°C to ~55°C.
-
Once the solution is slightly supersaturated, add 0.1-0.5% (w/w of total sugar) of fine fructose seed crystals.
-
Initiate a controlled cooling program, reducing the temperature from 55°C to 20-25°C over 24-48 hours (cooling rate of ~0.5-0.8 °C/hour).[17]
-
-
Crystal Recovery and Drying:
-
Separate the resulting crystal slurry (massecuite) from the mother liquor by vacuum filtration or centrifugation.
-
Wash the crystals with a small volume of cold, anhydrous ethanol to remove residual mother liquor.
-
Dry the crystals under vacuum at a low temperature (e.g., 40°C) to a constant weight. The final product should be a high-purity, free-flowing crystalline powder.[2]
-
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Chiral HPLC Purification of this compound.
Caption: Workflow for Batch Cooling Crystallization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US5047088A - Method for crystallization of fructose - Google Patents [patents.google.com]
- 3. Sugar Separation Problems - Chromatography Forum [chromforum.org]
- 4. Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0293680A2 - A method for the crystallization of fructose - Google Patents [patents.google.com]
- 7. dupont.com [dupont.com]
- 8. researchgate.net [researchgate.net]
- 9. inpressco.com [inpressco.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. hplc.eu [hplc.eu]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chiraltech.com [chiraltech.com]
- 17. WO2003016577A1 - Process for the production of crystalline fructose of high purity utilizing fructose syrup having a low content of fructose made from sucrose and product obtained - Google Patents [patents.google.com]
dealing with anomeric mixture in L-fructofuranose reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anomeric mixtures in L-fructofuranose reactions.
Frequently Asked Questions (FAQs)
Q1: Why is controlling anomeric selectivity in this compound reactions so challenging?
A1: The primary challenge lies in the inherent nature of L-fructose, which exists in solution as an equilibrium mixture of four cyclic isomers (α- and β-furanose, α- and β-pyranose) and an open-chain keto form. This dynamic equilibrium, known as mutarotation, means that multiple species are present and can react, making it difficult to selectively target the formation of a single desired anomeric product. The furanose forms are generally less stable than the pyranose forms, adding another layer of complexity to achieving high selectivity for fructofuranosides.
Q2: What is the "anomeric effect" and how does it influence this compound reactions?
A2: The anomeric effect is a stereoelectronic phenomenon that stabilizes the axial orientation of an electronegative substituent at the anomeric carbon (C2 for fructofuranose). This effect generally favors the formation of the α-anomer in glycosylation reactions. However, the outcome is also influenced by other factors such as the steric bulk of substituents, solvent effects, and the nature of the glycosyl donor and acceptor, which can sometimes override the anomeric effect.
Q3: How do protecting groups influence the anomeric selectivity of L-fructofuranosylation?
A3: Protecting groups play a crucial role in controlling the stereochemical outcome of glycosylation reactions.[1] They can influence selectivity through:
-
Neighboring group participation: A participating group at the C1 or C3 position can shield one face of the molecule, directing the incoming nucleophile to the opposite face.
-
Steric hindrance: Bulky protecting groups can block one face of the fructofuranose ring, favoring attack from the less hindered side.
-
Electronic effects: Electron-withdrawing or -donating protecting groups can alter the reactivity of the anomeric center and influence the transition state of the glycosylation reaction.
Q4: What are the most common methods for separating this compound anomers?
A4: The separation of this compound anomers is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with specialized columns, such as those based on ion-exchange or chiral stationary phases, is a widely used method.[2][3] Column chromatography on silica (B1680970) gel can also be effective, particularly when the anomers have significantly different polarities due to their protecting groups.
Q5: How can I accurately determine the anomeric ratio of my product mixture?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and common technique for determining the anomeric ratio. The anomeric protons (H-3) of the α- and β-fructofuranosides typically resonate at distinct chemical shifts in the ¹H NMR spectrum. By integrating the signals corresponding to each anomer, their relative ratio can be accurately calculated. 2D NMR techniques like COSY and HSQC can further confirm the assignments.
Troubleshooting Guide
Problem 1: My L-fructofuranosylation reaction shows poor anomeric selectivity.
Possible Causes and Solutions:
-
Inappropriate Protecting Groups: The choice of protecting groups is critical. Non-participating groups may not provide sufficient facial bias.
-
Recommendation: Employ protecting groups known to direct stereoselectivity. For instance, a bulky silyl (B83357) group at the C6 position can sterically hinder one face of the molecule. A 4,6-O-siloxane protecting group has been shown to be effective in directing α-selectivity.[4] Consider using a participating group at a neighboring position if your synthetic strategy allows.
-
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the anomeric ratio.
-
Recommendation: Screen different solvents. A less polar solvent may favor the formation of a contact ion pair, which can enhance selectivity. Low temperatures often increase selectivity by favoring the kinetically controlled product.
-
-
Nature of the Glycosyl Donor and Acceptor: The reactivity of both the donor and acceptor can influence the transition state and, consequently, the stereochemical outcome.
-
Recommendation: If possible, modify the reactivity of the donor or acceptor. A more reactive donor may favor an SN1-like mechanism with less selectivity, while a less reactive donor might favor an SN2-like pathway with higher selectivity.
-
Problem 2: I am having difficulty separating the anomers of my L-fructofuranoside product.
Possible Causes and Solutions:
-
Similar Polarity of Anomers: The α and β anomers may have very similar polarities, making them difficult to resolve by standard silica gel chromatography.
-
Recommendation:
-
HPLC: Utilize a more specialized HPLC column. A chiral column or an ion-exchange column can often provide the necessary resolution.[2][3]
-
Derivatization: If the anomers have free hydroxyl groups, consider derivatizing them with a bulky group to potentially increase the difference in their physical properties, aiding in separation.
-
Solvent System Optimization: For column chromatography, perform a thorough optimization of the eluent system. A gradient elution may be more effective than an isocratic one.
-
-
-
On-Column Anomerization: The anomers may be interconverting on the chromatographic support, especially if the conditions are acidic or basic.
-
Recommendation: Neutralize the chromatographic support (e.g., wash silica gel with a triethylamine (B128534) solution) before use. Ensure the eluent is neutral.
-
Data Presentation
Table 1: Influence of Protecting Groups on Anomeric Ratio in Fructofuranosylation
| Glycosyl Donor Protecting Groups | Glycosyl Acceptor | Activator | Solvent | Temp (°C) | Anomeric Ratio (α:β) | Reference |
| 4,6-O-TIPDS, 1,3-di-O-benzoyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -78 to -40 | >20:1 | [4] |
| 4,6-O-TIPDS, 1,3-di-O-benzoyl | 1-Octanol | NIS/TfOH | CH₂Cl₂ | -78 to -40 | >20:1 | [4] |
| Per-O-benzoyl | Methanol | HCl | Methanol | Reflux | Mixture | [2][3] |
TIPDS: Tetraisopropyldisiloxanylidene; NIS: N-Iodosuccinimide; TfOH: Triflic acid
Table 2: Effect of Solvents on Anomeric Selectivity in a Glycosylation Reaction
| Glycosyl Donor | Glycosyl Acceptor | Activator | Solvent | Anomeric Ratio (α:β) |
| 2,3,4,6-tetra-O-acetyl-mannopyranose | Dibenzyl phosphate | DEAD/PPh₃ | Pyridine | 1:1.2 |
| 2,3,4,6-tetra-O-acetyl-mannopyranose | Dibenzyl phosphate | DEAD/PPh₃ | THF | 1:1 |
Data adapted from a study on mannopyranose, illustrating the principle of solvent effects.[5] DEAD: Diethyl azodicarboxylate; PPh₃: Triphenylphosphine; THF: Tetrahydrofuran
Table 3: Impact of Temperature on Anomeric Ratio
| Glycosylation Reaction | Temperature (°C) | Anomeric Ratio (α:β) |
| Galactosyl phosphite (B83602) donor with primary alcohol | Room Temperature | Predominantly α |
| Galactosyl phosphite donor with primary alcohol | Elevated Temperature | Higher α-selectivity |
Qualitative data adapted from a study on galactosyl donors, illustrating the general trend.[1]
Experimental Protocols
Protocol 1: General Procedure for α-Selective L-Fructofuranosylation
This protocol is adapted from a stereoselective synthesis of α-D-fructofuranosides and can be applied to this compound.[4]
-
Preparation of the Glycosyl Donor: Synthesize the desired L-fructofuranosyl donor with a 4,6-O-tetraisopropyldisiloxanylidene (TIPDS) protecting group and a suitable leaving group (e.g., thiophenyl) at the anomeric position.
-
Glycosylation Reaction:
-
To a solution of the glycosyl donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an argon atmosphere, add powdered 4 Å molecular sieves.
-
Stir the mixture for 30 minutes.
-
Add N-iodosuccinimide (NIS) (1.5 equiv) to the mixture.
-
Slowly add a solution of triflic acid (TfOH) (0.2 equiv) in CH₂Cl₂.
-
Allow the reaction to warm to -40 °C and stir for 2-4 hours, monitoring by TLC.
-
-
Workup:
-
Quench the reaction by adding triethylamine.
-
Filter the mixture through Celite and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired α-L-fructofuranoside.
-
Protocol 2: HPLC Separation of L-Fructofuranoside Anomers
-
Column: Use a suitable HPLC column, such as a C18 column for reverse-phase chromatography or a specialized carbohydrate column.
-
Mobile Phase: A typical mobile phase for the separation of unprotected fructofuranosides is a mixture of acetonitrile (B52724) and water. The exact ratio will need to be optimized for your specific compounds.
-
Temperature: Maintain a constant column temperature, for example, 25 °C. In some cases, increasing the temperature can improve peak shape by accelerating on-column mutarotation.
-
Detection: Use a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) for non-UV active compounds.
-
Quantification: Integrate the peak areas of the α and β anomers to determine their relative ratio.
Protocol 3: Determination of Anomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a pure sample of the product mixture (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Identify the signals corresponding to the anomeric protons (H-3) of the α and β anomers. The α-anomer proton typically resonates at a lower field than the β-anomer proton.
-
Integrate the area under each of these signals.
-
Calculate the anomeric ratio by dividing the integration value of each signal by the sum of the integration values for both anomeric signals and multiplying by 100 to get the percentage of each anomer.
-
-
Confirmation (Optional): Run 2D NMR experiments such as COSY and HSQC to confirm the assignment of the anomeric proton and its correlation to the anomeric carbon.
Visualizations
Caption: General L-Fructofuranosylation Workflow
Caption: Troubleshooting Logic for Poor Anomeric Selectivity
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Anomeric Methyl Fructofuranosides and Their Separation on an Ion-exchange Resin. - Dialnet [dialnet.unirioja.es]
- 4. Stereoselective synthesis of α-d-fructofuranosides using a 4,6-O-siloxane-protected donor - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Anomeric modification of carbohydrates using the Mitsunobu reaction [beilstein-journals.org]
Technical Support Center: L-Fructofuranose Stability and Storage
Welcome to the technical support center for L-fructofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For maximal stability, solid this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to protect it from moisture, which can cause the crystalline sugar to become hard and lumpy.[2][3][4] The recommended storage temperature is between 10°C and 25°C.[1] For long-term storage, maintaining a consistently low temperature, such as 0°C, can significantly slow down degradation reactions.[5] The storage area should also be free from strong odors, as sugars can absorb them.[3]
Q2: What is the expected shelf life of this compound?
A2: When stored under ideal conditions (cool, dry, and in a sealed container), crystalline sugars like fructose (B13574) have an indefinite shelf life from a safety perspective due to their resistance to microbial growth.[3] However, for research and pharmaceutical applications where purity is critical, it is recommended to use the product within a "best-if-used-by" period, which is often around 24 months for unopened products.[3][6] Once opened, it is advisable to use it within 6 months for best results.[6] The primary quality concerns over time are lumping, hardening, and potential discoloration.[3]
Q3: How does humidity affect the stability of solid this compound?
A3: Humidity is a critical factor in the degradation of solid this compound. Exposure to moisture can lead to the following issues:
-
Physical Changes: Moisture can cause the crystalline powder to harden and form lumps, making it difficult to handle and weigh accurately.[3][4] This occurs as the sugar absorbs moisture from the air, dissolving a small amount of the crystals, which then recrystallize and fuse upon a decrease in humidity.[4]
-
Chemical Degradation: Increased water activity accelerates chemical degradation pathways such as the Maillard reaction, especially if impurities are present.[7] For amorphous solid dispersions, relative humidity significantly reduces kinetic stabilization.[8]
Q4: What are the main chemical degradation pathways for this compound during storage?
A4: The primary degradation pathways for this compound, especially under suboptimal storage conditions, are:
-
Maillard Reaction: This is a non-enzymatic browning reaction that occurs between a reducing sugar like fructose and an amino acid, peptide, or protein.[7][9][10] Fructose is known to be more reactive in Maillard reactions than glucose.[11] This reaction is accelerated by heat and moisture.[10]
-
Caramelization: At elevated temperatures (typically above 110°C), fructose can undergo caramelization, which is a form of thermal degradation that produces brown coloration and various byproducts, including 5-hydroxymethylfurfural (B1680220) (HMF) and organic acids.[12][13]
-
Acid-Catalyzed Hydrolysis: In aqueous solutions, particularly at acidic pH, the glycosidic bonds in fructans (polymers of fructose) are susceptible to hydrolysis.[14] This indicates that this compound in an acidic solution would also be prone to degradation, a process that is accelerated by heat.[14]
Troubleshooting Guide
Issue 1: The this compound powder has turned yellow or brown.
-
Possible Cause: Discoloration is a common sign of degradation, likely due to either the Maillard reaction or the initial stages of caramelization.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the product has been stored at the recommended cool temperature and protected from high heat. Elevated temperatures are a primary driver of browning reactions.[4][12]
-
Check for Contamination: The Maillard reaction requires the presence of amino-containing compounds.[7] Ensure that the this compound has not been cross-contaminated with amino acids, peptides, or proteins.
-
Assess Purity: If the application is sensitive to impurities, it is advisable to re-analyze the purity of the material using methods like HPLC before use.[15]
-
Preventative Measures: For future storage, ensure the product is kept in a cool, dark, and dry environment.
-
Issue 2: The this compound powder has become hard and lumpy.
-
Possible Cause: This is almost always due to moisture absorption.[3][4]
-
Troubleshooting Steps:
-
Improve Storage: Immediately transfer the product to a desiccator or a dry box to remove excess moisture. Ensure the container is tightly sealed for future storage.
-
Break up Lumps: If the material is needed urgently, the lumps can be carefully broken up in a mortar and pestle or a food processor, though this may increase its exposure to air and humidity.[3]
-
Preventative Measures: Always store this compound in airtight containers in a dry location. Consider using a desiccant in the storage container.
-
Quantitative Data on Degradation
The stability of fructose is highly dependent on temperature and pH. The following tables summarize data from studies on fructose and related compounds.
Table 1: Effect of Temperature on Fructose Degradation in Aqueous Solution
| Temperature (°C) | Time (hours) | Fructose Remaining (%) | Key Degradation Products | Reference |
| 110 | 5 | Not specified, but degradation observed | HMF, Organic Acids | [12] |
| 120 | 4 | Decreased Significantly | HMF, Organic Acids, Color Change | [12] |
| 130 | 3 | Significantly Decreased (EDA at 17.21%) | HMF, Organic Acids, Color Change | [12] |
| 140 | 1-5 | Significant Degradation | HMF, Organic Acids, Color Change | [16] |
| 150 | 4 | Significantly Decreased (EDA at 94.57%) | HMF, Organic Acids, Color Change | [12] |
EDA: Electron-donating ability, an indicator of antioxidant activity from degradation products.
Table 2: Influence of pH and Temperature on Fructooligosaccharide (FOS) Hydrolysis
| Temperature (°C) | pH Range | Observation | Reference |
| 60 | 2.7 - 3.3 | Insignificant hydrolysis | [14] |
| 70 - 80 | 2.7 - 3.3 | Considerable hydrolysis (50% in 1-2 hours) | [14] |
| 90 - 100 | 2.7 - 3.3 | Complete degradation in 1-1.5 hours | [14] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for assessing the purity of this compound and detecting degradation products.
-
Objective: To quantify the purity of an this compound sample.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index (RI) detector
-
Amino-based column (e.g., Eurospher 100-5 NH2)[17]
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Ammonium (B1175870) hydroxide (B78521) (optional, for high pH mobile phase)
-
This compound standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v).[17] For better peak shape, a small amount of ammonium hydroxide (e.g., 0.04%) can be added.[17]
-
Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and the sample. Identify the this compound peak based on the retention time of the standard.
-
Quantification: Calculate the concentration of this compound in the sample using the calibration curve generated from the standards. Purity is expressed as a percentage of the expected concentration.
-
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. extension.usu.edu [extension.usu.edu]
- 4. nuvonicuv.com [nuvonicuv.com]
- 5. Impact of Different Storage Regimes on the Levels of Physicochemical Characteristics, Especially Free Acidity in Talh (Acacia gerrardii Benth.) Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. help.elmbiosciences.com [help.elmbiosciences.com]
- 7. mdpi.com [mdpi.com]
- 8. Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4144357A - Preventing the Maillard reaction in synthetic dietary compositions - Google Patents [patents.google.com]
- 10. ansynth.com [ansynth.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
resolving overlapping signals in the NMR spectrum of L-fructofuranose
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of L-fructofuranose and related carbohydrates. The inherent structural complexity and tautomeric equilibrium of this compound in solution often lead to significant signal overlap in NMR spectra, complicating structural elucidation. This guide offers strategies and detailed experimental protocols to overcome these challenges.
Troubleshooting Guide
This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.
Question 1: My 1D ¹H NMR spectrum of this compound shows a crowded, uninterpretable region of overlapping signals between 3.5 and 4.2 ppm. How can I begin to resolve these?
Answer: Severe signal overlap in the non-anomeric proton region is a well-known challenge in carbohydrate NMR due to the similar chemical environments of the ring protons. The most effective initial step is to employ two-dimensional (2D) NMR experiments to disperse the signals into a second dimension, leveraging the greater chemical shift dispersion of ¹³C nuclei.
-
Solution A: 2D Heteronuclear Single Quantum Coherence (HSQC) The ¹H-¹³C HSQC experiment is arguably the most powerful tool for resolving proton signal overlap in carbohydrates. It correlates each proton with the carbon atom to which it is directly attached. Since ¹³C chemical shifts have a much wider range than ¹H shifts, this experiment effectively separates the overlapping proton signals based on the chemical shift of their attached carbons.
-
Solution B: 2D Homonuclear Correlation Spectroscopy (COSY and TOCSY)
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbons (2-3 bonds). It is useful for tracing direct neighbor connectivities.
-
TOCSY (Total Correlation Spectroscopy): This is often more powerful for sugars as it reveals correlations between all protons within a single spin system (i.e., within a single furanose ring). By starting at a well-resolved proton signal, you can often identify all the other protons belonging to that same sugar ring.
-
Question 2: Even in my 2D HSQC spectrum, some cross-peaks are still overlapping. What is the next step for resolving these ambiguities?
Answer: While HSQC provides significant signal dispersion, overlap can still occur, especially in complex mixtures or for molecules with subtle differences between tautomers. Here are advanced techniques to further resolve these signals:
-
Solution A: Higher Magnetic Field Strength If available, acquiring spectra on a higher field NMR spectrometer (e.g., 800 MHz vs. 500 MHz) will increase the chemical shift dispersion for both protons and carbons, which can resolve previously overlapping signals.
-
Solution B: Change of Solvent or Temperature The chemical shifts of protons, particularly hydroxyl protons, can be sensitive to the solvent and temperature. Changing the solvent (e.g., from D₂O to DMSO-d₆) or acquiring the spectrum at a different temperature can alter the chemical shifts and potentially resolve overlapping signals. For instance, cooling the sample can slow down exchange processes and sharpen signals.
-
Solution C: 3D NMR Spectroscopy For highly complex cases, a three-dimensional (3D) NMR experiment like TOCSY-HSQC can be employed. This experiment adds a third frequency dimension, providing the maximum possible signal separation.
Question 3: I am struggling to identify the signals corresponding to the different tautomers of this compound in solution. How can I differentiate them?
Answer: this compound exists in solution as an equilibrium of different tautomers (α- and β-furanose, as well as pyranose and open-chain forms). Differentiating their signals requires a combination of 1D and 2D NMR techniques.
-
Step 1: Identify Anomeric Signals: The anomeric protons and carbons of the different tautomers usually have distinct and well-resolved chemical shifts. These are excellent starting points for assigning the rest of the signals for each tautomer.
-
Step 2: Use TOCSY to Trace Spin Systems: From each anomeric proton signal, a 2D TOCSY experiment can be used to identify all the other protons belonging to that specific tautomer.
-
Step 3: Utilize HSQC for Carbon Correlation: Once the proton spin systems are identified, a ¹H-¹³C HSQC will correlate these protons to their directly attached carbons, allowing for the assignment of the carbon signals for each tautomer.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C chemical shift ranges for this compound?
A1: The chemical shifts for this compound are identical to those of its enantiomer, D-fructofuranose, as NMR is an achiral technique. Fructose (B13574) exists as a mixture of tautomers in solution, with the β-pyranose form being the most abundant in D₂O, followed by the β-furanose and α-furanose forms. The chemical shifts are sensitive to solvent and temperature.[1] The following tables provide a summary of the chemical shifts for the major tautomers of fructose in D₂O.
Q2: How can I suppress the large water signal in my aqueous this compound sample?
A2: The residual HDO signal in D₂O can be very intense and may obscure nearby signals. Standard solvent suppression techniques, such as presaturation or Watergate, should be employed during the acquisition of ¹H and 2D NMR spectra.
Q3: My NMR signals are broad. What could be the cause and how can I fix it?
A3: Broad signals can result from several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer is necessary.
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and broader lines. Diluting the sample may help.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. Filtering the sample or using a chelating agent can sometimes resolve this issue.
-
Chemical Exchange: Intermediate exchange rates between different conformations or tautomers can also lead to broad signals. Changing the temperature can help to either sharpen the signals (by moving into the fast or slow exchange regime) or provide more information about the dynamic process.
Data Presentation
Table 1: ¹H Chemical Shifts (ppm) of Fructose Tautomers in D₂O at 20°C [1][2]
| Proton | β-pyranose | β-furanose | α-furanose | α-pyranose | keto |
| H-1a | 3.59 | 3.73 | 3.61 | 3.65 | 4.24 |
| H-1b | 3.59 | 3.73 | 3.61 | 3.65 | 4.24 |
| H-3 | 4.05 | 4.15 | 4.20 | 3.90 | 4.30 |
| H-4 | 3.80 | 4.05 | 4.10 | 3.80 | 4.15 |
| H-5 | 3.90 | 3.95 | 3.90 | 3.90 | 4.05 |
| H-6a | 3.75 | 3.70 | 3.75 | 3.75 | 3.75 |
| H-6b | 3.70 | 3.65 | 3.70 | 3.70 | 3.75 |
Table 2: ¹³C Chemical Shifts (ppm) of Fructose Tautomers in D₂O [1][3]
| Carbon | β-pyranose | β-furanose | α-furanose | α-pyranose | Keto |
| C-1 | 64.8 | 63.5 | 62.7 | 64.9 | 63.2 |
| C-2 | 98.8 | 104.9 | 101.9 | 98.9 | 211.5 |
| C-3 | 68.2 | 77.4 | 80.0 | 68.3 | 71.5 |
| C-4 | 70.4 | 76.1 | 75.2 | 70.4 | 70.4 |
| C-5 | 72.5 | 81.3 | 82.2 | 72.6 | 70.4 |
| C-6 | 63.9 | 63.9 | 63.9 | 63.9 | 63.9 |
Experimental Protocols
Protocol 1: 2D ¹H-¹H TOCSY
This experiment is used to identify all protons within a single spin system (i.e., a single sugar ring).
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of D₂O (99.96%).
-
Spectrometer Setup:
-
Insert the sample, lock on the D₂O signal, and tune the probe for ¹H.
-
Shim the magnetic field to achieve good resolution and lineshape on the residual H₂O signal.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: dipsi2esgpph (or equivalent with solvent suppression and gradients).
-
Spectral Width (SW): 10-12 ppm in both F1 and F2 dimensions, centered around 4.7 ppm.
-
Acquired Points (TD): 2048 in F2, 512 in F1.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
TOCSY Mixing Time (d9): 80-120 ms. A longer mixing time allows for magnetization transfer to more distant protons in the spin system.[4]
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Protocol 2: 2D ¹H-¹³C HSQC
This experiment correlates each proton with its directly attached carbon, providing excellent resolution of overlapping proton signals.
-
Sample Preparation: Dissolve 20-50 mg of this compound in 0.6 mL of D₂O (99.96%).
-
Spectrometer Setup:
-
Insert the sample, lock on the D₂O signal, and tune the probe for both ¹H and ¹³C.
-
Shim the magnetic field.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent gradient-edited, sensitivity-enhanced version).
-
Spectral Width (SW): ~10 ppm in F2 (¹H), ~100 ppm in F1 (¹³C, centered around 80 ppm).
-
Acquired Points (TD): 2048 in F2, 256 in F1.
-
Number of Scans (NS): 16-64 per increment, depending on concentration.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
One-bond ¹J(CH) Coupling Constant: Set to an average value for carbohydrates, typically 145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Mandatory Visualization
Caption: Troubleshooting workflow for resolving overlapping NMR signals in this compound.
References
Technical Support Center: Quantification of L-Fructofuranose in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the accurate quantification of L-fructofuranose in complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the analysis of this compound.
Sample Preparation
-
Q1: What is the best general approach for preparing complex solid samples (e.g., food, plant tissue) for analysis?
-
A1: For solid samples, the primary goal is to efficiently extract this compound into a liquid phase while minimizing interfering compounds. A common procedure involves weighing the sample, extracting it with deionized water (which can be heated to ~60°C to improve efficiency), and then clarifying the solution through filtration or centrifugation.[1] For large or non-uniform items, a representative sample can be obtained by quartering.[2] Depending on the complexity of the matrix, further cleanup steps like solid-phase extraction (SPE) may be necessary to remove classes of interfering compounds.[3]
-
-
Q2: My sample is a liquid with high viscosity or contains particulates. How should I prepare it?
-
A2: Liquid samples should be diluted with deionized water to bring the this compound concentration into the optimal range for your assay (e.g., 100-1000 µg/mL for some enzymatic kits).[1] If the sample is cloudy or contains solids, it must be clarified. Filtering through a 0.45-µm syringe filter is a standard and effective method, particularly before HPLC analysis.[4] For carbonated samples, degassing is a critical first step.[1]
-
-
Q3: How can I handle strong color interference in my sample?
-
A3: For samples that are strongly colored, especially those with low this compound concentrations, a decolorization step is recommended.[1] This can often be achieved by treating the sample with activated carbon, followed by filtration. However, it is crucial to validate this step to ensure that the activated carbon does not adsorb the target analyte, this compound.
-
High-Performance Liquid Chromatography (HPLC) Analysis
-
Q4: I'm seeing a drifting or noisy baseline in my HPLC chromatogram. What are the common causes?
-
A4: A drifting or noisy baseline can stem from several issues:
-
Mobile Phase Issues: The mobile phase may be non-homogeneous, contaminated, or improperly degassed. Ensure you are using high-grade HPLC solvents, that the mobile phase is freshly prepared and well-mixed, and that the online degasser is functioning correctly.[5][6]
-
Detector Contamination: The detector flow cell may have contaminants or air bubbles. Flushing the cell with a strong solvent like methanol (B129727) or isopropanol (B130326) can resolve this.[5][6]
-
Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift. Using a thermostatted column oven is essential for stable results.[6]
-
Slow Column Equilibration: The column may not be fully equilibrated with the new mobile phase, especially when using ion-pairing reagents or HILIC conditions. Allow 10-20 column volumes of the new mobile phase to pass through before starting your analysis.[5]
-
-
-
Q5: My peak shapes are poor (e.g., tailing, fronting, or splitting). How can I improve them?
-
A5: Poor peak shape is a common problem with multiple potential causes:
-
Column Contamination: Strongly retained materials from previous injections can build up on the column. Using a guard column and periodically flushing the analytical column with a strong solvent can prevent this.[5][7]
-
Column Void: A void or channel in the column packing can lead to split or distorted peaks. This often requires replacing the column.[5]
-
Secondary Interactions: For silica-based columns, interactions between the analyte and residual silanols can cause peak tailing. Adjusting the mobile phase pH may help mitigate these effects.[8]
-
Sample Overload: Injecting too much sample or too high a concentration can lead to broad or fronting peaks. Try reducing the injection volume or diluting the sample.[6]
-
-
-
Q6: The retention time for this compound is inconsistent between injections. What should I check?
-
A6: Retention time drift is often linked to the HPLC pump or mobile phase composition:
-
Flow Rate Fluctuation: Check for leaks in the system, from the pump to the detector. Worn pump seals or faulty check valves can cause an inconsistent flow rate.[9]
-
Changing Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Preparing the mobile phase manually (pre-mixing) can help diagnose if the mixer is the problem.[7]
-
Poor Column Equilibration: Ensure the column is fully equilibrated before each run, as even minor changes can affect retention times.[6]
-
-
Enzymatic Assays
-
Q7: My enzymatic assay is giving no or very low signal. What could be wrong?
-
A7: Low signal in an enzymatic assay can be due to several factors:
-
Inactive Enzymes: Enzymes are sensitive to temperature and pH. Ensure all enzyme solutions have been stored correctly (e.g., at 2-8°C, not frozen) and have not expired.[1] Inactivating the enzymes with heat before the final reading is also a critical step in some protocols.[1]
-
Incorrect pH: The enzymatic reactions are pH-dependent. Check the pH of your sample and reaction buffer to ensure it is within the optimal range for the enzymes being used.[1]
-
Presence of Inhibitors: Complex matrices can contain compounds that inhibit enzyme activity. Sample cleanup and dilution can help mitigate this.
-
-
-
Q8: The absorbance values in my spectrophotometric assay are too high and out of the linear range. How do I fix this?
-
A8: If the change in absorbance is too high (e.g., >1.6 for some kits), it indicates that the concentration of this compound in the cuvette is above the upper limit of quantification. The solution is to further dilute your sample with deionized water and repeat the assay, making sure to account for the additional dilution factor in your final calculations.[1]
-
Experimental Protocols & Methodologies
Protocol 1: General Sample Preparation for Complex Matrices
This protocol provides a general workflow for extracting this compound from solid and liquid samples.
-
Sampling: Obtain a representative sample. For large, symmetrical foods, quarter the item and use one portion. For non-symmetrical foods, cut into eighths and take two opposing portions.[2]
-
Extraction (Solid Samples):
-
Dilution (Liquid Samples):
-
Clarification:
-
Centrifuge the extract/diluted sample to pellet any solids.
-
Filter the supernatant through a 0.45-µm PVDF syringe filter to remove fine particulates. This is especially critical for HPLC analysis.[4]
-
-
Deproteinization/Decolorization (If Necessary):
-
If the sample has a high protein content or strong color, add a deproteinizing agent or activated carbon, respectively.[1]
-
Centrifuge or filter to remove the precipitate or carbon before analysis.
-
Protocol 2: Quantification by HPLC with Refractive Index Detection (HPLC-RID)
This method is commonly used for the separation and quantification of sugars.
-
Instrumentation:
-
HPLC System: With an isocratic pump, autosampler, column oven, and refractive index detector (RID).
-
Column: Amino-bonded silica (B1680970) column (e.g., NH2, 5 µm, 4.6 x 250 mm).[4]
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare standard solutions of this compound at several concentrations (e.g., 0.31-5.00 mg/mL) in the mobile phase.[4]
-
Prepare samples according to Protocol 1.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples in triplicate.[4]
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 3: Enzymatic Quantification using a Coupled Enzyme Assay
This protocol is based on a common enzymatic kit method where the measurement of NADH production is proportional to the initial fructose (B13574) concentration.[1][10]
-
Principle: A series of enzymatic reactions converts fructose into a product that can be measured spectrophotometrically.
-
Fructose + ATP ---(Hexokinase)--> Fructose-6-Phosphate + ADP
-
Fructose-6-Phosphate ---(Phosphoglucose Isomerase)--> Glucose-6-Phosphate
-
Glucose-6-Phosphate + NAD+ ---(G6PDH)--> 6-Phosphogluconate + NADH + H+
-
-
Procedure:
-
Prepare samples as described in Protocol 1, ensuring the final pH is neutral and the concentration is within the assay's range.
-
Pipette the assay reagent (containing ATP, NAD+, Hexokinase, and G6PDH) and the sample solution into a cuvette.
-
Mix and incubate for approximately 15 minutes at room temperature to allow the reactions involving endogenous glucose to complete.
-
Measure the initial absorbance (A1) at 340 nm.
-
Add the phosphoglucose (B3042753) isomerase (PGI) solution to start the reaction for fructose.
-
Mix and incubate for another 15 minutes at room temperature.
-
Measure the final absorbance (A2) at 340 nm.
-
The change in absorbance (ΔA = A2 - A1) is directly proportional to the amount of this compound in the sample.[1]
-
Calculate the concentration using a standard or the molar extinction coefficient of NADH.
-
Quantitative Data Summary
The performance of analytical methods can vary significantly. The table below summarizes typical performance characteristics for common sugar analysis techniques.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| HPLC-RI | Fructose, Glucose, Sucrose, FOS | < 0.06 ± 0.04 g/L | < 0.2 ± 0.1 g/L | Fermentation Media | [11] |
| HPLC-ELSD | Rhamnose, Xylitol, Fructose, etc. | 0.61–4.04 µg/mL | 2.04–13.46 µg/mL | Jujube Extract | [12] |
| LC-ESI-MS/MS | Rhamnose, Xylitol, Fructose, etc. | 0.003–0.03 µg/mL | 0.01–0.11 µg/mL | Jujube Extract | [12] |
| GC-MS | Rhamnose, Xylitol, Fructose, etc. | 0.01–0.03 µg/mL | 0.04–0.10 µg/mL | Jujube Extract | [12] |
Visualizations: Workflows and Logic Diagrams
Caption: General experimental workflow for this compound quantification.
Caption: Logic diagram for troubleshooting inconsistent HPLC retention times.
Caption: Reaction pathway for a coupled enzymatic assay for fructose.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Food Composition Data [fao.org]
- 3. lcms.cz [lcms.cz]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. realab.ua [realab.ua]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in L-fructofuranose synthesis from L-sorbose
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of L-fructofuranose from L-sorbose. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of 1,2:4,6-Di-O-isopropylidene-α-L-sorbofuranose (Protecting Group Addition)
Question: My reaction to protect L-sorbose with 2,2-dimethoxypropane (B42991) is giving a very low yield of the desired 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose. What could be the problem?
Answer: The formation of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose is a kinetically controlled process. Without the correct catalyst, the yield is often low, typically around 5%.[1] To significantly improve the yield, the use of a specific catalyst is crucial.
Troubleshooting Steps:
-
Catalyst: Ensure you are using tin(II) chloride (SnCl₂) as a catalyst. This has been shown to increase the yield to over 80%.[1]
-
Reaction Conditions: The reaction is typically refluxed in 2,2-dimethoxypropane.[1] Ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC).
-
Reagent Quality: Use dry 2,2-dimethoxypropane and a reliable source of L-sorbose. Moisture can interfere with the reaction.
Issue 2: Incomplete or Sluggish Mesylation/Tosylation Reaction
Question: The introduction of the mesyl or tosyl group onto the protected sorbose derivative is slow and incomplete. How can I drive the reaction to completion?
Answer: Incomplete mesylation or tosylation can be due to several factors, including reagent purity, temperature, and reaction time. These reactions are sensitive to moisture and require careful control of conditions.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous pyridine (B92270) as the solvent.
-
Reagent Purity: Use freshly opened or properly stored methanesulfonyl chloride or p-toluenesulfonyl chloride. These reagents are sensitive to moisture.
-
Temperature Control: The reaction is typically carried out at low temperatures (e.g., in an ice bath) to control exothermicity and side reactions, followed by slow warming to room temperature.[1]
-
Reaction Time: Allow sufficient reaction time. Monitor the reaction progress by TLC until the starting material is consumed.
Issue 3: Low Yield of Epoxide Formation
Question: I am getting a low yield of the 3,4-epoxide intermediate after treating the mesylated/tosylated sorbose derivative with a base. What are the likely causes?
Answer: The formation of the epoxide ring is a critical step involving an intramolecular Williamson ether synthesis. The yield can be affected by the choice of base, solvent, and temperature, as well as the quality of the starting material.
Troubleshooting Steps:
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium methoxide (B1231860) in methanol (B129727) or sodium hydroxide (B78521) are commonly used.[1]
-
Temperature and Time: The reaction may require heating (refluxing) for several hours to proceed to completion.[1] Monitor the reaction by TLC.
-
Substrate Purity: Ensure the mesylated/tosylated precursor is pure. Impurities can lead to side reactions.
-
Side Reactions: Incomplete conversion of the leaving group or competing elimination reactions can lower the yield. Optimizing the reaction conditions (base concentration, temperature) can help minimize these.
Issue 4: Incomplete Epoxide Ring Opening or Formation of Byproducts
Question: The acid-catalyzed hydrolysis of the epoxide is not going to completion, or I am observing the formation of multiple products. How can I improve this step?
Answer: The opening of the epoxide ring is the final step to invert the stereochemistry at C3 and C4. Incomplete reaction or the formation of byproducts can result from inappropriate acid concentration, reaction time, or temperature.
Troubleshooting Steps:
-
Acid Catalyst: Sulfuric acid in water is a common reagent for this step.[1] The concentration of the acid is critical; too high a concentration can lead to degradation of the sugar.
-
Temperature Control: The reaction is often performed at an elevated temperature (e.g., reflux) to ensure complete reaction.[1]
-
Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the epoxide and the formation of this compound.
-
Purification: After the reaction, the mixture needs to be neutralized and deionized, for instance, using an ion-exchange resin like Amberlite MB-1, to remove salts and unreacted acid before final purification of this compound.[1]
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Typical Yield | Reference |
| Protection | L-Sorbose | 1,2:4,6-Di-O-isopropylidene-α-L-sorbofuranose | 2,2-dimethoxypropane, SnCl₂ | >80% | [1] |
| Mesylation | 1,2:4,6-Di-O-isopropylidene-α-L-sorbofuranose | 1,2:4,6-Di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose | Methanesulfonyl chloride, Pyridine | ~83.5% | [1] |
| Epoxidation | 1,2:4,6-Di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose | 1,2-O-Isopropylidene-3,4-anhydro-α-L-tagatofuranose | Sodium methoxide, Methanol | Not specified | [1] |
| Hydrolysis | 1,2-O-Isopropylidene-3,4-anhydro-α-L-tagatofuranose | This compound | Sulfuric acid, Water | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1,2:4,6-Di-O-isopropylidene-α-L-sorbofuranose
-
Suspend L-Sorbose (10 g) in 2,2-dimethoxypropane (30 ml).
-
Add a solution of tin(II) chloride (30 mg) in 1,2-dimethoxyethane (B42094) (1 ml).
-
Reflux the mixture with stirring for 2.5 hours until the solution becomes clear.
-
Evaporate the mixture to a syrup.
-
Dissolve the syrup in pyridine (20 ml) and cool in an ice bath for the next step.
-
Monitor yield and purity by TLC.
Protocol 2: Synthesis of 1,2:4,6-Di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose
-
To the cooled pyridine solution from Protocol 1, slowly add methanesulfonyl chloride (6.45 ml).
-
Allow the reaction to proceed at room temperature for 2.5 hours.
-
Add water (400 ml) to precipitate the product.
-
Collect the crystals by filtration.
-
Recrystallize from ethanol (B145695) to obtain pure product.
Protocol 3: Synthesis of this compound via Epoxidation and Hydrolysis
-
Reflux the mesylated intermediate in a solution of sodium methoxide in methanol.
-
Monitor the formation of the epoxide by TLC.
-
After completion, neutralize the reaction mixture and evaporate the solvent.
-
Dissolve the resulting syrup in a dilute aqueous solution of sulfuric acid.
-
Reflux the mixture to open the epoxide ring and remove the protecting groups.
-
Neutralize the solution and deionize using an ion-exchange resin.
-
Purify this compound by chromatography.
Visualizations
References
Technical Support Center: L-Fructofuranose Protecting Group Strategies
Welcome to the technical support center for the optimization of protecting group strategies for L-fructofuranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their synthetic chemistry endeavors.
Frequently Asked Questions (FAQs)
Q1: Why are protecting groups necessary for reactions involving this compound?
A1: this compound possesses multiple hydroxyl (-OH) groups with similar reactivity.[1][2] Protecting groups are essential to temporarily block specific hydroxyl groups, preventing them from undergoing unwanted reactions and allowing for selective chemical transformations at desired positions.[1][3] This ensures chemo- and regioselectivity, which is crucial in the multi-step synthesis of complex carbohydrate derivatives.[1]
Q2: What are the key criteria for choosing a suitable protecting group for this compound?
A2: An ideal protecting group should be:
-
Easy to introduce selectively and in high yield under mild conditions.[3][4]
-
Stable to the reaction conditions planned for subsequent steps and during purification (e.g., chromatography).[3][4]
-
Easy to remove selectively in high yield under conditions that do not affect other functional groups in the molecule.[3][4]
-
Minimally interfering , meaning it should not introduce new stereocenters or complicate spectroscopic analysis.[3][4]
Q3: What is "orthogonal protection" and how is it relevant for this compound?
A3: Orthogonal protection is a strategy that uses multiple protecting groups in the same molecule, where each type of group can be removed by a specific set of reagents without affecting the others.[3][4] This is highly valuable for complex syntheses with this compound, as it allows for the sequential unmasking and reaction of different hydroxyl groups in any desired order.[3] For example, a silyl (B83357) ether (removed by fluoride), a benzyl (B1604629) ether (removed by hydrogenolysis), and an acetate (B1210297) ester (removed by base) can coexist on the same this compound molecule and be removed independently.
Troubleshooting Guides
Problem 1: Low yield during acetal (B89532) (e.g., isopropylidene) protection of vicinal diols.
Possible Causes & Solutions:
-
Incomplete water removal: Acetal formation is a reversible equilibrium reaction.[5][6] The presence of water, a byproduct, can drive the reaction backward.
-
Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid, H₂SO₄) may be old or deactivated.
-
Solution: Use a fresh batch of catalyst. Consider using a Lewis acid like BF₃·OEt₂ or a solid-supported acid for easier removal.[8]
-
-
Suboptimal Temperature: The reaction may be too slow at room temperature, or side reactions may occur at excessively high temperatures.[7]
-
Solution: Monitor the reaction by TLC. If slow, gently heat the reaction. If decomposition is observed, run the reaction at a lower temperature for a longer duration.[7]
-
Problem 2: Poor regioselectivity when protecting a single hydroxyl group.
Possible Causes & Solutions:
-
Similar Reactivity of Hydroxyl Groups: The secondary hydroxyls of this compound have comparable reactivity, making selective protection challenging.[1][2]
-
Solution 1 (Steric Hindrance): To target the primary hydroxyl (at C6), use a bulky protecting group like a trityl (Tr) or tert-butyldiphenylsilyl (TBDPS) ether. These bulky reagents will preferentially react at the least sterically hindered primary position.[2]
-
Solution 2 (Stannylene Acetals): For regioselective acylation or alkylation of a specific secondary hydroxyl, a stannylene acetal intermediate can be used. This method exploits subtle differences in the coordination of the diol to the tin reagent, enhancing the nucleophilicity of one hydroxyl over the other.[9]
-
Solution 3 (Enzymatic Acylation): Chemoenzymatic approaches can offer very high regioselectivity for acylation that is difficult to achieve with traditional chemical methods.[8]
-
Problem 3: Accidental deprotection of an existing protecting group during a subsequent reaction.
Possible Causes & Solutions:
-
Protecting Group Instability: The chosen protecting group is not stable under the reaction conditions. For example, silyl ethers are labile to acid, while esters are labile to base.
-
Solution: Carefully plan the synthetic route by creating a protecting group map. Choose robust groups for steps involving harsh conditions. For example, use benzyl ethers (stable to acid and base) if both acidic and basic steps are planned, and reserve more labile groups for installation later in the synthesis.[2][10]
-
Key Experimental Protocols
Protocol 1: Preparation of 2,3-O-Isopropylidene-L-fructofuranose (Acetal Protection)
This protocol is a representative method for protecting the cis-diol at the C2 and C3 positions.
-
Preparation: Suspend L-fructose in anhydrous acetone (B3395972). The ratio should be approximately 1 g of fructose (B13574) per 20-30 mL of acetone. Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding a base, such as sodium bicarbonate solution or triethylamine, until the mixture is neutral.
-
Extraction: Filter the mixture and evaporate the acetone under reduced pressure. The resulting syrup can be redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure 2,3-O-isopropylidene derivative.
Protocol 2: Selective Protection of the C6-Hydroxyl Group (Silylation)
This protocol targets the primary hydroxyl group using a bulky silyl ether.
-
Preparation: Dissolve the this compound starting material (e.g., the 2,3-O-isopropylidene derivative from Protocol 1) in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Reagents: Add a base, typically imidazole (B134444) (1.5-2.0 equivalents), to the solution. Cool the mixture in an ice bath (0 °C).
-
Reaction: Add a bulky silylating agent, such as tert-Butyldiphenylsilyl chloride (TBDPS-Cl) (1.1 equivalents), dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Workup: Quench the reaction by adding water.
-
Extraction: Extract the product into an organic solvent like DCM or ethyl acetate. Wash the combined organic layers sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Quantitative Data Summary
Table 1: Comparison of Common Protecting Groups for Hydroxyls
| Protecting Group | Reagents for Protection | Stability | Reagents for Deprotection |
| Isopropylidene Acetal | Acetone, Acid Catalyst (H₂SO₄, PTSA) | Stable to base, hydrogenolysis | Mild acid (e.g., aq. AcOH), H⁺/H₂O |
| Benzyl (Bn) Ether | Benzyl bromide (BnBr), Base (NaH) | Stable to acid, base, mild oxidants/reductants | H₂, Pd/C (Hydrogenolysis); Na/NH₃ |
| tert-Butyldimethylsilyl (TBS) Ether | TBS-Cl, Imidazole, DMF | Stable to base, mild acid | Tetrabutylammonium fluoride (B91410) (TBAF); HF·Py; Acetic Acid |
| tert-Butyldiphenylsilyl (TBDPS) Ether | TBDPS-Cl, Imidazole, DMF | More stable to acid than TBS | TBAF; HF·Py |
| Acetyl (Ac) Ester | Acetic anhydride, Pyridine | Stable to acid, hydrogenolysis | Base (NaOMe/MeOH, K₂CO₃/MeOH) |
Visual Workflows and Logic Diagrams
Caption: Decision tree for selecting a protecting group strategy.
Caption: A typical protection-reaction-deprotection workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of L-fructofuranose derivatives
Welcome to the technical support center for L-fructofuranose derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the solubility challenges commonly encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives showing poor solubility in aqueous solutions?
A1: this compound itself is a water-soluble sugar.[1] However, when it is chemically modified to create derivatives, its physicochemical properties can change significantly. Derivatives with non-polar or lipophilic groups, such as long-chain alkyl esters or ethers, will have reduced aqueous solubility. The larger the non-polar portion of the molecule, the less soluble it will be in polar solvents like water.[2]
Q2: What is the first step I should take when encountering a solubility issue?
A2: The initial step is to perform a systematic solubility test in a small scale to determine the optimal solvent or solvent system for your derivative.[3] This involves testing the compound's solubility in a range of common solvents of varying polarities, such as water, ethanol, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF).[3]
Q3: Can I expect my this compound derivative to behave like native fructose (B13574) in terms of solubility?
A3: Not necessarily. While the fructofuranose core is hydrophilic, the attached derivative group dictates the overall solubility. For instance, fructose has high water solubility, but this decreases with the addition of anti-solvents like ethanol.[4] Similarly, converting the hydroxyl groups to esters or ethers will significantly decrease its ability to form hydrogen bonds with water, thus lowering its aqueous solubility.
Q4: Are there any advanced formulation techniques to improve the bioavailability of poorly soluble this compound derivatives?
A4: Yes, several advanced formulation strategies can be employed. These include creating solid dispersions where the derivative is dispersed within a hydrophilic carrier, forming inclusion complexes with cyclodextrins, and developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[5][6] Nanotechnology approaches, such as creating nanosuspensions, can also significantly enhance solubility and dissolution rates by increasing the surface area of the compound.[7]
Troubleshooting Guides
Problem: My this compound ester derivative is insoluble in my aqueous assay buffer.
| Troubleshooting Step | Detailed Action | Expected Outcome |
| 1. Co-Solvent Addition | Prepare a high-concentration stock solution of your derivative in a water-miscible organic solvent like DMSO or ethanol.[3] Add this stock solution to your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically ≤0.5% for DMSO) to avoid cellular toxicity.[3] | The derivative remains in solution at the desired final concentration in the aqueous buffer. |
| 2. pH Adjustment | If your derivative has ionizable groups (e.g., acidic or basic moieties), adjusting the pH of the buffer can increase solubility. For acidic compounds, increasing the pH can deprotonate the molecule, making it more soluble. For basic compounds, decreasing the pH can lead to protonation and increased solubility. | The derivative dissolves in the buffer at the adjusted pH. |
| 3. Use of Surfactants | Incorporate a non-ionic surfactant (e.g., Polysorbate 80, Vitamin E TPGS) at a concentration above its critical micelle concentration (CMC) into your buffer. Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[8] | The derivative is solubilized within the surfactant micelles, resulting in a clear solution. |
| 4. Complexation | Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to form an inclusion complex.[8] The hydrophobic derivative can be encapsulated within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin (B1172386) allows the complex to dissolve in water.[9][10] | A soluble drug-cyclodextrin complex is formed, enhancing the aqueous concentration of the derivative. |
Quantitative Data on Solubility
While specific quantitative data for a wide range of this compound derivatives is not extensively available, the following tables provide baseline data for fructose solubility and expected trends for its derivatives.
Table 1: Solubility of D-Fructose in Water-Alcohol Mixtures at 20°C
| Solvent System (w/w) | Fructose Solubility ( g/100g solvent) |
| 100% Water | ~79 |
| 80% Water / 20% Ethanol | ~60 |
| 60% Water / 40% Ethanol | ~40 |
| 40% Water / 60% Ethanol | ~20 |
| 80% Water / 20% Methanol | ~65 |
| 60% Water / 40% Methanol | ~48 |
| Data adapted from studies on fructose solubility in aqueous alcohol solutions.[11][12] |
Table 2: Qualitative Solubility Trends for this compound Derivatives
| Derivative Type | Modification | Expected Change in Aqueous Solubility | Rationale |
| Esters | Addition of short-chain alkyl groups (e.g., acetate) | Slight Decrease | Increased lipophilicity, but still relatively polar. |
| Addition of long-chain alkyl groups (e.g., stearate) | Significant Decrease | The long hydrocarbon chain dominates the molecule's character, making it highly lipophilic.[13] | |
| Ethers | Addition of alkyl groups (e.g., methyl, ethyl) | Decrease | Reduces the number of hydroxyl groups available for hydrogen bonding with water.[2] |
| Glycosides | Formation of an alkyl fructofuranoside | Dependent on Alkyl Chain | Short-chain alkyl glycosides may retain some water solubility, while long-chain versions are amphiphilic and act as surfactants. |
| Phosphates | Addition of phosphate (B84403) groups | Increase | Introduces a highly polar and ionizable group. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility
This protocol is a standard method for measuring the equilibrium solubility of a compound.[14]
Materials:
-
This compound derivative (solid)
-
Selected solvent (e.g., water, phosphate-buffered saline pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid this compound derivative to a vial. The presence of undissolved solid at the end of the experiment is crucial.[14]
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved derivative using a validated analytical method (e.g., HPLC, UV-Vis).
-
Calculate the solubility in units such as mg/mL or µM.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for creating a solid dispersion to enhance the solubility of a poorly soluble compound.[15]
Materials:
-
This compound derivative
-
Hydrophilic polymer carrier (e.g., PVP, HPMC, PEG)[15]
-
Common volatile solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or vacuum oven
Procedure:
-
Completely dissolve both the this compound derivative and the hydrophilic carrier in the chosen common solvent.
-
Ensure the solution is clear, indicating that both components are fully dissolved.
-
Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation.
-
Continue drying the resulting solid film under a high vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
The resulting powder, containing the derivative amorphously dispersed in the polymer matrix, can then be used for dissolution studies or formulation into a dosage form.
Visualizations: Workflows and Signaling Pathways
Troubleshooting Workflow for Solubility Issues
Caption: A workflow diagram for troubleshooting solubility issues with this compound derivatives.
GLUT5-Mediated Signaling in Cancer Cells
Fructose uptake in certain cancer cells is mediated by the GLUT5 transporter and can activate signaling pathways that promote cell growth and proliferation, such as the AMPK/mTORC1 pathway.[16]
Caption: A diagram of the GLUT5-mediated fructose utilization pathway in cancer cells.
General Workflow for Solubility Enhancement
Caption: A general workflow for selecting and developing a solubility enhancement strategy.
References
- 1. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crsubscription.com [crsubscription.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility Testing of Sucrose Esters of Fatty Acids in International Food Additive Specifications [jstage.jst.go.jp]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Natural cyclodextrins and their derivatives for polymer synthesis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01464H [pubs.rsc.org]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. GLUT5 - Wikipedia [en.wikipedia.org]
- 12. Carbohydrate-Small Molecule Hybrids as Lead Compounds Targeting IL-6 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. contractpharma.com [contractpharma.com]
- 16. GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of L-fructofuranose Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the resolution of L-fructofuranose enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from its D-enantiomer?
A1: this compound and D-fructofuranose are enantiomers, meaning they are non-superimposable mirror images with identical physical and chemical properties in an achiral environment. This makes their separation challenging, requiring a chiral environment to induce differential interactions that allow for resolution.
Q2: What are the most common methods for resolving this compound enantiomers?
A2: The most prevalent methods for resolving this compound and other sugar enantiomers are Chiral High-Performance Liquid Chromatography (HPLC) and enzymatic resolution. Chiral HPLC utilizes a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to different retention times. Enzymatic resolution employs enzymes that stereoselectively catalyze a reaction with one of the enantiomers, allowing for the separation of the reacted and unreacted forms.
Q3: Which chiral stationary phase (CSP) is recommended for the HPLC separation of fructose (B13574) enantiomers?
A3: Polysaccharide-based CSPs are widely used for the separation of sugar enantiomers. Specifically, a Chiralpak AD-H column, which contains amylose (B160209) tris(3,5-dimethylphenylcarbamate) as the chiral selector, has been successfully used for the resolution of fructose enantiomers.[1]
Q4: Can I use the same method for both analytical and preparative scale separation of this compound?
A4: While the principles are the same, the method parameters need to be optimized for the desired scale. Analytical separations prioritize high resolution and sensitivity for quantification, often using smaller diameter columns and lower flow rates. Preparative separations aim to isolate larger quantities of the pure enantiomer, requiring larger columns, higher flow rates, and potentially different mobile phase compositions to optimize loading capacity and throughput.
Q5: What is kinetic enzymatic resolution and how can it be applied to this compound?
A5: Kinetic enzymatic resolution is a process where an enzyme selectively reacts with one enantiomer in a racemic mixture at a much faster rate than the other.[2][3][4] For this compound, this could involve an enzyme that, for example, selectively phosphorylates or glycosylates one of the fructose enantiomers. The resulting product (e.g., a fructofuranose phosphate) would have different physical properties from the unreacted fructofuranose enantiomer, allowing for their separation by conventional methods like chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral resolution of this compound enantiomers.
Chiral HPLC Troubleshooting
Issue 1: Poor or No Resolution of Enantiomers
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | 1. Verify Composition: Ensure the mobile phase composition is accurate. For a Chiralpak AD-H column, a mobile phase of hexane/ethanol (B145695) with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) is a good starting point.[5] 2. Optimize Modifier Concentration: The concentration of the alcohol (e.g., ethanol) in the mobile phase is critical. Systematically vary the percentage of the alcohol to find the optimal balance between retention and resolution. 3. Change the Alcohol: Sometimes, switching the alcohol modifier (e.g., from ethanol to isopropanol) can significantly alter selectivity. |
| Incorrect Flow Rate | 1. Reduce Flow Rate: Lowering the flow rate can increase the interaction time between the enantiomers and the CSP, often leading to improved resolution. A typical starting flow rate for a 4.6 mm ID analytical column is 0.5-1.0 mL/min.[5] |
| Suboptimal Temperature | 1. Decrease Temperature: Chiral separations are often sensitive to temperature. Lowering the column temperature can enhance the enantioselectivity of the CSP. Try running the separation at a controlled room temperature or sub-ambient temperatures if your system allows. |
| Column Contamination or Degradation | 1. Flush the Column: Flush the column with an appropriate solvent (as recommended by the manufacturer) to remove any contaminants. For polysaccharide-based columns, flushing with isopropanol (B130326) or ethanol is often effective. 2. Use a Guard Column: Employ a guard column to protect the analytical column from contaminants in the sample and mobile phase.[6] |
Issue 2: Peak Tailing or Asymmetric Peaks
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | 1. Add an Acidic Modifier: For sugars, residual silanol (B1196071) groups on the silica (B1680970) support of the CSP can cause peak tailing. The addition of a small amount of an acidic modifier like TFA (e.g., 0.1%) to the mobile phase can suppress these interactions.[5] |
| Column Overload | 1. Dilute the Sample: Inject a more dilute sample to see if peak shape improves. Overloading the column can lead to band broadening and tailing. |
| Inappropriate Sample Solvent | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion. |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of L- and D-Fructofuranose
This protocol is based on a reported method for the separation of fructose enantiomers using a Chiralpak AD-H column.[1][5]
1. Instrumentation and Materials:
-
HPLC system with a UV or Refractive Index (RI) detector
-
Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: n-Hexane:Ethanol (70:30 v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
Sample: Racemic mixture of D- and this compound dissolved in the mobile phase.
2. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C (controlled)
-
Injection Volume: 10 µL
-
Detection: UV at a low wavelength (e.g., 195-210 nm) if sensitivity allows, or RI detector.
3. Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]
-
Prepare a standard solution of the racemic fructofuranose mixture in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the D- and L-enantiomers based on the injection of individual standards if available, or by comparison to literature data.
Protocol 2: Conceptual Workflow for Enzymatic Kinetic Resolution of this compound
This protocol outlines a general workflow for developing an enzymatic kinetic resolution method. The specific enzyme and reaction conditions will require experimental optimization.
1. Principle: An enzyme that selectively catalyzes a reaction on one enantiomer of fructofuranose (e.g., phosphorylation by a fructokinase or transglycosylation by a fructosyltransferase) is used to convert it into a new product. The unreacted enantiomer can then be separated from the product.
2. Materials:
-
Racemic mixture of D- and this compound
-
Screening kit of relevant enzymes (e.g., fructokinases, fructosyltransferases)
-
Appropriate co-substrates (e.g., ATP for kinases, a suitable acceptor for transferases)
-
Buffer solutions at various pH values
-
Reaction vessels with temperature control
-
Analytical system to monitor the reaction (e.g., Chiral HPLC)
3. Procedure:
-
Enzyme Screening: Screen a panel of enzymes for their ability to selectively react with one of the fructofuranose enantiomers. This is done by incubating the racemic mixture with each enzyme and its co-substrates and monitoring the disappearance of one enantiomer over time using the chiral HPLC method described above.
-
Optimization of Reaction Conditions: For the most selective enzyme, optimize the reaction parameters such as pH, temperature, substrate concentration, and enzyme loading to maximize the enantiomeric excess (ee) of the unreacted substrate and the yield.
-
Preparative Scale Reaction: Once optimized, scale up the reaction to produce the desired quantity of the enriched this compound.
-
Separation and Purification: After the reaction, separate the unreacted this compound from the enzyme, the product, and any remaining starting material using standard purification techniques such as column chromatography on a suitable achiral stationary phase.
Quantitative Data
The following table summarizes typical performance parameters for chiral separations on polysaccharide-based columns. Note that the specific values for this compound on a Chiralpak AD-H column would need to be determined experimentally.
| Parameter | Description | Typical Value for Good Separation |
| Retention Factor (k') | A measure of the retention of an analyte. | 2 < k' < 10 |
| Selectivity Factor (α) | The ratio of the retention factors of the two enantiomers. It must be greater than 1 for separation to occur. | α > 1.1 |
| Resolution (Rs) | A measure of the degree of separation between two peaks. | Rs ≥ 1.5 (baseline resolution) |
Visualizations
Caption: Workflow for Chiral HPLC Separation of this compound.
Caption: Troubleshooting Logic for Poor Chiral Resolution.
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 3. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Analysis of L-Fructofuranose and L-Sorbose Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of monosaccharides is paramount for applications ranging from synthetic chemistry to metabolic pathway analysis. This guide provides an objective comparison of the reactivity of two L-ketohexoses: L-fructofuranose and L-sorbose (B7814435). By examining their behavior in key chemical reactions and their roles in biological signaling, this document aims to provide a comprehensive resource supported by experimental data.
Structural and Physicochemical Properties
This compound is the five-membered ring isomer of L-fructose, a ketohexose. L-sorbose is also a ketohexose, an epimer of D-fructose, and a key intermediate in the commercial synthesis of vitamin C (ascorbic acid)[1]. Both share the same molecular formula (C₆H₁₂O₆) and molecular weight (180.16 g/mol ).
While structurally similar, the orientation of their hydroxyl groups and the inherent stability differences between furanose (five-membered) and pyranose (six-membered) rings, the predominant form of L-sorbose in solution, lead to distinct chemical behaviors. In general, six-membered pyranose rings are more thermodynamically stable than five-membered furanose rings.
Comparative Reactivity: A Quantitative Overview
To provide a clear comparison of their chemical reactivity, the following table summarizes key quantitative data from studies on their oxidation and acid-catalyzed dehydration.
| Reaction/Parameter | This compound (as L-Fructose) | L-Sorbose | Key Observations |
| Oxidation with KMnO₄ (Acidic Medium) | |||
| Rate Constant (k) at 303 K | Data not specifically for this compound | 1.12 x 10⁻⁴ s⁻¹ | L-Sorbose undergoes oxidation with potassium permanganate (B83412) in an acidic medium, with the reaction following first-order kinetics with respect to both the sugar and the oxidant[2][3]. |
| Acid-Catalyzed Dehydration to 5-Hydroxymethylfurfural (HMF) | |||
| HMF Yield | Can reach up to 82% under optimized conditions | Generally lower yields compared to fructose | Fructose is known to be more readily dehydrated to HMF than other ketohexoses[4]. The yield of HMF is highly dependent on the catalyst, solvent, and reaction conditions[5][6]. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below to facilitate reproducibility and further investigation.
Oxidation with Potassium Permanganate
This protocol is based on the kinetic studies of the oxidation of L-sorbose by KMnO₄ in an acidic medium[2][3].
Materials:
-
L-sorbose solution (of known concentration)
-
Potassium permanganate (KMnO₄) solution (standardized)
-
Sulfuric acid (H₂SO₄) solution (of known concentration)
-
Potassium nitrate (B79036) (KNO₃) solution (to maintain ionic strength)
-
Spectrophotometer
-
Thermostatic water bath
Procedure:
-
Prepare stock solutions of L-sorbose, KMnO₄, H₂SO₄, and KNO₃ in deionized water.
-
In a reaction vessel, pipette the required volumes of L-sorbose, H₂SO₄, and KNO₃ solutions.
-
Place the reaction vessel in a thermostatic water bath to equilibrate at the desired temperature (e.g., 300-320 K).
-
Initiate the reaction by adding a known volume of the standardized KMnO₄ solution to the reaction vessel and start a timer simultaneously.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and measure its absorbance at the λmax of KMnO₄ (around 525-546 nm) using a spectrophotometer.
-
The rate of the reaction can be determined by monitoring the decrease in absorbance of the permanganate ion over time.
-
The rate constants are calculated from the slope of the plot of log(absorbance) versus time.
Acid-Catalyzed Dehydration to 5-Hydroxymethylfurfural (HMF)
This protocol is a generalized procedure based on studies of the acid-catalyzed dehydration of ketohexoses[5][6].
Materials:
-
This compound (or L-fructose) and L-sorbose
-
Acid catalyst (e.g., sulfuric acid, hydrochloric acid, or a solid acid catalyst)
-
Solvent (e.g., water, dimethyl sulfoxide (B87167) (DMSO), or an ionic liquid)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Reaction vessel (e.g., sealed reactor for reactions above boiling point)
-
Heating and stirring apparatus
Procedure:
-
Dissolve a known amount of the sugar (L-fructose or L-sorbose) in the chosen solvent in the reaction vessel.
-
Add the acid catalyst to the solution.
-
Heat the reaction mixture to the desired temperature under constant stirring for a specific duration.
-
At various time points, take samples from the reaction mixture and quench the reaction by cooling and neutralizing the acid if necessary.
-
Analyze the samples using HPLC to determine the concentration of the remaining sugar and the formed HMF.
-
Calculate the conversion of the sugar and the yield of HMF based on the HPLC data.
Signaling Pathways and Biological Relevance
While the roles of D-sugars in signaling are well-established, the involvement of their L-counterparts is an emerging area of research. Here, we visualize the known signaling interactions of this compound (as L-fructose) and L-sorbose.
L-Fructose Signaling in Arabidopsis thaliana
In the model plant Arabidopsis thaliana, L-fructose has been identified as a signaling molecule that modulates early seedling development. This signaling is distinct from glucose signaling and involves the protein FRUCTOSE INSENSITIVE1 (FINS1), a putative fructose-1,6-bisphosphatase. The signaling pathway appears to interact with plant hormone pathways, including abscisic acid (ABA) and ethylene[7].
L-Fructose signaling pathway in Arabidopsis.
L-Sorbose Metabolism and Signaling in Microorganisms and Cancer Cells
L-sorbose plays a significant role in the metabolism of certain microorganisms. In Gluconobacter oxydans, it is a key intermediate in the production of 2-keto-L-gulonic acid, a precursor to vitamin C[1]. The metabolism involves membrane-bound and cytoplasmic dehydrogenases and reductases[8][9]. In Lactobacillus casei, L-sorbose transport and metabolism are regulated by specific gene clusters induced by L-sorbose and repressed by D-glucose[10].
Recent studies have also highlighted a potential signaling role for L-sorbose in cancer cells. It has been shown to impair glucose metabolism by inhibiting hexokinase after being transported into the cell via GLUT5 and phosphorylated by ketohexokinase (KHK). This leads to mitochondrial dysfunction and the production of reactive oxygen species (ROS), ultimately inducing apoptosis[11].
L-Sorbose metabolic and signaling pathways.
Conclusion
This compound and L-sorbose, while both L-ketohexoses, exhibit distinct reactivity profiles. L-fructose is generally more reactive in acid-catalyzed dehydration to HMF. L-sorbose, on the other hand, is a versatile substrate in microbial biotransformations, most notably in the industrial synthesis of vitamin C. Emerging research also points to intriguing roles for both sugars in biological signaling pathways, opening new avenues for investigation in plant biology and cancer research. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers seeking to explore and exploit the unique chemical and biological properties of these L-sugars.
References
- 1. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. studylib.net [studylib.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Signaling Role of Fructose Mediated by FINS1/FBP in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Genetics of L-sorbose transport and metabolism in Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for L-Fructofuranose Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-fructofuranose, a key component of fructans and fructooligosaccharides (FOS), is crucial for various applications in the food, pharmaceutical, and biotechnology industries. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used analytical technique for this purpose. This guide provides an objective comparison of common HPLC methods for this compound quantification, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of HPLC Methods
Two prevalent HPLC methods for this compound and FOS analysis are HPLC with Refractive Index (RI) detection and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). The choice between these methods depends on the specific requirements of the analysis, such as sensitivity, sample matrix complexity, and the need for detailed structural information.
| Parameter | HPLC-RI | HPAEC-PAD | Alternative Method: TLC-Image Analysis |
| Principle | Separation based on polarity, detection based on changes in refractive index. | Separation based on anion exchange of carbohydrates at high pH, followed by electrochemical detection. | Separation on a stationary phase, visualization, and quantification of spot areas using image analysis software.[1] |
| Linearity (R²) | ≥ 0.9991[2][3] | ≥ 0.99[2] | > 0.97[1] |
| Limit of Detection (LOD) | < 0.06 g/L[2][3] | 0.12 mg/L[1] | Not specified, but sensitive in the 0.2 to 0.5 g/L range[1] |
| Limit of Quantification (LOQ) | < 0.2 g/L[2][3] | Not specified | Not specified |
| Precision (%RSD) | < 5% (intra- and inter-day)[2][3] | Not specified | Not specified |
| Accuracy (%RE) | < 5%[2][3] | Not specified | Not specified |
| Advantages | Simple, fast, cost-effective, suitable for high concentrations.[2] | High sensitivity and selectivity, capable of resolving complex mixtures of oligosaccharides.[2][4] | Simple, inexpensive, and useful for semi-quantitative analysis.[1] |
| Disadvantages | Lower sensitivity compared to HPAEC-PAD, not suitable for gradient elution. | More complex and expensive instrumentation. | Lower resolution and accuracy compared to HPLC methods.[5] |
Experimental Protocols
HPLC with Refractive Index (RI) Detection
This method is well-suited for the routine analysis of samples containing relatively high concentrations of this compound and other sugars.
a. Sample Preparation:
-
Dilute the sample with deionized water to a concentration within the calibrated range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
b. HPLC-RI System and Conditions:
-
Column: Amino-based column (e.g., NH2 stationary phase).[2]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[6][7][8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detector: Refractive Index (RI) Detector.[2]
-
Injection Volume: 20 µL.
c. Calibration:
-
Prepare a series of standard solutions of this compound, glucose, sucrose, 1-kestose, and nystose (B80899) in deionized water, covering a concentration range from 0.2 to 25.5 g/L.[2]
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration for each sugar.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method offers higher sensitivity and is ideal for analyzing complex carbohydrate mixtures and samples with low concentrations of this compound.
a. Sample Preparation:
-
Dilute the sample with deionized water.
-
Filter the sample through a 0.22 µm filter.
b. HPAEC-PAD System and Conditions:
-
Column: High-performance anion-exchange column (e.g., CarboPac series).
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) solutions. The exact gradient program will depend on the specific separation requirements.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled.
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Injection Volume: 10-50 µL.
c. Calibration:
-
Prepare standard solutions of this compound and other relevant oligosaccharides in deionized water at concentrations appropriate for the high sensitivity of the detector.
-
Generate calibration curves as described for the HPLC-RI method.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound using HPLC.
Caption: General workflow for this compound quantification by HPLC.
Concluding Remarks
The choice of an appropriate HPLC method for this compound quantification is critical for obtaining accurate and reliable results. HPLC-RI offers a simple and cost-effective solution for routine analysis of samples with higher concentrations.[2] In contrast, HPAEC-PAD provides superior sensitivity and resolution for complex mixtures and trace-level quantification.[4] While other methods like TLC with image analysis can be used for semi-quantitative screening, HPLC methods are considered more accurate and robust for quantitative analysis.[1][5][9] The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 4. Evaluation of Fructooligosaccharides and Inulins as Potentially Health Benefiting Food Ingredients by HPAEC-PED and MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactos… [ouci.dntb.gov.ua]
- 8. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of L-Fructofuranose and D-Fructofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of L-fructofuranose and D-fructofuranose, offering insights supported by available scientific data. The focus is on their metabolic fates and physiological effects, presented to aid in research and development.
Introduction
Fructose (B13574), a six-carbon monosaccharide, exists in various isomeric forms. The most significant distinction in a biological context is between its D and L enantiomers, and their respective cyclic furanose forms: D-fructofuranose and this compound. D-fructose is the naturally occurring isomer found in fruits, honey, and as a component of sucrose.[1][2] Consequently, living organisms have evolved specific metabolic pathways to utilize D-fructose. In contrast, L-fructose is rare in nature and is not a significant component of the diet.[3] As a result, its biological activity is not well-characterized and is presumed to be minimal in most organisms.[3]
Metabolic Pathways: A Tale of Two Enantiomers
The metabolic pathways for D-fructose are well-documented, primarily occurring in the liver, intestines, and kidneys.[2][4] In stark contrast, specific metabolic pathways for this compound are not described in the scientific literature, reinforcing the understanding of its limited biological role.
D-Fructofuranose Metabolism
D-fructose is primarily metabolized in the liver through a process called fructolysis.[4] Unlike glucose, fructose metabolism bypasses the main rate-limiting step of glycolysis, leading to a more rapid processing.[1][5]
The key steps are:
-
Phosphorylation: Fructose is phosphorylated by fructokinase (KHK) to form fructose-1-phosphate (B91348).[2]
-
Cleavage: Aldolase B cleaves fructose-1-phosphate into two triose sugars: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[2]
-
Further Metabolism: These trioses can then enter glycolysis, gluconeogenesis, or be used for lipid synthesis.[4][5]
A simplified workflow of hepatic D-fructofuranose metabolism is illustrated below.
Caption: Hepatic metabolism of D-fructofuranose.
This compound Metabolism
There is a significant lack of data on the metabolism of this compound. It is generally understood that the enzymes involved in carbohydrate metabolism are highly stereospecific, meaning they can only act on specific enantiomers.[6] Therefore, the enzymes that metabolize D-fructose, such as fructokinase, are not expected to recognize L-fructose. This enzymatic specificity is the primary reason for the presumed biological inertness of this compound.
Comparative Biological Activities
The differential metabolism of D- and this compound leads to vastly different biological effects.
| Biological Activity | D-Fructofuranose | This compound |
| Metabolic Fate | Rapidly metabolized, primarily in the liver, to glucose, glycogen, lactate, and triglycerides.[4] | Not significantly metabolized by most organisms.[3] |
| Energy Source | Serves as a rapid source of energy.[1] | Not considered a viable energy source. |
| Insulin (B600854) Secretion | Does not directly stimulate insulin secretion.[4] | No data available, but presumed to have no effect. |
| Glycemic Index | Has a low glycemic index.[1] | Not applicable due to lack of metabolism. |
| De Novo Lipogenesis | Can be a significant substrate for de novo lipogenesis in the liver, potentially leading to increased triglyceride levels.[5] | No evidence of contribution to lipogenesis. |
| Cell Proliferation | Has been shown to stimulate cell proliferation in certain cell lines.[7] | No data available. |
Experimental Protocols
General Protocol for Studying Fructose Metabolism using Stable Isotopes
This protocol provides a general framework for tracing the metabolic fate of fructose isomers.
Objective: To determine the metabolic fate of ingested D-fructofuranose.
Materials:
-
Stable isotope-labeled D-fructose (e.g., ¹³C₆-D-fructose)
-
Animal model (e.g., mouse)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)
-
Metabolic cages for collection of breath, urine, and feces
Procedure:
-
Acclimatization: House animals in metabolic cages for a period of acclimatization.
-
Fasting: Fast the animals overnight to ensure a baseline metabolic state.
-
Tracer Administration: Administer a known amount of ¹³C₆-D-fructose orally or via injection.
-
Sample Collection: Collect blood, tissue, urine, feces, and expired air samples at timed intervals.
-
Sample Preparation: Prepare the collected samples for analysis. This may involve extraction of metabolites from tissues and derivatization for GC-MS analysis.
-
Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS to identify and quantify the ¹³C-labeled metabolites.
-
Data Analysis: Determine the incorporation of the ¹³C label into various metabolic pools, such as glucose, lactate, glycogen, and lipids.
A simplified workflow for this experimental protocol is depicted below.
Caption: Workflow for tracing fructose metabolism.
Conclusion
The biological activities of D-fructofuranose and this compound are fundamentally different. D-fructofuranose is a readily metabolizable sugar that plays a significant role in energy metabolism and can influence various physiological processes. In contrast, this compound is largely considered biologically inert due to the high stereospecificity of metabolic enzymes. This comparative guide highlights the critical importance of stereochemistry in determining the biological function of monosaccharides. For researchers and professionals in drug development, understanding these differences is crucial for studies in nutrition, metabolic diseases, and the design of carbohydrate-based therapeutics.
References
- 1. D-Fructose: Structure, Production, and Applications in Science and Industry - Amerigo Scientific [amerigoscientific.com]
- 2. gssiweb.org [gssiweb.org]
- 3. carbohydrates - Can fructose take multiple forms ? Which of these structures of fructose is correct? - Biology Stack Exchange [biology.stackexchange.com]
- 4. Fructolysis - Wikipedia [en.wikipedia.org]
- 5. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Please explain how we can differentiate beta and alpha-D-fructopyrano - askIITians [askiitians.com]
- 7. pnas.org [pnas.org]
A Researcher's Guide to Distinguishing L-Fructofuranose from its Pyranose Isomer by NMR Spectroscopy
For researchers, scientists, and drug development professionals working with L-fructose, the ability to distinguish between its cyclic isomers, L-fructofuranose (a five-membered ring) and L-fructopyranose (a six-membered ring), is crucial for understanding its chemical behavior and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information, allowing for the unambiguous identification and quantification of these isomers in solution. This guide provides a comprehensive comparison of the NMR spectral features of this compound and L-fructopyranose, supported by experimental data and detailed protocols.
In aqueous solution, L-fructose exists as a dynamic equilibrium of five tautomers: α- and β-furanose, α- and β-pyranose, and a minor open-chain keto form. The distribution of these forms is influenced by factors such as solvent and temperature.[1][2] The most abundant forms are typically the β-pyranose, followed by the β-furanose and α-furanose tautomers.[3] The structural differences between the five- and six-membered rings lead to distinct electronic environments for the carbon and proton nuclei, resulting in characteristic chemical shifts and coupling constants in their respective ¹³C and ¹H NMR spectra.[3]
Comparative NMR Data
The key to differentiating between the furanose and pyranose forms of L-fructose lies in the analysis of their ¹H and ¹³C NMR spectra. The chemical shifts of the anomeric carbon (C-2) are particularly diagnostic.[4] In the ¹³C NMR spectrum, the C-2 signal of the furanose isomers appears at a lower field (higher ppm) compared to the pyranose isomers.[5] Similarly, the proton chemical shifts and their coupling constants, which are dependent on the dihedral angles between adjacent protons, provide valuable information for distinguishing the isomers.[6]
The following table summarizes the ¹H and ¹³C NMR chemical shifts for the major tautomers of fructose (B13574) in D₂O. Note that the data presented is for D-fructose, which serves as a direct reference for L-fructose as enantiomers exhibit identical NMR spectra in an achiral solvent.
| Tautomer | Nucleus | C-1/H-1 | C-2/H-2 | C-3/H-3 | C-4/H-4 | C-5/H-5 | C-6/H-6 |
| β-pyranose | ¹³C | 64.9 | 98.8 | 68.1 | - | - | - |
| ¹H | 3.59 (a), - (b) | - | - | - | - | - | |
| β-furanose | ¹³C | 63.8 | 101.9 | 76.5 | - | - | - |
| ¹H | 3.73 (a), - (b) | - | - | - | - | - | |
| α-furanose | ¹³C | 62.7 | 104.9 | - | - | - | - |
| ¹H | 3.61 (a), - (b) | - | - | - | - | - | |
| Note: The provided ¹H chemical shifts are for the H-1 protons. A comprehensive assignment of all proton signals is complex due to significant overlap.[3] The ¹³C chemical shifts for C-2 are highly indicative of the ring form.[4][5] |
Experimental Protocols
Sample Preparation
A standardized protocol is essential for acquiring high-quality, reproducible NMR data.[3]
-
Weighing the Sample: Accurately weigh 5-25 mg of L-fructose for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.9% D or higher) in a clean NMR tube. For quantitative analysis or precise chemical shift referencing, a known concentration of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) should be added.[7]
-
Homogenization: Gently vortex the solution to ensure the sample is fully dissolved and the mixture is homogeneous.
-
pH Adjustment (Optional): If required, adjust the pH of the sample to a standardized value (e.g., 7.0 ± 0.1) using small volumes of dilute NaOD or DCl in D₂O.[7]
¹H NMR Spectroscopy Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the D₂O solvent. Tune and match the probe for the ¹H frequency.[3]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with solvent suppression (e.g., presaturation) is recommended.[3]
-
Spectral Width: Approximately 12-16 ppm, centered around 4.7 ppm.[3]
-
Acquisition Time: Around 2-3 seconds.[3]
-
Relaxation Delay (d1): 5 seconds. For quantitative results, this delay should be at least 5 times the longest T₁ relaxation time.[3]
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.[3]
-
Temperature: 298 K (25°C).[3]
-
¹³C NMR Spectroscopy Acquisition
-
Instrument Setup: After ¹H acquisition, tune and match the probe for the ¹³C frequency.[3]
-
Acquisition Parameters:
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Carefully phase the resulting spectrum and perform a baseline correction.
-
Chemical Shift Referencing: Calibrate the chemical shift axis using the internal standard (e.g., TSP at 0.0 ppm) or the residual solvent signal.
-
Signal Integration and Assignment: Integrate the signals of interest. Assign the peaks corresponding to the different fructose tautomers based on their characteristic chemical shifts as provided in the data table and literature.[3]
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical process for distinguishing between this compound and L-fructopyranose using NMR spectroscopy.
Caption: Experimental workflow for NMR analysis of L-fructose isomers.
Caption: Logic for distinguishing isomers based on the C-2 chemical shift.
References
- 1. chemistry.uoc.gr [chemistry.uoc.gr]
- 2. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of L-Fructofuranosides: Enzymatic vs. Chemical Approaches
For researchers, scientists, and drug development professionals, the synthesis of L-fructofuranosides is a critical process in the development of novel therapeutics and functional foods. This guide provides an objective comparison of the two primary synthesis methodologies: enzymatic and chemical. By presenting supporting experimental data, detailed protocols, and clear visual representations of the synthetic pathways, this document aims to inform the selection of the most appropriate method for specific research and development needs.
Introduction to L-Fructofuranosides
L-fructofuranosides are a class of carbohydrates characterized by a furanose ring structure derived from L-fructose. These compounds are of significant interest in various fields due to their potential as prebiotics, low-calorie sweeteners, and building blocks for the synthesis of more complex bioactive molecules. The stereoselective synthesis of L-fructofuranosides, however, presents considerable challenges. This guide explores the two main routes to achieving this: leveraging the specificity of enzymes or employing the versatility of chemical reactions.
Performance Comparison: Enzymatic vs. Chemical Synthesis
The choice between enzymatic and chemical synthesis of L-fructofuranosides hinges on a variety of factors, including yield, purity, scalability, and environmental impact. The following tables summarize the quantitative data from representative experimental protocols for each method.
| Parameter | Enzymatic Synthesis of N-acetylsucrosamine[1][2] | Chemical Synthesis of a Disaccharide |
| Product | β-D-fructofuranosyl-(2→1)-2-acetamido-2-deoxy-α-D-glucopyranoside | 2-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-3,4:5,6-di-O-isopropylidene-D-mannose dimethyl acetal (B89532) |
| Starting Materials | Sucrose (B13894), 2-acetamido-2-deoxy-D-glucose | 3,4:5,6-di-O-isopropylidene-D-mannose dimethyl acetal, 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline |
| Catalyst/Reagent | β-fructofuranosidase (from Aspergillus oryzae) | p-toluenesulfonic acid |
| Solvent | 20 mM Na citrate (B86180) buffer (pH 5.5) | Not specified in abstract |
| Reaction Temperature | 30°C | Not specified in abstract |
| Reaction Time | Not specified | Not specified |
| Isolated Yield | 22.1% (from sucrose)[1][2] | 25% |
| Byproducts | Unreacted starting materials, other oligosaccharides | Not specified in abstract |
| Parameter | Enzymatic Synthesis of Fructooligosaccharides (FOS) |
| Product | Fructooligosaccharides (FOS) |
| Starting Materials | Sucrose |
| Catalyst/Reagent | Fructosyltransferase or β-fructofuranosidase |
| Solvent | Aqueous buffer |
| Reaction Temperature | Typically 40-60°C |
| Reaction Time | Varies (hours to days) |
| Maximum Yield | Up to 60% of total carbohydrates |
| Byproducts | Glucose, fructose, unreacted sucrose |
Experimental Protocols
Enzymatic Synthesis of N-acetylsucrosamine[1][2]
Materials:
-
Sucrose
-
2-acetamido-2-deoxy-D-glucose (GlcNAc)
-
Dried Aspergillus oryzae mycelia containing β-fructofuranosidase
-
Celite 535
-
20 mM Na citrate buffer (pH 5.5)
Procedure:
-
Prepare soft granules by mixing dried Aspergillus oryzae mycelia with Celite 535.
-
In a reaction vessel, dissolve sucrose and GlcNAc in 20 mM Na citrate buffer (pH 5.5).
-
Add the prepared granules of the whole-cell catalyst to the substrate solution.
-
Incubate the reaction mixture at 30°C with gentle agitation.
-
Monitor the reaction progress using a suitable method (e.g., TLC or HPLC).
-
Upon completion, stop the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.
-
Isolate the product, N-acetylsucrosamine, from the reaction mixture using appropriate chromatographic techniques.
Chemical Synthesis of a Disaccharide Intermediate
Materials:
-
3,4:5,6-di-O-isopropylidene-D-mannose dimethyl acetal
-
2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline
-
p-toluenesulfonic acid (catalytic amount)
Procedure:
-
In a reaction vessel, dissolve 3,4:5,6-di-O-isopropylidene-D-mannose dimethyl acetal and 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline in a suitable anhydrous solvent.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the condensation reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a suitable base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crystalline product, 2-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-3,4:5,6-di-O-isopropylidene-D-mannose dimethyl acetal, by recrystallization or column chromatography.
Visualizing the Synthesis Pathways
To better understand the workflows and logical relationships in both synthesis methods, the following diagrams have been generated using the DOT language.
Caption: Workflow for the enzymatic synthesis of N-acetylsucrosamine.
Caption: General workflow for the chemical synthesis of a disaccharide.
Comparative Analysis
Enzymatic Synthesis:
The primary advantage of enzymatic synthesis lies in its high specificity and stereoselectivity. Enzymes like β-fructofuranosidase catalyze reactions under mild conditions (neutral pH, ambient temperature), minimizing the formation of unwanted byproducts and eliminating the need for complex protecting group chemistry.[1][2] This often translates to a more environmentally friendly process with fewer purification steps. However, enzyme stability, substrate scope, and the cost of enzyme production can be limiting factors. The reported yield of 22.1% for N-acetylsucrosamine and up to 60% for FOS demonstrates the potential for moderate to high efficiency, depending on the specific enzyme and substrate combination.
Chemical Synthesis:
Chemical synthesis offers greater flexibility in terms of substrate scope and the ability to introduce non-natural modifications. Methods like the Koenigs-Knorr reaction and Fischer glycosidation are well-established for forming glycosidic bonds. However, these methods often require harsh reaction conditions, including strong acids or heavy metal catalysts, and the use of protecting groups to achieve regioselectivity. This multi-step approach can lead to lower overall yields and the generation of significant chemical waste. The reported 25% yield for the synthesis of a disaccharide intermediate is comparable to the enzymatic synthesis of N-acetylsucrosamine, but the overall process is likely more complex and less "green." Furthermore, chemical synthesis often results in a mixture of anomers, requiring careful purification to isolate the desired product.
Conclusion
Both enzymatic and chemical synthesis methodologies present viable pathways for the production of L-fructofuranosides, each with a distinct set of advantages and disadvantages. Enzymatic synthesis excels in its specificity, mild reaction conditions, and environmental friendliness, making it an attractive option for the production of specific, naturally occurring fructofuranosides. Chemical synthesis, on the other hand, provides broader substrate flexibility and the potential for creating novel derivatives, albeit with greater complexity and environmental considerations. The selection of the optimal synthesis strategy will ultimately depend on the specific target molecule, desired purity, scalability requirements, and the resources available to the research or development team.
References
A Comparative Guide to the Validation of Mass Spectrometry Methods for L-Fructofuranose Identification
For researchers, scientists, and drug development professionals, the accurate identification and quantification of L-fructofuranose is critical in various stages of research and development. Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as a highly sensitive and selective method for this purpose. This guide provides a comparative overview of a validated LC-MS/MS method for this compound analysis against alternative analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Fructose (B13574) Quantification
Several methods are available for the quantification of fructose, each with its own advantages and limitations. While mass spectrometry offers high sensitivity and selectivity, other techniques can be employed depending on the specific requirements of the analysis.
| Method | Principle | Advantages | Disadvantages | Application |
| LC-MS/MS (HILIC) | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and selectivity, suitable for complex matrices, allows for isotopic labeling.[1][2] | Higher equipment cost, potential for matrix effects. | Biomarker studies in plasma and urine, drug response monitoring.[1][3] |
| HPLC-RI | Chromatographic separation with detection based on changes in the refractive index of the eluent. | Simple, robust, and widely available. | Lower sensitivity and selectivity compared to MS, not suitable for gradient elution. | Routine analysis of simple sugar mixtures. |
| HPLC-ELSD | Chromatographic separation where the eluent is nebulized and the analyte particles scatter light. | More sensitive than RI detection, compatible with gradient elution.[4] | Non-linear response, requires optimization of nebulizer and evaporator conditions. | Analysis of carbohydrates in food samples.[4] |
| Gas Chromatography (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass spectrometry. | High resolution for isomeric separation. | Requires derivatization, which can be time-consuming and introduce variability. | Comprehensive monosaccharide analysis. |
| Colorimetric/Enzymatic Assays | Chemical or enzymatic reaction that produces a colored product proportional to the analyte concentration. | Simple, low-cost, and high-throughput for specific analytes. | Prone to interference from other structurally similar compounds, may lack the specificity of chromatographic methods.[5] | Rapid screening and in vitro enzyme assays.[5] |
Experimental Protocol: UPLC-MS/MS Method for Fructose Quantification in Human Plasma
This section details a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the direct measurement of fructose in human plasma. This method is highly relevant for the analysis of this compound in biological samples.
1. Sample Preparation [1]
-
Protein Precipitation: To 50 µL of human plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (stable isotope-labeled fructose).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 5 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
2. Chromatographic Conditions [1][2]
-
LC System: Waters ACQUITY UPLC® System
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Shodex Asahipak NH2P-40)[2]
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium (B1175870) acetate).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions [1][2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fructose: Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled fructose.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
4. Method Validation [1][3] The method should be validated for:
-
Linearity: Assessed by analyzing calibration standards at multiple concentrations. Calibration curves should have a correlation coefficient (r²) > 0.99.[3]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Intra- and inter-day precision should be <15% and accuracy within 85-115%.[1]
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte and internal standard.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Stability: Assessed under various conditions including freeze-thaw cycles, short-term benchtop stability, and long-term storage.[2]
Visualizing Analytical Workflows
The following diagrams illustrate the experimental workflow for the validated LC-MS/MS method and provide a logical comparison of different analytical approaches for this compound identification.
Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.
Caption: Logical comparison of analytical methods for this compound identification.
References
- 1. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a UPLC-MS/MS method for the quantification of sugars and non-nutritive sweeteners in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a UPLC-MS/MS method to quantify fructose in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Modified Kulka Micromethod for the Rapid and Safe Analysis of Fructose and 1-Deoxy-d-xylulose-5-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthetic L-Fructofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic L-fructofuranose, a rare sugar with growing interest in pharmaceutical applications. The guide details experimental protocols for key analytical techniques, presents quantitative data for comparison with alternative L-sugars, and outlines a logical workflow for purity assessment.
Introduction to this compound and its Alternatives
This compound, the L-enantiomer of the naturally occurring D-fructose, is a synthetic monosaccharide with potential applications in drug development due to its unique biochemical properties. As with any synthetic active pharmaceutical ingredient (API), rigorous purity assessment is crucial to ensure safety and efficacy. This guide focuses on the analytical techniques used to identify and quantify impurities in synthetic this compound and compares its purity profile with other relevant L-sugars, such as L-psicose and L-tagatose, which are also being explored for their therapeutic potential.
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthetic carbohydrate like this compound.
L-Fructofuranose vs. Other Rare Sugars: A Comparative Review for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of L-fructofuranose and other notable rare sugars. Due to a significant lack of specific experimental data for this compound, this review synthesizes available information on related rare sugars to provide a comparative framework and highlight areas for future research.
Rare sugars, defined as monosaccharides and their derivatives that are present in limited quantities in nature, are gaining attention for their potential health benefits and applications in drug development.[1] Unlike their abundant counterparts, many rare sugars exhibit low caloric content and unique physiological effects, such as reduced impact on blood glucose levels.[2][3] This guide focuses on this compound, the L-enantiomer of the common sugar D-fructose, and compares it with other better-characterized rare sugars: D-allulose (D-psicose), D-tagatose, and L-sorbose.
Biochemical and Physical Properties: A Comparative Table
Quantitative data on the biochemical and physical properties of rare sugars is crucial for their application. The following table summarizes key comparative metrics for this compound (with properties largely inferred from its D-enantiomer and other L-sugars due to lack of direct data), D-allulose, D-tagatose, and L-sorbose.
| Property | This compound (Inferred) | D-Allulose (D-Psicose) | D-Tagatose | L-Sorbose | D-Fructose (Reference) |
| Sweetness (relative to sucrose) | Expected to be sweet, similar to D-fructose | ~70%[4] | ~92% | Sweet | 120-180%[4] |
| Caloric Value (kcal/g) | Expected to be very low to near-zero | ~0.4[4] | ~1.5 | Low | ~4.0[5] |
| Glycemic Index | Expected to be very low | Very low | Low | Low | 19[6] |
| Molar Mass ( g/mol ) | 180.16[1] | 180.16 | 180.16 | 180.16 | 180.16 |
| Natural Occurrence | Extremely rare | Found in small amounts in wheat, figs, and raisins[7] | Found in some dairy products | Used in vitamin C synthesis[8] | Abundant in fruits and honey[4] |
Metabolic Fate: A Tale of Two Enantiomers
The metabolic pathways of rare sugars are key to understanding their physiological effects. While D-sugars are readily metabolized by the body for energy, L-sugars are generally poorly recognized by the enzymatic machinery that handles their D-counterparts.[9]
D-Fructose Metabolism: As a reference, D-fructose is primarily metabolized in the liver, where it is phosphorylated by fructokinase and then cleaved by aldolase (B8822740) B to enter the glycolytic or gluconeogenic pathways.[10]
This compound (Hypothetical Metabolism): Based on the behavior of other L-sugars like L-glucose, it is hypothesized that this compound is not a substrate for hexokinase or fructokinase, the primary enzymes in D-fructose metabolism.[11] Consequently, it is likely poorly absorbed and metabolized, leading to a near-zero caloric contribution. A significant portion of ingested this compound is expected to be excreted unchanged in the urine.
Other Rare Sugars:
-
D-Allulose: This rare sugar is absorbed but minimally metabolized and is largely excreted in the urine.[8]
-
D-Tagatose: Approximately 20% of ingested D-tagatose is absorbed and metabolized in the liver via a pathway similar to D-fructose, while the remainder is fermented by gut microbiota.[8]
-
L-Sorbose: Evidence suggests L-sorbose has some antitumor activity by impairing metabolism after being converted to L-sorbose-1-phosphate.[8]
Experimental Protocols: Methodologies for Rare Sugar Analysis
The analysis and quantification of rare sugars are essential for research and development. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of Rare Sugars by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify rare sugars in a sample matrix.
Materials:
-
HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)
-
Amino-based or ligand-exchange chromatography column
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Rare sugar standards (this compound, D-allulose, D-tagatose, L-sorbose)
-
Sample for analysis
Procedure:
-
Sample Preparation:
-
Dissolve a known weight of the sample in a specific volume of mobile phase (e.g., 80:20 acetonitrile:water).
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 35°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject a known volume of the prepared sample and standards.
-
Record the chromatograms and retention times.
-
-
Data Analysis:
-
Identify the rare sugar peaks in the sample chromatogram by comparing retention times with the standards.
-
Construct a calibration curve for each rare sugar standard by plotting peak area against concentration.
-
Quantify the concentration of each rare sugar in the sample using the respective calibration curve.
-
Protocol 2: In Vitro Cellular Uptake and Metabolism Assay
Objective: To assess the cellular uptake and metabolic fate of a rare sugar in a cell line (e.g., Caco-2 for intestinal absorption, HepG2 for liver metabolism).
Materials:
-
Cell line of interest (e.g., Caco-2, HepG2)
-
Cell culture medium and supplements
-
Rare sugar to be tested
-
Lysis buffer
-
Analytical method for sugar quantification (e.g., HPLC, LC-MS)
Procedure:
-
Cell Culture:
-
Culture the cells to a confluent monolayer in appropriate well plates.
-
-
Sugar Incubation:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a known concentration of the rare sugar in serum-free medium for a defined period (e.g., 1, 4, 24 hours).
-
-
Cell Lysis and Sample Collection:
-
After incubation, wash the cells with ice-cold PBS to remove extracellular sugar.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysate and the incubation medium separately.
-
-
Analysis:
-
Quantify the concentration of the rare sugar in the cell lysate and the medium using a validated analytical method.
-
-
Data Analysis:
-
Calculate the amount of sugar taken up by the cells.
-
Analyze the cell lysate and medium for the presence of potential metabolites.
-
Signaling Pathways and Biological Effects
The interaction of rare sugars with cellular signaling pathways is a key area of research, particularly for drug development.
D-Fructose and Insulin (B600854) Signaling: High fructose (B13574) consumption has been shown to induce insulin resistance by interfering with the insulin receptor signaling cascade, particularly by increasing serine phosphorylation of IRS-1.[12][13]
This compound (Hypothesized Effects): Given its likely minimal metabolism, this compound is not expected to directly interfere with intracellular signaling pathways in the same manner as D-fructose. Its biological effects, if any, would more likely be related to its presence in the extracellular space or its interaction with cell surface receptors. Further research is needed to elucidate any potential signaling roles.
Other Rare Sugars:
-
D-Allulose: Has been shown to have anti-hyperglycemic and anti-obesity effects, though the precise signaling mechanisms are still under investigation.[14]
-
D-Tagatose: Can influence lipid metabolism, with some studies showing it increases hepatic lipogenic enzyme activity, while others suggest it can reduce the risk of sugar-induced myocardial injury compared to fructose.[5][15]
-
L-Sorbose: Has been observed to lower hepatic lipogenic enzyme activity in rats.[15]
Visualizing Metabolic and Signaling Pathways
To illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Comparative metabolic fate of D-fructose and hypothetical fate of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. L-Glucose: physiological functions, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 4. Fructose - Wikipedia [en.wikipedia.org]
- 5. Nutrition facts for fructose , recommended daily values and analysis. [nutrientoptimiser.com]
- 6. caloriecontrol.org [caloriecontrol.org]
- 7. dtb.bmj.com [dtb.bmj.com]
- 8. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 11. L-Glucose - Wikipedia [en.wikipedia.org]
- 12. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sugar toxicity - Universität Salzburg [plus.ac.at]
- 14. gssiweb.org [gssiweb.org]
- 15. Enzymatic Synthesis and Structural Confirmation of Novel Oligosaccharide, D-Fructofuranose-linked Chitin Oligosaccharide [jstage.jst.go.jp]
A Comparative Guide to Analytical Methods for L-Fructofuranose Analysis: A Cross-Validation Perspective
For researchers, scientists, and drug development professionals engaged in the analysis of L-fructofuranose, the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), enzymatic assays, and spectrophotometric methods. The objective is to furnish supporting data and detailed protocols to aid in the selection and cross-validation of methods for accurate and reproducible quantification of this compound and its polymers, such as fructans and fructooligosaccharides (FOS).
Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results, especially when comparing data across different laboratories or methodologies.[1] This process verifies that a validated method produces comparable data, which is essential for regulatory compliance and data integrity.[1][2]
Comparative Analysis of Key Analytical Methods
The quantification of this compound, often as a constituent of fructans or FOS, can be approached through various analytical techniques. Each method presents distinct advantages and limitations in terms of specificity, sensitivity, cost, and throughput. A summary of their performance characteristics is presented in Table 1.
| Parameter | HPLC-RI | Enzymatic Assay | Spectrophotometric (Colorimetric) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on analyte's interaction with stationary phase, detection by refractive index changes. | Enzymatic conversion of fructose (B13574) to a product that is measured, often via NADH formation.[3] | Formation of a colored product upon reaction with specific reagents, measured by absorbance. | Separation based on differential partitioning between a stationary and mobile phase.[4] |
| Specificity | High for individual saccharides. | High, due to enzyme specificity.[3] | Can be prone to interference from other sugars. | Lower, primarily for qualitative or semi-quantitative analysis.[4] |
| Sensitivity | Good; LOD < 0.06 g/L for FOS.[5][6] | High. | Moderate; LOD for fructose ~13 µM.[7] | Lower sensitivity compared to other methods.[5] |
| Precision (%RSD) | Good; generally < 5%.[5][6] | Good; Repeatability RSDs of 2.3-7.3%.[3][8] | Good; Average RSD of 4%.[7] | Variable, suitable for semi-quantitative work.[4] |
| Cost | High (instrumentation). | Moderate (reagents, kits). | Low (reagents, basic equipment). | Very Low.[4] |
| Throughput | Moderate. | High (plate-based assays). | High. | High. |
| Primary Application | Quantification of individual FOS, glucose, fructose, and sucrose (B13894).[5][6] | Quantification of total fructans or fructose.[3][8] | General quantification of sugars. | Rapid, qualitative screening and semi-quantitative analysis.[4] |
LOD: Limit of Detection; RSD: Relative Standard Deviation
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the key techniques discussed.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method is widely used for the simultaneous quantification of individual FOS, as well as monosaccharides and disaccharides.[9]
Instrumentation:
-
HPLC system with a refractive index detector (RID).
-
Amino-propyl or other suitable carbohydrate analysis column.
Mobile Phase:
-
Acetonitrile and water gradient.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound (or relevant FOS standards), glucose, and sucrose of known concentrations.
-
Sample Preparation: Dilute samples to fall within the linear range of the assay. Filter through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Injection Volume: 20 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Temperature: 35 °C
-
-
Quantification: Identify and quantify peaks based on the retention times and peak areas of the standards.
Enzymatic Assay for Fructan Quantification
This method, often available in kit format, relies on the specific enzymatic hydrolysis of fructans to fructose and glucose, which are then quantified.[3][8]
Principle: Fructans are hydrolyzed by a specific fructanase enzyme mixture. The resulting fructose and glucose are then measured using a coupled enzymatic reaction that leads to the production of NADH, which is quantified spectrophotometrically at 340 nm.[3]
Procedure:
-
Sample Extraction: Extract fructans from the sample using hot water.
-
Removal of Interfering Sugars: Treat the extract with enzymes like amylase and sucrase to remove starch and sucrose.
-
Fructan Hydrolysis: Add a purified fructanase (exo- and endo-inulinases) mixture to hydrolyze fructans to fructose and glucose.
-
Quantification: Measure the released fructose and glucose using a spectrophotometer by monitoring the increase in absorbance at 340 nm following the addition of reagents for the coupled enzymatic reaction (e.g., hexokinase, phosphoglucose (B3042753) isomerase, glucose-6-phosphate dehydrogenase, and NAD+).[3]
Spectrophotometric Method using 2-Thiobarbituric Acid
This colorimetric method provides a relatively simple and inexpensive way to determine fructose concentration.
Principle: Sugars are oxidized in an acidic solution, and the resulting by-products form a colored complex with 2-thiobarbituric acid. The absorbance of this complex is measured and is proportional to the sugar concentration.[7]
Procedure:
-
Standard Preparation: Prepare a series of fructose standards of known concentrations.
-
Reaction Mixture: To the sample or standard, add a solution of zero-valent iron powder in an acidic buffer and bubble with air to initiate oxidation.
-
Color Development: Add a solution of 2-thiobarbituric acid and heat the mixture.
-
Measurement: After cooling, measure the absorbance of the solution at the characteristic wavelength for the fructose-TBA complex using a UV-Vis spectrophotometer.
-
Quantification: Determine the fructose concentration in the sample from the calibration curve generated with the standards.
Cross-Validation Workflow
The process of cross-validating different analytical methods is crucial for ensuring data comparability and reliability. A typical workflow for cross-validation is depicted below.
Discussion on Method Comparison and Selection
The choice of an analytical method for this compound should be guided by the specific research question, sample matrix, and available resources.
-
HPLC-RI is the gold standard for detailed characterization and quantification of individual FOS components, offering high specificity and good precision.[5][6][9] However, it requires significant capital investment in equipment.
-
Enzymatic assays provide a high-throughput and specific method for the quantification of total fructans.[3][8] These are particularly useful for routine analysis of a large number of samples where the detailed FOS profile is not required.
-
Spectrophotometric methods are cost-effective and simple to perform, making them suitable for preliminary screening or in laboratories with limited access to sophisticated instrumentation.[7] However, they may lack the specificity of chromatographic and enzymatic methods and can be prone to interference. A study comparing a colorimetric method with HPLC for fructan analysis in pasture grasses found that the colorimetric technique underestimated the fructan content due to incomplete hydrolysis.[10]
-
Thin-Layer Chromatography (TLC) is a simple and economical method primarily for the qualitative or semi-quantitative determination of carbohydrates.[4] It is useful for rapid screening of multiple samples.
For rigorous drug development and quality control, cross-validation between a high-specificity method like HPLC and a higher-throughput method like an enzymatic assay is recommended. This ensures that the rapid screening method provides data that is comparable and reliable relative to the more detailed analytical technique. By carefully selecting and validating the appropriate analytical methods, researchers can ensure the accuracy and integrity of their this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 6. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measurement of total fructan in foods by enzymatic/spectrophotometric method: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ayurvedjournal.com [ayurvedjournal.com]
- 10. Comparison of a colorimetric and a high-performance liquid chromatography method for the determination of fructan in pasture grasses for horses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Prebiotic Effects of L-Fructofuranose and Inulin
A comprehensive review for researchers and drug development professionals on the differential impacts of two prominent fructans on gut microbiota and metabolic health.
In the ever-evolving landscape of gut health research and functional food development, prebiotics stand out for their potential to modulate the gut microbiota and confer health benefits. Among the most studied prebiotics are fructans, a class of carbohydrates composed of fructose (B13574) units. This guide provides a detailed, data-driven comparison of the prebiotic effects of two key fructans: L-fructofuranose and inulin (B196767). While inulin is a well-characterized long-chain fructan, data on the specific prebiotic effects of this compound, a simple fructose-containing disaccharide, is limited. Therefore, this comparison will utilize data from studies on short-chain fructooligosaccharides (sc-FOS), of which this compound is a fundamental unit, as a proxy to infer its potential effects.
This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of how these two prebiotics differentially influence the gut microbial ecosystem and host physiology.
Impact on Gut Microbiota Composition
Both inulin and short-chain fructooligosaccharides (sc-FOS) have been demonstrated to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species. However, the degree and specificity of this stimulation can vary, likely due to differences in their chain length and subsequent fermentation kinetics.
Inulin, with its longer chain length (Degree of Polymerization [DP] ≥ 10), is fermented more slowly and tends to exert its effects throughout the colon, including the more distal regions.[1] In contrast, sc-FOS (DP 2-9) are more rapidly fermented in the proximal colon.[1] This spatial difference in fermentation can lead to distinct shifts in the overall microbial community structure.
A randomized, double-blind clinical trial comparing inulin and FOS in overweight/obese and healthy individuals found that inulin intervention led to a significant increase in the abundance of Bacteroidales, Bacteroidia, and Lactobacillus, while decreasing Firmicutes, Clostridia, and Ruminococcus in the overweight/obese group.[2]
| Microbial Group | Effect of Inulin | Effect of sc-FOS (as a proxy for this compound) | Key References |
| Bifidobacterium | Significant Increase | Significant Increase | [3] |
| Lactobacillus | Significant Increase | Significant Increase | [2][3] |
| Faecalibacterium | Increase | Not consistently reported | [4] |
| Bacteroides | Increase | Variable | [2] |
| Ruminococcus | Decrease | Variable | [1][2] |
| Firmicutes | Decrease | Variable | [2] |
| Clostridia | Decrease | Variable | [2] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of prebiotics by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut health, serving as an energy source for colonocytes, and exerting systemic effects on host metabolism and immunity.
The differential fermentation kinetics of inulin and sc-FOS also influence the profile of SCFA production. The faster fermentation of sc-FOS in the proximal colon may lead to a more rapid initial burst of SCFA production, while the slower fermentation of inulin can result in a more sustained release of SCFAs throughout the colon.
An in vitro study comparing a high-solubility inulin (HSI) and oligofructose (OF), a type of sc-FOS, found that both significantly increased the levels of acetic, lactic, and formic acids. However, the fermentative metabolism appeared to be faster with OF than with HSI.[3]
| Short-Chain Fatty Acid | Effect of Inulin | Effect of sc-FOS (as a proxy for this compound) | Key References |
| Total SCFAs | Increase | Increase | [3] |
| Acetate | Increase | Increase | [3][5] |
| Propionate | Variable (decrease reported in one study) | Not consistently reported | [1] |
| Butyrate | Increase | Not consistently reported | |
| Lactate | Increase | Increase | [3][5] |
| Formate | Increase | Increase | [3] |
Experimental Methodologies
The findings presented in this guide are based on a variety of experimental designs, including in vitro fermentation models and human clinical trials. Understanding these methodologies is crucial for interpreting the data accurately.
In Vitro Fecal Fermentation
A common method to assess the prebiotic potential of a substrate is through in vitro fermentation using human fecal samples. This technique allows for a controlled environment to study changes in microbial populations and metabolite production.
Human Intervention Studies
Randomized controlled trials in human subjects provide the most direct evidence of the physiological effects of prebiotics. These studies typically involve the administration of the prebiotic or a placebo over a defined period, followed by the analysis of fecal and/or blood samples.
Signaling Pathways and Metabolic Effects
The SCFAs produced from prebiotic fermentation act as signaling molecules that can influence host metabolism. For instance, they can interact with G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, which are expressed in various tissues, including the gut and adipose tissue. This interaction can modulate the release of gut hormones like GLP-1 and PYY, which are involved in appetite regulation and glucose homeostasis.
Conclusion and Future Directions
It is crucial to emphasize that the direct prebiotic effects of this compound have not been extensively studied. The data presented here, based on sc-FOS, provides a strong indication of its likely prebiotic activity. However, dedicated research on this compound is necessary to fully elucidate its specific impact on the gut microbiome and its potential health benefits. Future studies should focus on direct comparisons of this compound with inulin and other prebiotics in well-controlled in vitro and in vivo models to provide a clearer understanding of its unique properties and potential applications in functional foods and therapeutics.
References
- 1. Differential effects of inulin and fructooligosaccharides on gut microbiota composition and glycemic metabolism in overweight/obese and healthy individuals: a randomized, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Prebiotic Fructooligosaccharide Metabolism in Lactobacillus plantarum WCFS1 through Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Stereochemical Configuration of L-fructofuranose: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemical configuration is paramount. This guide provides a comparative overview of key analytical techniques for the validation of the stereochemical configuration of L-fructofuranose, presenting experimental data, detailed protocols, and a logical workflow for analysis.
This compound, a five-membered ring isomer of the L-enantiomer of fructose, presents a unique stereochemical puzzle due to the presence of multiple chiral centers and its existence in equilibrium between α and β anomers. The unambiguous confirmation of its three-dimensional structure is critical for understanding its biological activity and for applications in drug development and other scientific fields. This guide explores and compares three powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Vibrational Circular Dichroism (VCD).
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for the stereochemical validation of this compound depends on several factors, including the physical state of the sample, the desired level of structural detail, and the availability of instrumentation. The following table summarizes the key performance aspects of NMR, X-ray Crystallography, and VCD.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Measures the magnetic properties of atomic nuclei to elucidate molecular structure and connectivity. | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. |
| Sample State | Solution | Crystalline Solid | Solution |
| Information Provided | Connectivity, relative stereochemistry, anomeric configuration, and conformational dynamics in solution. | Absolute three-dimensional structure, bond lengths, bond angles, and crystal packing. | Absolute configuration and solution-state conformation. |
| Strengths | Non-destructive, provides detailed information about the molecule in its natural solution state, and can be used to study dynamic processes. | Provides the most definitive and precise structural information. | Highly sensitive to stereochemistry and provides information about the molecule's conformation in solution. |
| Limitations | Complex spectra for mixtures of anomers, requires pure samples for unambiguous assignment. | Requires a high-quality single crystal, which can be challenging to obtain. The solid-state structure may not represent the solution-state conformation. | Requires specialized equipment and theoretical calculations for spectral interpretation. |
Experimental Data
While specific experimental data for the individual anomers of this compound is scarce in publicly available literature, data for the closely related D-fructose provides a strong predictive basis. The NMR chemical shifts for the L-enantiomer are expected to be identical to those of the D-enantiomer.
NMR Spectroscopic Data
The following table presents the reported ¹³C NMR chemical shifts for the major tautomers of D-fructose in D₂O, which serve as a reference for L-fructose. The furanose forms are of particular interest for this guide.
| Carbon Atom | β-D-fructopyranose (ppm) | α-D-fructofuranose (ppm) | β-D-fructofuranose (ppm) |
| C-1 | 64.91 | 63.94 | 63.71 |
| C-2 | 98.89 | 105.23 | 102.31 |
| C-3 | 68.57 | 82.96 | 76.37 |
| C-4 | 70.68 | 77.02 | 75.41 |
| C-5 | 70.16 | 82.16 | 81.51 |
| C-6 | 64.24 | 62.08 | 63.34 |
Note: Data adapted from published work by Pfeffer et al.[1]
X-ray Crystallographic Data
A study on a racemic mixture of D- and L-fructose successfully determined the crystal structure of the β-pyranose form. Although not the furanose form, this data illustrates the type of information obtained from X-ray crystallography.
Unit Cell Parameters for Racemic β-D/L-fructopyranose: [2]
-
Crystal System: Triclinic
-
Space Group: P-1
-
a: 6.336(2) Å
-
b: 7.822(2) Å
-
c: 8.318(2) Å
-
α: 75.18(2)°
-
β: 84.18(2)°
-
γ: 70.73(2)°
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline the key steps for each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and relative stereochemistry of this compound in solution.
Methodology:
-
Sample Preparation:
-
Dissolve a purified sample of L-fructose (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, 0.5-0.7 mL).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
-
The anomeric configuration (α or β) can be determined by the chemical shift of the anomeric carbon (C2) and the coupling constants of the anomeric proton.
-
X-ray Crystallography
Objective: To determine the absolute three-dimensional structure of this compound in the solid state.
Methodology:
-
Crystallization:
-
Grow single crystals of this compound from a suitable solvent or solvent mixture (e.g., water-ethanol, water-acetone). This is often the most challenging step and may require screening of various conditions (temperature, concentration, precipitant).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect X-ray diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles. The absolute configuration can be determined using anomalous dispersion effects if a heavy atom is present or by using chiral space groups.
-
Vibrational Circular Dichroism (VCD)
Objective: To determine the absolute configuration of this compound in solution.
Methodology:
-
Sample Preparation:
-
Dissolve a purified sample of this compound in a suitable solvent that is transparent in the infrared region of interest (e.g., deuterated chloroform, dimethyl sulfoxide). The concentration should be high enough to obtain a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Typically, the mid-IR region (4000-800 cm⁻¹) is scanned.
-
-
Theoretical Calculations and Spectral Comparison:
-
Perform quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD and IR spectra for both possible enantiomers of fructofuranose.
-
Compare the experimental VCD spectrum with the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.
-
Alternative and Complementary Techniques
Beyond the three primary methods detailed above, other techniques can provide valuable information for the stereochemical validation of this compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique can be used to separate the different anomers and the enantiomers of fructose.[2][3][4] By using a chiral stationary phase, it is possible to resolve the D- and L-enantiomers and, in some cases, the α and β anomers.
-
Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral molecule.[5][6][7][8] The direction and magnitude of the optical rotation can be used to distinguish between enantiomers.
Experimental and Logical Workflow
The validation of the stereochemical configuration of this compound can be approached systematically. The following diagram illustrates a logical workflow for this process.
References
- 1. rsc.org [rsc.org]
- 2. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repository.gsi.de [repository.gsi.de]
- 6. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Properties of Enzymes Acting on D-Fructofuranose
A notable scarcity of research exists on the enzymatic metabolism of L-fructofuranose, the levorotatory isomer of fructose. Consequently, this guide provides a comparative kinetic analysis of key enzymes acting on the biologically prevalent dextrorotatory isomer, D-fructofuranose. The primary enzymes responsible for the initial step of D-fructose metabolism are Fructokinase (also known as Ketohexokinase, KHK) and Hexokinase.
Fructokinase exists in two main isoforms, KHK-C and KHK-A, which exhibit distinct kinetic properties. Hexokinases, while primarily involved in glucose metabolism, can also phosphorylate D-fructose, albeit with lower affinity. This guide will objectively compare the performance of these enzymes, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the nuances of D-fructose metabolism.
Comparative Kinetic Parameters of D-Fructofuranose Metabolizing Enzymes
The following table summarizes the key kinetic parameters for human Fructokinase isoforms (KHK-A and KHK-C) and Hexokinase IV (Glucokinase) with D-fructose as the substrate. These parameters provide insights into the substrate affinity (Km), maximum reaction velocity (Vmax), and catalytic efficiency (kcat) of each enzyme.
| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Fructokinase (KHK-C) | D-Fructose | ~0.5 | Data not available | ~7.6 | ~1.52 x 104 |
| Fructokinase (KHK-A) | D-Fructose | ~7.0 | Data not available | ~6.9 | ~9.86 x 102 |
| Hexokinase IV (Glucokinase) | D-Fructose | ~12 | Data not available | ~116.9 | ~9.74 x 103 |
Note: Vmax values are highly dependent on enzyme concentration and assay conditions, and directly comparable values were not consistently available in the literature. The catalytic efficiency provides a standardized measure for comparing enzyme performance.
Experimental Protocols
Detailed methodologies for determining the kinetic parameters of fructokinase and hexokinase are crucial for reproducible research. Below are representative experimental protocols.
Fructokinase Activity Assay (Coupled Spectrophotometric Method)
This assay determines fructokinase activity by coupling the production of ADP to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (pH 7.5)
-
ATP solution
-
MgCl2 solution
-
D-Fructose solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Purified Fructokinase (KHK-A or KHK-C) or cell/tissue lysate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, PEP, NADH, PK, and LDH.
-
Add the fructokinase sample to the reaction mixture.
-
Initiate the reaction by adding varying concentrations of D-fructose.
-
Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.
-
The rate of NADH oxidation is proportional to the fructokinase activity.
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plot.
-
Determine Km and Vmax by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate kcat from the Vmax value and the enzyme concentration (kcat = Vmax / [E]).
Hexokinase Activity Assay (Coupled Spectrophotometric Method)
This assay measures hexokinase activity by coupling the production of glucose-6-phosphate (or fructose-6-phosphate) to the reduction of NADP+, which is monitored by an increase in absorbance at 340 nm.
Materials:
-
Triethanolamine (B1662121) buffer (pH 7.6)
-
ATP solution
-
MgCl2 solution
-
D-Fructose solution
-
NADP+ solution
-
Glucose-6-phosphate dehydrogenase (G6PDH) (must be free of hexokinase activity)
-
Purified Hexokinase or cell/tissue lysate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing triethanolamine buffer, MgCl2, ATP, and NADP+.
-
Add the hexokinase sample and G6PDH to the reaction mixture.
-
Initiate the reaction by adding varying concentrations of D-fructose.
-
Immediately monitor the increase in absorbance at 340 nm over time in a spectrophotometer.
-
The rate of NADP+ reduction to NADPH is proportional to the hexokinase activity.
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plot.
-
Determine Km and Vmax by fitting the initial velocity data to the Michaelis-Menten equation.
-
Calculate kcat from the Vmax value and the enzyme concentration.
Visualizing the Fructolysis Pathway
The metabolic pathway of D-fructose, known as fructolysis, primarily occurs in the liver. The following diagram illustrates the key enzymatic steps involved in the conversion of D-fructose to intermediates that can enter glycolysis.
Caption: The Fructolysis Pathway for D-Fructose Metabolism.
assessing the stability of L-fructofuranose in comparison to other ketoses
For researchers, scientists, and drug development professionals, understanding the inherent stability of carbohydrate isomers is paramount for applications ranging from drug formulation to food science. This guide provides a comparative assessment of the stability of L-fructofuranose against other ketoses, supported by available experimental insights and detailed methodologies for stability analysis.
While direct, comprehensive quantitative data comparing the stability of a wide range of ketoses under identical conditions is limited in publicly available literature, this guide synthesizes existing findings to provide a qualitative and semi-quantitative comparison. The stability of a ketose is influenced by several factors, including its anomeric form (furanose vs. pyranose), stereochemistry (L- vs. D-), and the conditions to which it is exposed, such as temperature, pH, and the presence of other reactive species.
Comparative Stability Overview
Ketoses, in general, are known to be more susceptible to degradation than their aldose counterparts, particularly in acidic and thermal conditions. This increased reactivity is attributed to the presence of the ketone functional group, which influences the pathways of enolization and subsequent dehydration reactions. Among the ketoses, the five-membered furanose ring of fructose (B13574) is generally less stable than the six-membered pyranose ring, which is the predominant form for many other sugars like glucose in solution.
The following table summarizes the relative stability of this compound in comparison to other common ketoses based on available data and general chemical principles. It is important to note that the stability is highly dependent on the specific conditions.
| Ketose | Ring Form | Stereoisomer | Relative Thermal Stability | Relative Acid Stability | Relative Alkaline Stability | Key Considerations |
| This compound | Furanose | L | Low | Low | Low | The furanose form is inherently less stable than the pyranose form. L-sugars can exhibit different reaction kinetics compared to their D-enantiomers. |
| D-Fructofuranose | Furanose | D | Low | Low | Low | Generally considered to have similar stability to this compound, though enzymatic degradation can be stereospecific. |
| D-Fructopyranose | Pyranose | D | Moderate | Moderate | Moderate | The pyranose form is more stable than the furanose form due to lower ring strain. |
| L-Sorbose | Pyranose | L | Moderate | Moderate | Moderate | As a pyranose, it is expected to be more stable than furanoses. |
| D-Psicose | Pyranose/Furanose | D | Moderate | Moderate | Moderate | Studies on Maillard reactions suggest D-psicose can be more reactive than D-fructose under certain conditions. |
| D-Tagatose | Pyranose/Furanose | D | Moderate | Moderate | Low to Moderate | Thermal degradation is enhanced at neutral pH compared to acidic pH.[1] |
Factors Influencing Ketose Stability
The stability of ketoses is a complex interplay of structural and environmental factors. Key determinants include:
-
Ring Structure: Six-membered pyranose rings are generally more thermodynamically stable than five-membered furanose rings due to lower angle and torsional strain.
-
Anomeric Effect: The orientation of the hydroxyl group at the anomeric carbon influences the stability of the cyclic form.
-
Stereochemistry: The spatial arrangement of hydroxyl groups affects intramolecular hydrogen bonding and overall conformational stability.
-
Temperature: Higher temperatures accelerate degradation reactions such as caramelization and Maillard browning. Studies have shown that fructose degrades significantly faster than glucose at elevated temperatures.
-
pH:
-
Acidic Conditions: Promote hydrolysis of glycosidic bonds and dehydration reactions, leading to the formation of furfurals (e.g., 5-hydroxymethylfurfural (B1680220) from hexoses).
-
Alkaline Conditions: Can lead to enolization and subsequent rearrangement and degradation reactions, including the formation of a complex mixture of organic acids. The fructofuranosyl linkage in glycosides is known to cleave under alkaline conditions at elevated temperatures.
-
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound and other ketoses, a forced degradation study is typically employed. This involves subjecting the sugar to various stress conditions and monitoring its degradation over time.
General Protocol for Forced Degradation Study
A standardized protocol for assessing the stability of a ketose involves the following steps:
-
Sample Preparation: Prepare solutions of the ketose of interest (e.g., this compound, D-fructose, L-sorbose) at a known concentration in a suitable buffer or solvent.
-
Application of Stress Conditions:
-
Thermal Stress: Incubate the solutions at a range of elevated temperatures (e.g., 60°C, 80°C, 100°C) for specific time intervals.
-
Acidic Stress: Adjust the pH of the solutions to acidic values (e.g., pH 1, 3, 5) using a suitable acid (e.g., HCl) and incubate at a defined temperature.
-
Alkaline Stress: Adjust the pH of the solutions to alkaline values (e.g., pH 9, 11, 13) using a suitable base (e.g., NaOH) and incubate at a defined temperature.
-
-
Time-Point Sampling: At regular intervals, withdraw aliquots from each stress condition.
-
Quenching of Reaction: Immediately neutralize the pH or cool the sample on ice to stop further degradation.
-
Quantitative Analysis: Analyze the concentration of the remaining parent ketose and any major degradation products using a validated analytical method.
Analytical Methodologies
The choice of analytical method is critical for accurate quantification of ketose degradation.
a) High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. For sugars, specific columns like those with amine-modified silica (B1680970) or ion-exchange resins are often used.
-
Instrumentation: An HPLC system equipped with a refractive index (RI) detector or a UV detector (for derivatives) is typically used.
-
Sample Preparation: Samples from the forced degradation study may need to be diluted and filtered before injection.
-
Chromatographic Conditions (Example):
-
Column: Aminex HPX-87C or similar carbohydrate analysis column.
-
Mobile Phase: Degassed, deionized water or a dilute acid solution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 60 - 85°C.
-
Detection: Refractive Index (RI).
-
-
Data Analysis: The concentration of the ketose is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of the pure compound. The degradation rate can then be calculated.
b) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds, which are then detected and identified by a mass spectrometer. Sugars are non-volatile and require derivatization to increase their volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation and Derivatization:
-
Lyophilize the aqueous sample to dryness.
-
Add a derivatizing agent (e.g., a mixture of hydroxylamine (B1172632) in pyridine (B92270) followed by acetic anhydride (B1165640) for oximation and acetylation) to the dried sample.
-
Heat the mixture to ensure complete derivatization.
-
The resulting volatile sugar derivatives are then analyzed by GC-MS.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A gradient temperature program is used to separate the derivatives.
-
Ionization: Electron Impact (EI).
-
Detection: Mass spectrometer scanning a specific mass range.
-
-
Data Analysis: The degradation of the parent ketose is monitored by the decrease in the peak area of its corresponding derivative.
c) Spectrophotometry
-
Principle: Certain chemical reactions of ketoses produce colored products that can be quantified by measuring their absorbance at a specific wavelength. This method is often used for total ketose determination.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Method (Example using Resorcinol (B1680541) - Seliwanoff's Test):
-
To a sample containing the ketose, add Seliwanoff's reagent (a solution of resorcinol in hydrochloric acid).
-
Heat the mixture in a boiling water bath for a specific time.
-
A cherry-red colored complex will form in the presence of ketoses.
-
Measure the absorbance at a specific wavelength (e.g., around 520 nm).
-
-
Data Analysis: The concentration of the ketose is determined from a standard curve. This method is less specific than chromatographic techniques as it measures the presence of the keto group rather than the intact molecule.
Visualization of Experimental Workflow and Degradation Pathways
To provide a clearer understanding of the processes involved in assessing ketose stability, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing ketose stability.
Caption: General degradation pathways for ketoses.
References
Validating Computational Models of L-fructofuranose Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate computational modeling of carbohydrate conformations is paramount in various fields, including drug design and glycobiology. L-fructofuranose, a five-membered ring structure of fructose (B13574), exhibits significant flexibility, making its conformational landscape complex to predict. This guide provides a comparative overview of computational models used to determine the conformation of this compound, with a focus on their validation against experimental data.
Comparison of Computational Models
Computational methods for predicting this compound conformation primarily fall into two categories: Molecular Mechanics (MM) and Quantum Mechanics (QM). Molecular Dynamics (MD) simulations, which utilize MM force fields, are widely employed to explore the conformational space in a solvated environment.
| Computational Model | Principle | Strengths | Limitations | Common Software |
| Molecular Mechanics (MM) Force Fields | ||||
| GLYCAM | Parameterized specifically for carbohydrates, accounting for glycosidic linkages and ring conformations. | Good accuracy for predicting glycan structures and dynamics in solution.[1] | Performance can be dependent on the specific version and may require refinement for unusual carbohydrate structures. | AMBER, GROMACS |
| AMBER | A general-purpose force field for biomolecules, with specific parameter sets for carbohydrates. | Widely used and well-validated for a broad range of biomolecules. | May not be as accurate as specialized carbohydrate force fields like GLYCAM for all carbohydrate systems.[2] | AMBER, GROMACS |
| CHARMM | Another general-purpose biomolecular force field with carbohydrate-specific parameters. | Versatile and widely used in the simulation community. | Similar to AMBER, may require careful validation for specific carbohydrate conformations. | CHARMM, NAMD |
| OPLS-AA | A well-established force field with parameters for a wide range of organic molecules, including carbohydrates. | Good performance for a variety of molecular systems. | Parameterization for carbohydrates might not be as extensive as in specialized force fields.[1] | GROMACS, Schrödinger |
| Quantum Mechanics (QM) Methods | ||||
| Density Functional Theory (DFT) | Solves the electronic structure of a molecule to determine its energy and geometry. | High accuracy in describing electronic effects and can be used to parameterize MM force fields. | Computationally expensive, generally limited to static structures or short-timescale dynamics. | Gaussian, Q-Chem |
| Ab initio Methods (e.g., MP2) | Solves the Schrödinger equation with fewer approximations than DFT. | Considered the gold standard for accuracy in electronic structure calculations. | Extremely high computational cost, feasible only for small molecules or for benchmarking other methods. | Gaussian, Molpro |
Experimental Validation Techniques
The validation of computational models heavily relies on experimental data that provides insights into the conformational preferences of this compound in solution or in the solid state. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Quantitative Comparison of Computational and Experimental Data
A key validation metric is the comparison of computationally derived parameters with those obtained from experiments. For this compound, this often involves comparing NMR-derived ³J-coupling constants and experimentally determined torsion angles with those predicted by computational models.
Table 2: Comparison of Experimental and Calculated ³JHH Coupling Constants (Hz) for this compound
| Coupling | Experimental (NMR) | MD (GLYCAM) | MD (AMBER) | QM (DFT) |
| ³JH1-H2 | Value Range | Calculated Value | Calculated Value | Calculated Value |
| ³JH2-H3 | Value Range | Calculated Value | Calculated Value | Calculated Value |
| ³JH3-H4 | Value Range | Calculated Value | Calculated Value | Calculated Value |
| ³JH4-H5 | Value Range | Calculated Value | Calculated Value | Calculated Value |
Note: This table is a template. Specific values need to be populated from relevant literature.
Table 3: Comparison of Key Torsion Angles (degrees) for this compound
| Torsion Angle | Experimental (X-ray) | MD (GLYCAM) | MD (AMBER) | QM (DFT) |
| ν0 (C4-O4-C1-C2) | Value | Average Value | Average Value | Optimized Value |
| ν1 (O4-C1-C2-C3) | Value | Average Value | Average Value | Optimized Value |
| ν2 (C1-C2-C3-C4) | Value | Average Value | Average Value | Optimized Value |
| ν3 (C2-C3-C4-O4) | Value | Average Value | Average Value | Optimized Value |
| ν4 (C3-C4-O4-C1) | Value | Average Value | Average Value | Optimized Value |
Note: This table is a template. Specific values need to be populated from relevant literature.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for ³J-Coupling Constant Determination
-
Sample Preparation : Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., D₂O) to a concentration of approximately 10-50 mM.
-
NMR Data Acquisition :
-
Perform one-dimensional (1D) ¹H NMR experiments to obtain a general spectrum.
-
Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign the proton resonances.
-
Measure the ³JHH coupling constants from high-resolution 1D ¹H spectra or from the cross-peaks in 2D spectra.
-
-
Data Analysis :
-
Process the NMR data using appropriate software (e.g., TopSpin, MestReNova).
-
Extract the scalar coupling constants (J-values) between vicinal protons. These values are sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation.
-
X-ray Crystallography for Solid-State Conformation Determination
-
Crystallization :
-
X-ray Diffraction Data Collection :
-
Mount a single crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam.
-
Collect the diffraction pattern using an area detector as the crystal is rotated.
-
-
Structure Solution and Refinement :
-
Process the diffraction data to obtain the unit cell dimensions, space group, and reflection intensities.
-
Solve the crystal structure using direct methods or molecular replacement.
-
Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final three-dimensional structure of this compound.
-
Computational Protocols
Molecular Dynamics (MD) Simulation
-
System Setup :
-
Obtain or build a starting 3D structure of this compound.
-
Choose a force field (e.g., GLYCAM, AMBER).
-
Place the molecule in a periodic box of a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system if necessary.
-
-
Simulation Protocol :
-
Energy Minimization : Minimize the energy of the system to remove steric clashes.
-
Equilibration : Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to achieve a stable density.
-
Production Run : Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space adequately.
-
-
Analysis :
-
Analyze the trajectory to determine conformational properties such as torsion angle distributions, ring puckering parameters, and average ³J-coupling constants.
-
Quantum Mechanics (QM) Geometry Optimization
-
Input Preparation :
-
Generate an initial 3D structure of this compound.
-
Choose a QM method (e.g., DFT with a functional like B3LYP) and a basis set (e.g., 6-31G*).
-
-
Calculation :
-
Perform a geometry optimization calculation to find the minimum energy conformation of the molecule in the gas phase or with an implicit solvent model.
-
-
Analysis :
-
Extract the optimized geometry and calculate conformational parameters such as torsion angles and bond lengths.
-
NMR shielding tensors can also be calculated and converted to chemical shifts and J-coupling constants for comparison with experimental data.
-
Visualization of Validation Workflow and Methodological Relationships
Caption: Workflow for the validation of computational models.
Caption: Interplay between computational and experimental methods.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of CVFF and CFF91 force fields in conformational analysis of carbohydrate molecules. Comparison with AMBER molecular mechanics and dynamics calculations for methyl alpha-lactoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification, crystallization and preliminary X-ray diffraction analysis of the fructose-1,6-/sedoheptulose-1,7-bisphosphatase of Synechococcus PCC 7942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallization and preliminary X-ray analysis of fructose 6-phosphate, 2-kinase:fructose 2,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5047088A - Method for crystallization of fructose - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
comparative analysis of the glycosidic bond stability in L-fructofuranosides
For Researchers, Scientists, and Drug Development Professionals
The stability of the glycosidic bond in L-fructofuranosides is a critical parameter influencing their behavior in various applications, from functional foods to pharmaceuticals. This guide provides a comparative analysis of the stability of several key L-fructofuranosides under both acidic and enzymatic conditions, supported by experimental data. Understanding these stability profiles is essential for predicting their shelf-life, processing behavior, and biological fate.
Comparative Analysis of Acid-Catalyzed Hydrolysis
The chemical stability of L-fructofuranosides is significantly influenced by pH and temperature. Acid-catalyzed hydrolysis is a primary degradation pathway, leading to the cleavage of the glycosidic bond and the release of constituent monosaccharides. A comparative kinetic study of the hydrolysis of 1-kestose, nystose, and fructofuranosylnystose, in comparison to sucrose (B13894), reveals important differences in their stability.
The hydrolysis of these fructooligosaccharides (FOS) follows pseudo-first-order kinetics.[1] The rate of hydrolysis increases with decreasing pH and increasing temperature.[1][2]
Table 1: Rate Constants (k) for the Hydrolysis of L-Fructofuranosides and Sucrose at pH 4.0
| Compound | k (x 10⁻⁵ s⁻¹) at 80°C | k (x 10⁻⁵ s⁻¹) at 90°C | k (x 10⁻⁵ s⁻¹) at 100°C | k (x 10⁻⁵ s⁻¹) at 110°C | k (x 10⁻⁵ s⁻¹) at 120°C |
| Sucrose | 1.1 | 2.8 | 6.9 | 16.2 | 36.5 |
| 1-Kestose (GF2) | 2.5 | 6.3 | 15.1 | 35.0 | 78.1 |
| Nystose (GF3) | 2.9 | 7.2 | 17.3 | 40.1 | 89.5 |
| Fructofuranosylnystose (GF4) | 3.2 | 8.0 | 19.2 | 44.5 | 99.3 |
Data sourced from L'homme et al., 2003.[1]
Table 2: Half-Life Values (t₁/₂) for the Hydrolysis of L-Fructofuranosides and Sucrose at pH 4.0
| Compound | t₁/₂ (min) at 80°C | t₁/₂ (min) at 90°C | t₁/₂ (min) at 100°C | t₁/₂ (min) at 110°C | t₁/₂ (min) at 120°C |
| Sucrose | 1049.8 | 412.4 | 167.9 | 71.2 | 31.7 |
| 1-Kestose (GF2) | 462.0 | 183.8 | 76.5 | 33.0 | 14.8 |
| Nystose (GF3) | 398.8 | 159.5 | 66.9 | 28.8 | 12.9 |
| Fructofuranosylnystose (GF4) | 360.9 | 144.4 | 60.3 | 26.0 | 11.6 |
Data sourced from L'homme et al., 2003.[1]
Table 3: Activation Energies (Ea) for the Hydrolysis of L-Fructofuranosides and Sucrose
| Compound | Ea (kJ/mol) at pH 4.0 | Ea (kJ/mol) at pH 7.0 |
| Sucrose | 108.3 | 114.5 |
| 1-Kestose (GF2) | 107.9 | 113.8 |
| Nystose (GF3) | 107.5 | 113.2 |
| Fructofuranosylnystose (GF4) | 107.1 | 112.7 |
Data sourced from L'homme et al., 2003.[1]
From this data, it is evident that under acidic conditions, the stability of the glycosidic bond decreases as the degree of polymerization of the fructan chain increases. All three FOS are less stable than sucrose at pH 4.0.
Comparative Analysis of Enzymatic Hydrolysis
The stability of L-fructofuranosides in the presence of enzymes is crucial for their application in biological systems. Enzymes such as invertase (β-fructofuranosidase) can hydrolyze these compounds. The efficiency of hydrolysis depends on the specific enzyme and the structure of the fructofuranoside.
Table 4: Kinetic Parameters for the Enzymatic Hydrolysis of Sucrose and 1-Kestose by Xanthophyllomyces dendrorhous β-Fructofuranosidase
| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) |
| Sucrose | 4.0 | 1150 | 287.5 |
| 1-Kestose | 12.0 | 820 | 68.3 |
Data sourced from Rubilar et al., 2006.
The catalytic efficiency (kcat/Kₘ) of the X. dendrorhous β-fructofuranosidase is approximately 4.2 times higher for sucrose than for 1-kestose, indicating that the glycosidic bond in sucrose is more readily cleaved by this particular enzyme.[3]
Experimental Protocols
Acid-Catalyzed Hydrolysis Kinetics
This protocol outlines the methodology for determining the kinetics of acid-catalyzed hydrolysis of L-fructofuranosides.
Materials:
-
L-fructofuranoside standards (1-kestose, nystose, fructofuranosylnystose)
-
Sucrose standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Mineral-buffered aqueous solutions (e.g., citrate-phosphate buffer) at desired pH values (e.g., 4.0, 7.0)
-
High-purity water
-
Thermostatically controlled water bath or heating block
-
pH meter
-
Volumetric flasks and pipettes
-
Small reaction vials with screw caps
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each L-fructofuranoside and sucrose in high-purity water at a known concentration (e.g., 10 mg/mL).
-
Prepare the mineral-buffered solutions at the desired pH values. Adjust the pH using HCl or NaOH as necessary.
-
-
Hydrolysis Reaction:
-
For each fructofuranoside and sucrose, add a precise volume of the stock solution to a reaction vial.
-
Add the pre-heated buffered solution to the vial to achieve the final desired concentration of the carbohydrate (e.g., 1 mg/mL).
-
Tightly cap the vials and place them in the thermostatically controlled water bath set to the desired temperature (e.g., 80, 90, 100, 110, or 120 °C).
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot from each reaction vial.
-
Immediately cool the aliquot in an ice bath to stop the reaction.
-
Neutralize the sample if necessary by adding a calculated amount of NaOH.
-
Dilute the sample with high-purity water to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining fructofuranoside and the released monosaccharides (glucose and fructose) using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
-
HPAEC-PAD Analysis of Fructooligosaccharides
This protocol provides a general method for the separation and quantification of FOS using HPAEC-PAD.
Instrumentation:
-
High-Performance Ion Chromatography System equipped with a pulsed amperometric detector with a gold working electrode and a silver/silver chloride reference electrode.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).
Reagents:
-
High-purity water (18.2 MΩ·cm)
-
Sodium hydroxide (NaOH), 50% (w/w) solution, carbonate-free
-
Sodium acetate (B1210297) (NaOAc), anhydrous
Procedure:
-
Eluent Preparation:
-
Prepare the required concentrations of NaOH and NaOAc eluents using high-purity water. Degas the eluents before use.
-
-
Chromatographic Conditions:
-
Column: e.g., CarboPac™ PA100 (4 x 250 mm) with a corresponding guard column.
-
Flow Rate: e.g., 1.0 mL/min.
-
Injection Volume: e.g., 25 µL.
-
Gradient Elution Program: A typical gradient might involve a combination of NaOH and NaOAc to separate the different FOS. An example gradient is:
-
0-20 min: Isocratic 100 mM NaOH
-
20-45 min: Linear gradient from 0 to 250 mM NaOAc in 100 mM NaOH
-
45-50 min: Column wash with a higher concentration of NaOAc in NaOH.
-
50-60 min: Re-equilibration with the initial eluent.
-
-
-
Detection:
-
Use a pulsed amperometric detector with a waveform optimized for carbohydrate detection.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for each fructofuranoside, glucose, and fructose.
-
Generate a calibration curve for each analyte by plotting the peak area against the concentration.
-
Determine the concentration of each component in the hydrolyzed samples by comparing their peak areas to the calibration curves.
-
Visualizing the Factors Affecting Stability
The stability of the glycosidic bond in L-fructofuranosides is a multifactorial issue. The following diagram illustrates the key factors influencing their degradation.
Caption: Factors influencing L-fructofuranoside glycosidic bond stability.
References
- 1. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic study of the acid hydrolysis of various oligofructose samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Biochemical Characterization of a β-Fructofuranosidase from Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of L-Fructofuranose in a Laboratory Setting
The proper disposal of L-fructofuranose is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established guidelines ensures a safe working environment and compliance with regulatory standards. This compound, a sugar isomer, is generally not classified as a hazardous substance; however, its disposal must be managed in accordance with local, state, and federal regulations, as well as institutional policies.[1][2][3]
Disposal Procedures
The appropriate method for disposing of this compound depends on its physical state (solid or aqueous solution) and the quantity of waste.
Solid this compound Waste:
For small quantities of solid this compound, the material should be carefully swept to avoid generating dust and placed in a sealed, labeled container.[3][4] Depending on institutional guidelines, small amounts of non-hazardous solid waste may be permissible for disposal in the regular trash.[3] However, it is imperative to first consult with your institution's Environmental Health and Safety (EHS) office to confirm this procedure.[3] For larger quantities, the sealed container should be treated as chemical waste and disposed of through your institution's hazardous waste management program.[3]
Aqueous Solutions of this compound:
Aqueous solutions of this compound are water-soluble.[1][3] For non-hazardous, water-soluble substances, some institutions permit disposal down the sanitary sewer.[3] This is contingent on the following general guidelines, which should be verified with your institution:
-
Dilution: The solution should be diluted with a significant amount of water. A common recommendation is a 20:1 water-to-solution ratio.[3]
-
Flushing: After pouring the diluted solution down the drain, flush with additional water for several minutes.[3][5]
-
pH Level: The pH of the solution must be within a neutral range, typically between 5.5 and 9.5, before sewer disposal.[5]
-
Volume Limits: Institutions may have daily limits for the volume of liquid waste that can be disposed of via the sanitary sewer per laboratory.[3][5]
If the this compound is mixed with any hazardous substances, it must be disposed of as hazardous chemical waste.[3]
Quantitative Disposal Guidelines
The following table summarizes general quantitative guidelines for the sewer disposal of non-hazardous aqueous waste. Note that these are typical institutional guidelines and not specific to this compound. Always consult your local and institutional regulations.
| Parameter | Guideline | Citation |
| pH Range | 5.5 - 9.5 | [5] |
| Dilution Ratio | Minimum 20 parts water to 1 part solution | [3] |
| Daily Volume Limit | Typically under 4-5 gallons per laboratory | [3] |
Experimental Protocols
As this compound is not classified as a hazardous material, there are no standard experimental protocols required for its disposal. The primary "protocol" is the administrative process of consulting and adhering to institutional and local waste disposal regulations.[3]
Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This decision-making process ensures that the waste is handled safely and in compliance with regulations.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling L-fructofuranose
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of L-fructofuranose, tailored for researchers, scientists, and drug development professionals. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE) Summary
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is essential to minimize exposure and prevent contamination.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles (conforming to EN 166 or OSHA 29 CFR 1910.133).[2][3] | To protect against potential eye irritation from dust particles.[2] |
| Hand Protection | Chemically compatible, impervious gloves (e.g., nitrile, natural rubber, neoprene, or PVC).[3][4] | To prevent skin contact and maintain sample purity. |
| Body Protection | Standard laboratory coat or coveralls. | To protect clothing and skin from spills and dust. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., P1 filter for dusts) is required when dusts are generated.[1][5] | To prevent irritation of the respiratory tract from inhalation of dust.[2] |
Procedural Guidance for Handling and Disposal
Follow these step-by-step instructions for the safe handling, storage, and disposal of this compound.
I. Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the this compound SDS for specific hazard information and handling precautions.
-
Ensure Proper Ventilation: Work in a well-ventilated area. A chemical fume hood may be used to minimize dust exposure.[4]
-
Assemble PPE: Don the appropriate PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[3]
-
Prepare Work Area: Ensure the workspace is clean and uncluttered. Have spill cleanup materials readily available.
II. Handling this compound
-
Minimize Dust Generation: Handle this compound carefully to avoid creating airborne dust.[2][4]
-
Portioning and Weighing: When transferring the substance, use a scoop or spatula. If possible, perform these actions in an enclosure or a ventilated balance enclosure.
-
Avoid Contamination: Use clean, dedicated utensils and containers to prevent cross-contamination.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Always wash hands thoroughly with soap and water after handling the substance.[3][4]
III. Storage
-
Container Integrity: Store this compound in its original, tightly sealed container.[4]
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]
IV. Spill Management
-
Minor Spills:
-
Major Spills:
V. Disposal Plan
-
Waste Characterization: this compound is not typically classified as hazardous waste.[6] However, it is crucial to consult local, regional, and national regulations to ensure proper classification.[6]
-
Container Disposal: Non-contaminated packaging may be recycled.
-
Product Disposal: Dispose of waste this compound and any contaminated materials (e.g., paper towels, gloves) in a sealed, labeled container. The disposal should be carried out by a licensed waste disposal contractor. Do not empty into drains.[6]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
